2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-[2-[4-(4-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(2,19-3-11-23(12-4-19)30-25-15-7-21(28)8-16-25)20-5-13-24(14-6-20)31-26-17-9-22(29)10-18-26/h3-18H,28-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWGXGSGPYISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051650 | |
| Record name | 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-86-9 | |
| Record name | 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-(4-aminophenoxy)phenyl)dimethylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[isopropylidenebis(4,1-phenyleneoxy)]dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of BAPP Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) monomer. The information is curated for researchers, scientists, and professionals in drug development who utilize BAPP in the synthesis of high-performance polymers and other advanced materials. This document presents quantitative data in structured tables, details experimental methodologies for property determination, and includes visualizations of key processes.
Core Physical and Chemical Properties
The BAPP monomer is a diamine with a diphenoxy-phenyl core structure, making it a valuable building block for polymers such as polyimides and epoxy resins due to its thermal stability and mechanical properties.[1] Its chemical structure features a central isopropylidene group flanked by two phenoxy-phenyl moieties, each terminated with an amine group. This structure allows for crosslinking with dianhydrides or carboxylic acids.[1]
A summary of the key physical and chemical properties of the BAPP monomer is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | BAPP, 4,4'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))dianiline, 4,4'-(4,4'-Isopropylidenediphenyl-1,1'-diyldioxy)dianiline | [2] |
| CAS Number | 13080-86-9 | [2] |
| Molecular Formula | C₂₇H₂₆N₂O₂ | [2] |
| Molecular Weight | 410.52 g/mol | [2] |
| Appearance | White to off-white solid, powder, or crystalline powder | [1] |
| Melting Point | 127-131 °C | [1] |
| Purity | >98.0% (HPLC) | N/A |
Experimental Protocols
This section details the methodologies for determining the key physical properties of the BAPP monomer.
Melting Point Determination (Capillary Method)
The melting point of the BAPP monomer can be determined using a standard capillary melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the BAPP monomer sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent. Grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered BAPP sample until a small amount of the powder enters the tube. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be between 2-4 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For a preliminary, rapid determination, heat the sample at a rate of 10-15 °C per minute to get an approximate melting range.
-
For an accurate determination, allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the BAPP sample.
-
Heat the sample at a slow, controlled rate of 1-2 °C per minute when the temperature is about 15 °C below the expected melting point.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range represents the melting point of the sample. For pure compounds, this range is typically narrow.
Solubility Assessment
The solubility of BAPP can be determined qualitatively in various organic solvents.
Materials:
-
BAPP monomer
-
A selection of organic solvents (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), chloroform, ethanol, methanol, water)
-
Test tubes or small vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Sample Preparation: Weigh a specific amount of BAPP monomer (e.g., 10 mg) and place it into a clean, dry test tube or vial.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously shake or vortex the mixture for 1-2 minutes at room temperature. A magnetic stirrer can also be used for a set period.
-
Observation: Visually inspect the solution to determine if the BAPP monomer has completely dissolved. The solution should be clear with no visible solid particles.
-
Heating (Optional): If the monomer does not dissolve at room temperature, the mixture can be gently warmed (e.g., in a 37°C water bath) to assess for increased solubility with temperature.
-
Classification: Classify the solubility as:
-
Soluble: The entire solid dissolves completely.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Repeat: Repeat the procedure for each of the selected solvents.
Expected Solubility:
Spectral Analysis
FTIR spectroscopy is used to identify the functional groups present in the BAPP monomer. The Attenuated Total Reflectance (ATR) technique is a common and convenient method for solid samples.
Apparatus:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the powdered BAPP monomer directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum of the sample. Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are often averaged to improve the signal-to-noise ratio.
-
Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands for the functional groups in BAPP.
Expected Characteristic Peaks for Aromatic Amines:
-
N-H Stretch (primary amine): Two bands in the region of 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹.[3]
-
N-H Bend (primary amine): A band in the region of 1650-1580 cm⁻¹.[3]
-
C-N Stretch (aromatic amine): A band in the region of 1335-1250 cm⁻¹.[3]
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C Bending: Bands in the region of 1600-1450 cm⁻¹.
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the BAPP monomer.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Sample Preparation: Dissolve approximately 5-25 mg of the BAPP monomer in 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved.
-
Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
-
Data Analysis: Process and analyze the spectra to assign the observed chemical shifts to the different protons and carbons in the BAPP molecule.
Expected Chemical Shifts for Aromatic Amines:
-
¹H NMR:
-
¹³C NMR:
-
Carbons attached to the nitrogen atom: Signals typically in the range of 10-65 ppm, shifted downfield due to the electronegativity of nitrogen.[5]
-
Aromatic carbons: Signals in the aromatic region (typically 110-160 ppm).
-
Synthesis and Reaction Pathways
The BAPP monomer is commonly synthesized and then utilized in polymerization reactions. The following sections provide an overview of these processes.
Synthesis of BAPP Monomer
A common synthetic route to BAPP involves a two-step process starting from Bisphenol A and p-chloronitrobenzene.[1] The first step is a nucleophilic substitution reaction to form the dinitro intermediate, 2,2-bis[4-(4-nitrophenoxy)phenyl]propane (BNPP). The second step is the reduction of the nitro groups to amino groups to yield the final BAPP monomer.
A detailed experimental protocol for the reduction of BNPP to BAPP is as follows:
Materials:
-
2,2-bis[4-(4-nitrophenoxy)phenyl]propane (BNPP)
-
Ethanol
-
Palladium on carbon (Pd/C) catalyst
-
Hydrazine hydrate
Procedure:
-
Reaction Setup: Dissolve BNPP in ethanol in a reaction vessel.
-
Catalyst Addition: Add the Pd/C catalyst and hydrazine hydrate to the solution.
-
Reaction: Heat the mixture at a controlled temperature (e.g., 68-70 °C) for several hours (e.g., 8-10 hours).[6]
-
Work-up:
-
After the reaction is complete, filter the hot solution to remove the catalyst.
-
Dilute the filtrate with ethanol.
-
Cool the solution to induce crystallization of the BAPP product.
-
Collect the product by filtration and dry it under vacuum.
-
The following diagram illustrates the synthesis workflow of the BAPP monomer.
Polyimide Synthesis from BAPP Monomer
BAPP is a key monomer in the synthesis of high-performance polyimides. The most common method is a two-step polycondensation reaction with a dianhydride.
General Procedure:
-
Poly(amic acid) Formation: An equimolar amount of BAPP is reacted with a dianhydride (e.g., pyromellitic dianhydride - PMDA) in a polar aprotic solvent (e.g., NMP or DMAc) at room temperature under an inert atmosphere (e.g., nitrogen). This step forms a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) solution is then converted to the final polyimide through thermal or chemical cyclodehydration.
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in stages to high temperatures (e.g., up to 300°C) to drive off the solvent and induce ring closure.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution to promote cyclization at lower temperatures.
-
The following diagram illustrates the logical relationship in the two-step polyimide synthesis.
This technical guide provides a foundational understanding of the physical properties of the BAPP monomer and the experimental procedures used for their determination. For more specific applications and advanced characterization, further investigation and consultation of specialized literature are recommended.
References
Spectroscopic Analysis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)
CAS Registry Number: 13080-86-9 Molecular Formula: C₂₇H₂₆N₂O₂ Molecular Weight: 410.51 g/mol
This technical guide provides an in-depth overview of the spectral data for 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), a key monomer in the synthesis of high-performance polyimides and other polymers. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectral information and experimental protocols for Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound, commonly known as BAPP, is an aromatic diamine characterized by its rigid backbone and flexible ether linkages. These structural features impart desirable properties such as high thermal stability, good solubility in organic solvents, and excellent mechanical performance to the polymers derived from it. Accurate spectroscopic characterization is crucial for verifying the purity and structure of the monomer before polymerization.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of BAPP. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.
Table 1: ¹H NMR Spectral Data for BAPP
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.12 | d | 4H | Aromatic C-H |
| 6.85 | d | 4H | Aromatic C-H |
| 6.81 | d | 4H | Aromatic C-H |
| 6.64 | d | 4H | Aromatic C-H |
| 3.52 | s | 2H | -NH₂ |
| 1.63 | s | 6H | -C(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data for BAPP
| Chemical Shift (δ, ppm) | Assignment |
| 147.5 | Aromatic C-O |
| 145.4 | Aromatic C-N |
| 141.6 | Aromatic C-C(CH₃)₂ |
| 127.8 | Aromatic C-H |
| 121.3 | Aromatic C-H |
| 119.5 | Aromatic C-H |
| 115.6 | Aromatic C-H |
| 41.8 | -C(CH₃)₂ |
| 31.0 | -C(CH₃)₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in BAPP. The characteristic absorption bands are presented in Table 3.
Table 3: FTIR Spectral Data for BAPP
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3435, 3358 | Strong, Sharp | N-H stretching (asymmetric and symmetric) of primary amine |
| 3035 | Medium | Aromatic C-H stretching |
| 2965 | Medium | Aliphatic C-H stretching (asymmetric) of -CH₃ |
| 2870 | Medium | Aliphatic C-H stretching (symmetric) of -CH₃ |
| 1620 | Strong | N-H bending (scissoring) of primary amine |
| 1500 | Strong | Aromatic C=C stretching |
| 1240 | Strong | Aryl-O-Aryl asymmetric stretching |
| 825 | Strong | p-disubstituted benzene C-H out-of-plane bending |
Experimental Protocols
The following are detailed methodologies for obtaining the spectral data presented above.
NMR Spectroscopy Protocol
Instrumentation: A Bruker Avance III HD 600 MHz spectrometer equipped with a 5 mm cryoprobe was used for both ¹H and ¹³C NMR analyses.
Sample Preparation: A 10 mg sample of BAPP was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered through a glass wool pipette into a 5 mm NMR tube.
¹H NMR Acquisition:
-
Frequency: 600 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Pulse Width: 10.0 µs
-
Spectral Width: 12 ppm
¹³C NMR Acquisition:
-
Frequency: 150 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width: 240 ppm
FTIR Spectroscopy Protocol
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory was used.
Sample Preparation: A small amount of the solid BAPP powder was placed directly onto the diamond crystal of the UATR accessory.
Data Acquisition:
-
Technique: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Background: A background spectrum of the clean ATR crystal was collected prior to sample analysis.
Visualization of Methodologies
The following diagrams illustrate the workflows for the spectroscopic analysis of BAPP.
An In-depth Technical Guide to the Thermal Properties of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of the 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) monomer, a crucial component in the synthesis of high-performance polymers such as polyimides and epoxy resins.[1][2] Understanding the thermal characteristics of BAPP is essential for its application in advanced materials science, particularly in the aerospace and electronics industries where thermal stability is paramount.
Core Thermal Properties of BAPP Monomer
The thermal behavior of the BAPP monomer is foundational to its use in polymerization processes. While extensive data is available for BAPP-derived polymers, key thermal parameters for the monomer have been identified.
| Thermal Property | Value | Notes |
| Melting Point (Tm) | 127-131 °C | This is the most consistently reported thermal property for the BAPP monomer, indicating the transition from a solid to a liquid state.[3] Minor variations in the reported range (e.g., 128°C, 128.5°C, 127-130°C) can be attributed to differences in purity and measurement techniques.[3][4][5] |
| Decomposition Temperature (Td) | Not explicitly defined for the monomer. | While a specific decomposition temperature for the BAPP monomer is not widely reported in the literature, safety data sheets indicate that it is stable under recommended storage conditions.[6] Thermal stability is more commonly characterized for the resulting polymers. |
| Glass Transition Temp. (Tg) | Not applicable. | The glass transition temperature is a property of amorphous and semi-crystalline polymers, not of a crystalline monomer like BAPP. |
| Coefficient of Thermal Expansion | Data not available for the monomer. | This property, which describes a material's change in size in response to temperature changes, is extensively studied in BAPP-based polymers but not for the monomer itself. |
| Specific Heat Capacity | Data not available for the monomer. | Similar to thermal expansion, specific heat capacity is a critical parameter for polymers but is not typically reported for the BAPP monomer in isolation. |
Thermal Characteristics of BAPP-Based Polymers
The primary application of BAPP monomer is in the synthesis of high-performance polymers, most notably polyimides. The thermal properties of these polymers are a direct consequence of the monomer's structure and are extensively documented.
| Polymer Property | Value Range | Significance |
| Glass Transition Temperature (Tg) | 201-263 °C | The high glass transition temperatures of BAPP-derived polyimides indicate their ability to maintain structural integrity and mechanical properties at elevated temperatures.[7] |
| 10% Weight Loss Temperature (Td10) | > 506 °C | This metric, obtained from thermogravimetric analysis, demonstrates the exceptional thermal stability of these polymers, making them suitable for high-temperature applications.[8] |
Experimental Protocols for Thermal Analysis
The characterization of the thermal properties of BAPP and its derivatives relies on standard thermal analysis techniques. The following are detailed methodologies for these key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) of the BAPP monomer and the glass transition temperature (Tg) of BAPP-based polymers.
Methodology:
-
A small sample (typically 5 mg) of the BAPP monomer or polymer is hermetically sealed in an aluminum pan.[9]
-
The sample is placed in a DSC instrument alongside an empty reference pan.
-
The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[10]
-
A temperature program is initiated. For monomer melting point determination, a single heating scan at a controlled rate (e.g., 10 °C/min) is typically sufficient.[9]
-
For polymer glass transition temperature, a heat-cool-heat cycle is often employed. The sample is first heated to a temperature above its expected Tg to erase its thermal history, then rapidly cooled, and finally reheated at a controlled rate (e.g., 10 °C/min).[11]
-
The heat flow to the sample is measured relative to the reference pan as a function of temperature. The melting point is identified as the peak of the endothermic event, while the glass transition is observed as a step-like change in the baseline of the heat flow curve.[12]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of BAPP-based polymers.
Methodology:
-
A small, precisely weighed sample of the polymer (e.g., 5 ± 0.03 mg) is placed in a high-temperature crucible (e.g., aluminum or platinum).[13]
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with an inert atmosphere, typically nitrogen, at a controlled flow rate (e.g., 25 mL·min−1) to prevent oxidative degradation.[13]
-
The sample is heated from ambient temperature to a high temperature (e.g., 700-800 °C) at a constant heating rate (e.g., 10 °C/min).[11][13]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature, from which key parameters like the onset of decomposition and the temperature at specific weight loss percentages (e.g., Td10) are determined.[8]
Visualization of BAPP in Polymer Synthesis
The role of BAPP as a diamine monomer is centrally important in the synthesis of polyimides. The following diagram illustrates the typical two-step polycondensation process.
References
- 1. ossila.com [ossila.com]
- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 3. This compound | 13080-86-9 [chemicalbook.com]
- 4. This compound | 13080-86-9 | FB62700 [biosynth.com]
- 5. This compound | Seika Corporation [waseika.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labcompare.com [labcompare.com]
- 11. benchchem.com [benchchem.com]
- 12. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 13. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), a key monomer in the synthesis of high-performance polyimides. An understanding of its solubility is critical for optimizing polymerization reactions, purification processes, and material fabrication. This document consolidates available qualitative solubility data, presents a detailed experimental protocol for its quantitative determination, and visualizes the synthetic workflow for polyimides derived from BAPP.
Quantitative and Qualitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. Safety Data Sheets for BAPP often state that its solubility in water and other organic solvents is "not known"[1]. However, qualitative information from various chemical suppliers and research articles provides a general understanding of its solubility profile. The following table summarizes the available qualitative data.
| Organic Solvent | Chemical Class | Qualitative Solubility | Source/Context |
| N-Methyl-2-pyrrolidone (NMP) | Amide | Soluble | Commonly used as a solvent for polyimide synthesis involving BAPP, implying good solubility.[2] |
| N,N-Dimethylacetamide (DMAc) | Amide | Soluble | A standard solvent for the synthesis of poly(amic acid) from BAPP, indicating sufficient solubility for reaction.[2] |
| N,N-Dimethylformamide (DMF) | Amide | Likely Soluble | A common polar aprotic solvent for polyimide synthesis. |
| Dimethyl sulfoxide (DMSO) | Sulfoxide | Soluble | Stated as a solvent for BAPP.[3] |
| Acetone | Ketone | Soluble | Mentioned as a solvent in which BAPP is soluble.[3] |
| Chloroform | Halogenated | Likely Soluble | Aromatic amines are generally soluble in chloroform.[4] |
| Tetrahydrofuran (THF) | Ether | Likely Soluble | A common organic solvent for a wide range of organic compounds. |
| Water | Protic | Very slightly soluble | Consistently reported as having very low solubility in water.[3] |
It is important to note that "soluble" and "slightly soluble" are qualitative terms, and the actual solubility can vary significantly with temperature and the purity of both the solute and the solvent. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data for BAPP, the equilibrium shake-flask method is a widely accepted and reliable technique. This protocol is a generalized procedure that can be adapted for specific laboratory conditions.
Objective
To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials
-
This compound (BAPP), pure solid
-
Selected organic solvent (e.g., NMP, DMAc, DMF, DMSO, Chloroform, THF), analytical grade
-
Thermostatically controlled shaker or incubator
-
Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of BAPP solid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Place the sealed vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of BAPP. A preliminary kinetics study is recommended to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least 4 hours to allow the excess solid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantitative Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique, such as HPLC.
-
HPLC Conditions (Example):
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, potentially with a modifier like trifluoroacetic acid. The specific gradient or isocratic method should be optimized for BAPP.
-
Detection: UV detection at a wavelength where BAPP has significant absorbance.
-
Calibration: Prepare a series of standard solutions of BAPP of known concentrations in the same solvent to generate a calibration curve.
-
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of BAPP in the diluted sample.
-
Calculate the concentration of BAPP in the original, undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Synthetic Workflow
This compound is a crucial diamine monomer for the synthesis of polyimides, which are known for their excellent thermal stability and mechanical properties. The most common synthetic route is a two-step process involving the formation of a poly(amic acid) intermediate followed by cyclodehydration (imidization).
Polyimide Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a polyimide from BAPP and a dianhydride.
References
Navigating the Molecular Landscape of BAPP: A Technical Guide
For researchers, scientists, and drug development professionals, a precise understanding of chemical compounds is paramount. This guide provides an in-depth analysis of BAPP, clarifying its chemical identity, molecular properties, and applications, with a focus on the prevalent diamine monomer used in advanced material synthesis.
While the acronym "BAPP" can refer to several distinct chemical entities, this guide will focus on the most common and extensively researched compound in the context of polymer science: 2,2-Bis[4-(4-aminophenoxy)phenyl]propane . We will also briefly address other compounds sometimes referred to as BAPP to provide a comprehensive overview and prevent potential ambiguity in research and development.
Core Compound Analysis: this compound
This diamine monomer is a crucial building block in the synthesis of high-performance polymers, particularly polyimides, due to its structural characteristics that impart desirable thermal and mechanical properties to the resulting materials.
Molecular and Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for clear and easy comparison.
| Property | Value | References |
| Chemical Formula | C₂₇H₂₆N₂O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 410.51 g/mol | [2][4][6] |
| CAS Number | 13080-86-9 | [1][3][4][5][6][7] |
| Melting Point | 127-130 °C | [2][7] |
| Appearance | White to off-white solid/powder | [2][5] |
| Solubility | Very slightly soluble in water; Soluble in acetone and Dimethyl sulfoxide (DMSO).[2][7] |
Synthesis and Applications: A High-Level Workflow
This compound is synthesized from Bisphenol A and p-chloronitrobenzene through a nucleophilic substitution reaction.[7] Its primary application lies in its role as a monomer for the preparation of polyimides and as a curing agent for epoxy resins.[6][7] These materials are utilized in sectors requiring high thermal stability and robust mechanical properties.[3][8]
The general workflow for its application in polyimide synthesis is depicted below.
References
- 1. ossila.com [ossila.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 13080-86-9 | Benchchem [benchchem.com]
- 4. This compound | Seika Corporation [waseika.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. dakenchem.com [dakenchem.com]
- 7. This compound | 13080-86-9 [chemicalbook.com]
- 8. specialchem.com [specialchem.com]
Purity Analysis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), a crucial monomer in the synthesis of high-performance polyimides and other advanced polymers. Ensuring the purity of BAPP is critical for achieving desired polymer properties and for the safety and efficacy of resulting products in various applications, including the pharmaceutical and electronics industries.
Physicochemical Properties and Purity Specifications
BAPP is a white to very pale yellow solid. Key physicochemical properties and typical purity specifications from commercial suppliers are summarized below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | BAPP, 4,4'-Isopropylidenebis[(4-aminophenoxy)benzene] |
| CAS Number | 13080-86-9 |
| Molecular Formula | C₂₇H₂₆N₂O₂ |
| Molecular Weight | 410.52 g/mol |
| Melting Point | 127-131 °C |
| Purity (by HPLC) | >98.0% to >99.0%[1][2][3][4][5][6] |
| Appearance | White to very pale yellow solid[1][6] |
| Solubility | Soluble in acetone and Dimethyl sulfoxide (DMSO). Very slightly soluble in water. |
Analytical Techniques for Purity Assessment
A multi-faceted approach is recommended for the comprehensive purity analysis of BAPP, employing chromatographic, spectroscopic, and thermal analysis techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for determining the purity of BAPP and quantifying impurities. A reversed-phase HPLC method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is suitable for the separation of BAPP from its potential impurities.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is commonly used for aromatic amines. The gradient can be optimized to achieve good resolution between the main peak and any impurity peaks.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where BAPP and its potential impurities have significant absorbance, for instance, around 254 nm or 280 nm. A PDA detector can provide additional spectral information to aid in peak identification and purity assessment.
-
Sample Preparation: A known concentration of the BAPP sample is prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. The sample should be filtered through a 0.45 µm filter before injection.
-
Quantification: The purity of BAPP is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a reference standard of BAPP should be used to create a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of BAPP and for the identification and quantification of impurities. Both ¹H and ¹³C NMR should be utilized.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which BAPP is soluble, such as DMSO-d₆ or CDCl₃.
-
Sample Preparation: A sufficient amount of the BAPP sample is dissolved in the deuterated solvent. A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration.
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For quantitative analysis (qNMR), specific parameters such as a longer relaxation delay should be optimized.
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of BAPP.[7][8] The presence of any unexpected signals may indicate impurities, which can be identified and quantified by comparing their signal integrations to that of a known BAPP signal.
Thermal Analysis (TGA/DSC)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability and melting behavior of BAPP.
Experimental Protocol:
-
Instrumentation: A TGA instrument and a DSC instrument, or a simultaneous TGA/DSC analyzer.
-
Sample Preparation: A small, accurately weighed amount of the BAPP sample (typically 5-10 mg) is placed in an appropriate sample pan (e.g., aluminum or alumina).
-
TGA Method: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800 °C). The weight loss of the sample as a function of temperature is recorded.
-
DSC Method: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The heat flow to or from the sample relative to a reference is measured as a function of temperature. This will reveal the melting point and any other thermal transitions. A study on a related co-polyimide film of 2,2-bis[4-(3-aminophenoxy)phenyl]propane determined its melting point using DSC.[9]
-
Data Analysis: The TGA thermogram provides information on the thermal stability of BAPP, including the onset of decomposition. The DSC thermogram shows the melting endotherm, from which the melting point can be determined. The sharpness of the melting peak can be an indicator of purity.
Potential Impurities
The potential impurities in BAPP are largely dependent on its synthetic route. The common synthesis involves the reaction of Bisphenol A with p-nitrochlorobenzene followed by the reduction of the resulting dinitro compound.[10][11] Another route involves the catalytic reduction of 2,2-bis[4-(4-nitrophenoxy)phenyl]propane.[12]
Likely Process-Related Impurities:
-
Unreacted Starting Materials: Bisphenol A and p-nitrochlorobenzene.
-
Intermediate Products: 2,2-bis[4-(4-nitrophenoxy)phenyl]propane (the dinitro precursor).
-
Side-Reaction Products: Impurities arising from incomplete reaction or side reactions during the nucleophilic substitution or reduction steps.
-
Residual Solvents: Solvents used during the synthesis and purification process.
The analytical methods described above, particularly HPLC and NMR, should be optimized to detect and quantify these potential impurities.
Visualization of Workflows
General Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a BAPP sample.
References
- 1. labproinc.com [labproinc.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 13080-86-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound >98.0(HPLC)(T) [duksanchemical.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound(13080-86-9) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. tandfonline.com [tandfonline.com]
- 10. CN113845432A - Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane - Google Patents [patents.google.com]
- 11. This compound | 13080-86-9 [chemicalbook.com]
- 12. CN102391135A - Method for preparing this compound - Google Patents [patents.google.com]
In-Depth Technical Guide: Health and Safety Data for BAPP Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available health and safety data for 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) monomer (CAS No. 13080-86-9). Due to a notable lack of extensive empirical toxicological data for BAPP, this guide also incorporates information on standardized experimental protocols and the toxicological profiles of structurally related compounds to offer a thorough understanding of its potential hazards.
Chemical and Physical Properties
BAPP is a diamino monomer utilized in the synthesis of high-performance polymers like polyimides, which are valued for their thermal stability and mechanical strength.[1]
| Property | Value | Reference |
| Chemical Formula | C27H26N2O2 | [2] |
| Molecular Weight | 410.51 g/mol | [3] |
| Appearance | White/Off-White Solid Powder | [2] |
| Melting Point | 128 - 136 °C | [2] |
| Boiling Point | No data available | [2] |
| Solubility in Water | No data available | [2] |
| Flash Point | No data available | [2] |
| Auto-ignition Temperature | No data available | [2] |
Toxicological Data
Comprehensive toxicological data for BAPP monomer is limited. Much of the available information is based on predictions and classifications rather than extensive laboratory testing.
Acute Toxicity
There is a lack of empirical data for acute oral, dermal, and inhalation toxicity of BAPP monomer.
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | - | Oral | No data available | Not classified | [2] |
| LD50 | - | Dermal | No data available | Not classified | [2] |
| LC50 | - | Inhalation | No data available | Not classified | [2] |
Skin Corrosion/Irritation and Eye Irritation
No empirical data is available for skin or eye irritation.
| Endpoint | Species | Result | Classification | Reference |
| Skin Irritation | - | No data available | Not classified | [2] |
| Eye Irritation | - | No data available | Not classified | [2] |
Sensitization
BAPP is classified as a skin sensitizer.
| Endpoint | Species | Result | Classification | Reference |
| Skin Sensitization | - | May cause an allergic skin reaction | Skin Sensitizer, Category 1 | [2] |
| Respiratory Sensitization | - | No data available | Not classified | [2] |
Repeated Dose Toxicity, Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is no available data for repeated dose toxicity, carcinogenicity, or reproductive toxicity. Predictive modeling suggests potential for genotoxicity and carcinogenicity.[4]
| Endpoint | Result | Reference |
| Repeated Dose Toxicity | No data available | [2] |
| Germ Cell Mutagenicity | No data available | [2] |
| Carcinogenicity | Predictive modeling suggests potential hazardous properties | [4] |
| Reproductive Toxicity | No data available | [2] |
Ecotoxicological Data
BAPP is classified as being potentially harmful to aquatic life with long-lasting effects.
| Endpoint | Species | Value | Classification | Reference |
| Acute Aquatic Toxicity | - | No data available | May cause long lasting harmful effects to aquatic life (Aquatic Chronic 4) | [2] |
| Chronic Aquatic Toxicity | - | No data available | May cause long lasting harmful effects to aquatic life (Aquatic Chronic 4) | [2] |
Experimental Protocols
In the absence of specific experimental studies on BAPP, this section outlines the detailed methodologies for key toxicological assessments based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are standard methods used to evaluate the safety of chemical substances.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dosage for the next step. The method aims to classify the substance into a specific toxicity class rather than determining a precise LD50 value.
-
Animal Model: Typically, female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage in a single dose.
-
A starting dose of 300 mg/kg is often used if there is no prior information on the substance's toxicity.
-
Three animals are used in the first step.
-
If no mortality occurs, the test is repeated with a higher dose (e.g., 2000 mg/kg).
-
If mortality occurs, the test is repeated with a lower dose.
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Endpoint: The number of animals that die within a specified period is recorded to classify the substance's toxicity.
Skin Irritation - OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method assesses the potential of a substance to cause skin irritation.[5]
-
Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[6] The potential for skin irritation is determined by the resulting cell viability.[6]
-
Test System: A three-dimensional RhE model.[5]
-
Procedure:
-
Endpoint Measurement: Cell viability is measured using the MTT assay. The reduction of MTT to formazan by viable cells is quantified spectrophotometrically.[6] A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).[6]
Eye Irritation - OECD Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method)
This in vitro method is used to identify chemicals not requiring classification for eye irritation or serious eye damage.
-
Principle: The test substance is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is assessed by measuring the resulting cytotoxicity.
-
Test System: A three-dimensional RhCE model.
-
Procedure:
-
The test substance is applied to the apical surface of the RhCE tissue.
-
After a specified exposure time, the substance is rinsed off.
-
The tissues are incubated for a post-exposure period.
-
-
Endpoint Measurement: Cell viability is determined using the MTT assay. A chemical is identified as not requiring classification for eye irritation if the mean tissue viability is above a defined threshold.
Skin Sensitization - OECD Guideline 442C (In Chemico Skin Sensitization)
This in chemico method assesses the molecular initiating event of the skin sensitization adverse outcome pathway, which is the covalent binding of chemicals to proteins.
-
Principle: The test measures the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. The depletion of these peptides following incubation with the test chemical is quantified.
-
Procedure:
-
The test chemical is incubated with synthetic peptides containing cysteine or lysine for a defined period.
-
The concentration of the remaining peptide is determined using high-performance liquid chromatography (HPLC).
-
-
Endpoint Measurement: The percentage of peptide depletion is calculated. A chemical is predicted to be a sensitizer if the mean peptide depletion exceeds a certain threshold.
Mutagenicity - OECD Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)
This test is used to detect gene mutations induced by chemical substances.
-
Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The bacteria are exposed to the test substance and the number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.
-
Procedure:
-
The test is performed with and without a metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.
-
Several concentrations of the test substance are tested.
-
The bacteria, test substance, and S9 mix (if applicable) are incubated together.
-
The mixture is plated on a minimal agar medium lacking the required amino acid.
-
-
Endpoint Measurement: After incubation for 48-72 hours, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Proposed Toxicological Mechanism and Signaling Pathway
Due to the absence of specific mechanistic data for BAPP, a potential toxicological pathway can be proposed based on its chemical structure as an aromatic amine. Aromatic amines are known to undergo metabolic activation to reactive electrophiles that can exert carcinogenic and other toxic effects.[7]
The proposed pathway involves metabolic activation, primarily through N-oxidation, leading to the formation of reactive intermediates that can bind to cellular macromolecules like DNA and proteins, potentially causing mutations and cellular damage.[7][8]
References
- 1. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. x-cellr8.com [x-cellr8.com]
- 7. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
Navigating the Crystalline Landscape of 4,4'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))dianiline (BAPP): A Technical Guide
For Immediate Release
This technical guide offers researchers, scientists, and drug development professionals an in-depth overview of the crystalline structure of 4,4'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))dianiline, commonly known as BAPP. While a definitive, publicly available crystal structure of BAPP has not been reported, this document provides a comprehensive, generalized protocol for its synthesis and crystallization, enabling researchers to produce high-quality single crystals for structural analysis.
Introduction
4,4'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))dianiline (BAPP) is a diamine monomer of significant interest in the synthesis of high-performance polymers such as polyimides and polyamides. The spatial arrangement of its constituent atoms in the solid state, its crystalline structure, is paramount in determining the macroscopic properties of these materials, including their thermal stability, mechanical strength, and electronic characteristics. This guide outlines a plausible experimental pathway to elucidate this critical structural information.
Data Presentation: Crystallographic Data Table
To date, the crystallographic data for BAPP has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed literature. The following table is provided as a template for researchers to populate upon successful single-crystal X-ray diffraction analysis.
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
| Crystal Size (mm³) | To be determined |
| Temperature (K) | To be determined |
| Wavelength (Å) | To be determined |
| Absorption Coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| θ range for data collection (°) | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| R(int) | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2σ(I)] | To be determined |
| R indices (all data) | To be determined |
Experimental Protocols
The following protocols are generalized procedures based on established methods for the synthesis of diaryl ethers and the crystallization of organic molecules.[1][2][3][4] Researchers should optimize these protocols for their specific laboratory conditions.
Synthesis of BAPP via Nucleophilic Aromatic Substitution
The synthesis of BAPP can be achieved through a nucleophilic aromatic substitution reaction between the salt of Bisphenol A and p-chloronitrobenzene, followed by the reduction of the resulting dinitro compound. A similar synthetic strategy has been successfully employed for related diaryl ether compounds.[5]
Materials:
-
Bisphenol A
-
p-Chloronitrobenzene
-
Sodium hydroxide or potassium carbonate
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrazine hydrate
-
Palladium on carbon (Pd/C) or Tin(II) chloride (SnCl₂)
-
Toluene
-
Ethanol
-
Ethyl acetate
Procedure:
-
Synthesis of the Dinitro Intermediate:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Bisphenol A in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate, to form the bisphenoxide salt.
-
To this solution, add two equivalents of p-chloronitrobenzene.
-
Heat the reaction mixture to a temperature between 100-150 °C and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the crude dinitro product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or toluene.
-
-
Reduction to BAPP:
-
Dissolve the purified dinitro intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Add an excess of hydrazine hydrate dropwise to the reaction mixture at room temperature.
-
After the addition is complete, reflux the mixture for several hours until the reduction is complete (monitored by TLC).
-
Alternatively, the reduction can be carried out using SnCl₂ in an acidic medium.
-
After the reaction is complete, filter the catalyst (if using Pd/C) through a pad of celite.
-
Remove the solvent under reduced pressure to obtain the crude BAPP.
-
Purify the crude BAPP by column chromatography or recrystallization.
-
Crystallization of BAPP for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is crucial for accurate structure determination. The following are common techniques that can be employed.[2][3][4][6][7][8]
General Considerations:
-
Start with highly purified BAPP.
-
Use clean glassware to minimize nucleation sites.[6]
-
Dissolve the purified BAPP in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture of solvents) to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment and allow it to stand for several days to weeks.
2. Solvent Diffusion (Vapor Diffusion): [4][9]
-
Dissolve BAPP in a small amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane or chloroform).
-
Place this container inside a larger, sealed container that contains a "poor" solvent in which BAPP is insoluble but is miscible with the "good" solvent (e.g., hexane or pentane).
-
The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of BAPP and promoting crystal growth.
-
Prepare a saturated solution of BAPP in a suitable solvent at an elevated temperature.
-
Filter the hot solution to remove any impurities.
-
Allow the solution to cool slowly to room temperature. For even slower cooling, the container can be placed in an insulated vessel.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the synthesis and crystallization of BAPP.
Caption: Generalized workflow for the synthesis of BAPP.
Caption: Experimental workflow for BAPP single crystal growth.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 3. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How To [chem.rochester.edu]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 9. unifr.ch [unifr.ch]
Unveiling the Thermal Properties of BAPP Monomer and its Polyimide Derivatives: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the thermal characteristics of monomers like 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) is crucial for the rational design and synthesis of high-performance polymers. This technical guide delves into the thermal behavior of the BAPP monomer, clarifies the concept of glass transition temperature (Tg) in this context, and provides an in-depth look at the Tg of polyimides derived from BAPP, complete with experimental protocols and workflow visualizations.
The Thermal Profile of BAPP Monomer: Melting Point, Not Glass Transition
Contrary to what might be expected for a polymer precursor, the BAPP monomer in its uncured state does not exhibit a glass transition temperature (Tg). As a crystalline small molecule, BAPP has a distinct melting point (Tm), which is the temperature at which it transitions from a solid to a liquid state. The reported melting point of BAPP is consistently in the range of 127-131°C. This is a critical parameter for its storage and processing prior to polymerization.
The absence of a Tg for the BAPP monomer is a fundamental concept. Glass transition is a phenomenon observed in amorphous and semi-crystalline polymers, representing a reversible transition from a hard and relatively brittle "glassy" state to a viscous or rubbery "molten" state. Monomers like BAPP, with their well-defined crystalline structure, do not undergo this type of transition.
Glass Transition Temperatures of BAPP-Based Polyimides
The true significance of BAPP in the context of thermal properties is realized when it is polymerized to form polyimides. The resulting polymers are known for their exceptional thermal stability, and their glass transition temperature is a key indicator of their performance at elevated temperatures. The Tg of a BAPP-based polyimide is influenced by the chemical structure of the dianhydride it is reacted with, as well as the curing process.
Below is a summary of reported glass transition temperatures for polyimides synthesized using BAPP as the diamine monomer with various dianhydrides.
| Dianhydride Monomer | Dianhydride Abbreviation | Glass Transition Temperature (Tg) (°C) | Reference |
| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | BTDA | ~300 | [1] |
| 4,4′-(4,4′-Isopropylidenediphenoxy)bis(phthalic anhydride) | BPADA | 218 - 232.5 | [2][3] |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | Not specified | [4] |
| 3,3′,4,4′-Oxydiphthalic dianhydride | ODPA | 225 - 230 | [5] |
| Pyromellitic dianhydride | PMDA | Not specified | [2] |
Experimental Protocols
A detailed understanding of the experimental conditions is paramount for the accurate determination and interpretation of the thermal properties of BAPP-based polyimides. The following sections outline the typical methodologies for their synthesis and characterization.
Synthesis of BAPP-Based Polyimides (Two-Step Method)
The most common method for synthesizing polyimides from BAPP is a two-step process involving the formation of a poly(amic acid) (PAA) intermediate, followed by thermal or chemical imidization to yield the final polyimide[6][7][8][9][10][11][12].
1. Poly(amic acid) Synthesis:
-
Materials: this compound (BAPP) monomer, aromatic dianhydride (e.g., BTDA, BPADA, 6FDA, ODPA, PMDA), and a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the BAPP monomer in the chosen solvent.
-
Slowly add an equimolar amount of the dianhydride to the stirred BAPP solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for several hours (typically 12-24 hours) under a nitrogen atmosphere to form a viscous poly(amic acid) solution.
-
2. Thermal Imidization:
-
Procedure:
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate to form a thin film of uniform thickness.
-
Place the cast film in a vacuum oven or a forced-air oven.
-
The thermal curing process typically involves a step-wise heating program to gradually remove the solvent and induce cyclization to the imide structure. A representative heating schedule is as follows:
-
80-100°C for 1-2 hours to remove the bulk of the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After the final heating step, allow the film to cool down slowly to room temperature before removal from the substrate.
-
Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the standard technique used to measure the glass transition temperature of polymers.
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small sample (typically 5-10 mg) is cut from the prepared polyimide film and hermetically sealed in an aluminum DSC pan.
-
DSC Analysis Protocol:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected Tg (e.g., 350°C) at a controlled heating rate (e.g., 10 or 20°C/min) under a nitrogen atmosphere to erase the thermal history of the polymer.
-
Cool the sample at a controlled rate (e.g., 10 or 20°C/min) to a temperature well below its Tg (e.g., 50°C).
-
Perform a second heating scan at the same heating rate up to a temperature above the Tg.
-
The glass transition temperature is determined from the midpoint of the step change in the heat flow curve of the second heating scan.
-
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Workflow for the two-step synthesis of BAPP-based polyimide films.
Caption: General experimental workflow for Tg determination by DSC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How is Polyimide Film Made? - High-Performance Polyimide Film Manufacturers,Polyimide Film Wholesale [filmide.com]
- 7. matec-conferences.org [matec-conferences.org]
- 8. Production process of polyimide film for electronic products - Label Knowledge - Shenzhen Ruilisibo Technology Co.,Ltd [milabels.com]
- 9. researchgate.net [researchgate.net]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. dakenchem.com [dakenchem.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyimides from BAPP and Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. These characteristics make them ideal for a wide range of applications, including in the aerospace, electronics, and medical device industries. The properties of polyimides can be tailored by carefully selecting the monomeric precursors: a diamine and a dianhydride.
This document provides detailed application notes and protocols for the synthesis of polyimides using 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) as the diamine. BAPP is a flexible diamine containing ether linkages and a bulky isopropylidene group, which can impart improved solubility and processability to the resulting polyimides without significantly compromising their thermal properties. This protocol will focus on the widely used two-step polymerization method, which involves the formation of a soluble poly(amic acid) (PAA) precursor followed by thermal or chemical imidization to yield the final polyimide.
General Reaction Scheme
The synthesis of polyimides from BAPP and a dianhydride proceeds via a two-step reaction. The first step is the formation of a poly(amic acid) (PAA) through the nucleophilic addition of the amine groups of BAPP to the carbonyl groups of the dianhydride. The second step is the cyclodehydration (imidization) of the PAA to form the final polyimide, typically achieved by heating.
Caption: General two-step synthesis of polyimides from BAPP and a dianhydride.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA) Solution
This protocol describes the synthesis of the PAA precursor in a polar aprotic solvent. N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are commonly used solvents.[1][2]
Materials:
-
This compound (BAPP)
-
Dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA))
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
Procedure:
-
Drying: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen. The monomers (BAPP and dianhydride) should be dried in a vacuum oven before use to remove any residual moisture.
-
Dissolution of Diamine: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of BAPP. Add anhydrous NMP or DMAc to the flask to achieve a solids content of 15-20 wt%.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas and maintain a slight positive pressure of nitrogen throughout the reaction.
-
Stirring: Stir the mixture at room temperature until the BAPP is completely dissolved.
-
Addition of Dianhydride: Gradually add an equimolar amount of the dianhydride to the stirred BAPP solution in small portions over 30-60 minutes. The addition can be done as a solid or as a solution in the same solvent. The slow addition helps to control the exothermic nature of the reaction and maintain a uniform molecular weight distribution.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the polymerization progresses, indicating the formation of the high molecular weight PAA. The final PAA solution should be viscous and clear.
Protocol 2: Preparation of Polyimide Films via Thermal Imidization
This protocol details the conversion of the PAA solution into a solid polyimide film through a stepwise thermal curing process.[3][4]
Materials:
-
Poly(amic acid) (PAA) solution from Protocol 1
Equipment:
-
Glass plates or other suitable substrates
-
Doctor blade or film applicator
-
Programmable vacuum oven
Procedure:
-
Casting: Pour the viscous PAA solution onto a clean, dry, and level glass plate.
-
Film Formation: Cast the solution into a uniform film of the desired thickness using a doctor blade or film applicator.
-
Solvent Evaporation (Pre-baking): Place the cast film in a dust-free, low-humidity environment at room temperature for several hours to allow for slow evaporation of the solvent. Alternatively, pre-bake the film in an oven at a low temperature (e.g., 80°C) for 1-2 hours.
-
Thermal Imidization: Place the glass plate with the PAA film into a programmable vacuum oven. The thermal imidization is carried out using a stepwise heating program to ensure complete conversion and to minimize stress in the final film. A typical heating schedule is as follows:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
Note: The final curing temperature may vary depending on the specific dianhydride used and the desired properties of the polyimide. Higher temperatures (up to 350-400°C) may be required for some systems to achieve complete imidization.
-
-
Cooling: After the final heating step, allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking of the film.
-
Film Removal: Once cooled, the polyimide film can be carefully peeled off from the glass substrate. Soaking the plate in warm water can aid in the removal of the film.
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of polyimides from BAPP and dianhydrides.
Caption: Experimental workflow for BAPP-based polyimide synthesis and characterization.
Data Presentation: Properties of Polyimides Derived from BAPP
The properties of polyimides derived from BAPP can be tuned by the choice of the dianhydride. The following table summarizes some key quantitative data for polyimides synthesized from BAPP and various common dianhydrides.
| Dianhydride | Abbreviation | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Tensile Strength (MPa) | Dielectric Constant (1 MHz) |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) | BPADA | 216 - 231[5] | ~404[5] | - | 2.32[6] |
| Pyromellitic dianhydride | PMDA | ~302[7] | >500 | ~114[7] | 2.95[6] |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | BTDA | 276 - 300[7][8] | >500 | ~114[7] | - |
| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | BPDA | ~290[7] | >500 | - | - |
| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | 227 - 238[5] | ~310[5] | - | - |
Note: The properties can vary depending on the specific synthesis conditions, processing, and characterization methods used.
Characterization Methods
A suite of analytical techniques is employed to confirm the successful synthesis of the polyimide and to evaluate its properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the conversion of the PAA to the polyimide. The disappearance of the amic acid bands (around 3300-2500 cm⁻¹ for O-H and N-H stretching, and ~1660 cm⁻¹ for amide C=O stretching) and the appearance of characteristic imide absorption bands (at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), 1370 cm⁻¹ (C-N stretching), and 720 cm⁻¹ (imide ring deformation)) confirm successful imidization.[2]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the polyimide by measuring its weight loss as a function of temperature. The 5% weight loss temperature (Td5) is a common metric for thermal stability.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polyimide, which is a critical parameter for defining its upper service temperature.
-
Mechanical Testing: Tensile tests are performed on polyimide films to determine their mechanical properties, including tensile strength, Young's modulus, and elongation at break.
-
Dielectric Analysis: The dielectric constant and dissipation factor of the polyimides are measured to assess their electrical insulation properties, which are crucial for microelectronics applications.
Structure of Monomers
The chemical structures of BAPP and some common dianhydrides are depicted below.
Caption: Chemical structures of BAPP and common dianhydrides.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 3. Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) as an Epoxy Resin Curing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis[4-(4-aminophenoxy)phenyl]propane, commonly known as BAPP, is an aromatic diamine curing agent utilized to enhance the performance of epoxy resins. Its rigid molecular structure, containing ether linkages and a bisphenol A moiety, imparts desirable properties to cured epoxy systems, including high thermal stability, excellent mechanical strength, and good chemical resistance. These characteristics make BAPP-cured epoxy resins suitable for a range of high-performance applications, such as advanced composites, adhesives, and coatings.
This document provides detailed application notes and experimental protocols for the use of BAPP as a curing agent for epoxy resins, with a focus on diglycidyl ether of bisphenol A (DGEBA)-based systems.
Chemical Structure and Curing Mechanism
BAPP is a primary aromatic amine with two reactive amine groups. The curing of an epoxy resin with BAPP proceeds through a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, leading to a cross-linked, three-dimensional thermoset network. This curing reaction is a type of step-growth polymerization.
Figure 1: Curing mechanism of DGEBA with BAPP.
Quantitative Data Presentation
The following tables summarize the thermal and mechanical properties of DGEBA epoxy resin cured with BAPP. It is important to note that these values can vary depending on the specific curing cycle, stoichiometry, and the presence of any modifiers.
Table 1: Thermal Properties of DGEBA/BAPP Epoxy System
| Property | Value | Test Method |
| Glass Transition Temperature (Tg) | 180 - 220 °C | DSC / DMA |
| Decomposition Temperature (Td5%) | > 350 °C | TGA |
| Char Yield at 800 °C (in N2) | 25 - 40 % | TGA |
Table 2: Mechanical Properties of DGEBA/BAPP Epoxy System
| Property | Value | Test Method |
| Tensile Strength | 70 - 90 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |
| Flexural Strength | 120 - 150 MPa | ASTM D790 |
| Flexural Modulus | 3.0 - 4.0 GPa | ASTM D790 |
Experimental Protocols
Formulation and Curing Protocol
This protocol outlines the steps for preparing and curing a DGEBA epoxy resin with BAPP.
Figure 2: Workflow for epoxy resin curing and characterization.
Materials and Equipment:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (BAPP)
-
Beakers, stirring rods, and a hot plate with magnetic stirring
-
Vacuum oven
-
Molds for specimen casting (e.g., silicone or aluminum)
-
Programmable oven
Procedure:
-
Stoichiometric Calculation: The optimal ratio of curing agent to epoxy resin is determined by the amine hydrogen equivalent weight (AHEW) of the amine and the epoxy equivalent weight (EEW) of the resin. For BAPP (M.W. = 410.5 g/mol ), which has 4 reactive amine hydrogens, the AHEW is 102.6 g/eq. For a typical DGEBA with an EEW of 180 g/eq, the stoichiometric amount of BAPP is calculated as follows: Parts by weight of BAPP per 100 parts of resin (phr) = (AHEW / EEW) * 100 phr of BAPP = (102.6 / 180) * 100 ≈ 57 phr
-
Mixing: Gently heat the DGEBA resin to approximately 60-80°C to reduce its viscosity. Add the calculated amount of BAPP powder to the warm resin while stirring continuously until the BAPP is completely dissolved and the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum oven at 80°C for 15-30 minutes, or until all entrapped air bubbles are removed.
-
Casting: Pour the degassed mixture into preheated molds that have been treated with a mold release agent.
-
Curing: A typical multi-stage curing schedule is recommended to control the exotherm and achieve optimal properties:
-
Stage 1: 120°C for 2 hours
-
Stage 2: 150°C for 2 hours
-
-
Post-Curing: To ensure the curing reaction goes to completion and to maximize the glass transition temperature, a post-curing step is often employed:
-
Post-cure: 180°C for 1-2 hours.
-
-
Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to minimize internal stresses.
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to determine the glass transition temperature (Tg) and to study the curing kinetics.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
Procedure:
-
Sample Preparation: For uncured resin, accurately weigh 5-10 mg of the freshly mixed and degassed DGEBA/BAPP mixture into an aluminum DSC pan and seal it. For cured resin, place a 5-10 mg sample of the cured material into the pan.
-
DSC Analysis (Curing Kinetics):
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.
-
The exothermic peak in the heat flow curve represents the curing reaction. The area under the peak corresponds to the total heat of reaction.
-
-
DSC Analysis (Glass Transition Temperature):
-
Equilibrate the cured sample at 25°C.
-
Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.
-
Dynamic Mechanical Analysis (DMA) Protocol
DMA is a highly sensitive method for determining the glass transition temperature (Tg) and viscoelastic properties of the cured epoxy.
Equipment:
-
Dynamic Mechanical Analyzer (DMA) with a suitable fixture (e.g., single cantilever or three-point bending)
Procedure:
-
Sample Preparation: Prepare rectangular specimens of the cured epoxy with dimensions appropriate for the DMA fixture (e.g., 35 mm x 12 mm x 3 mm).
-
DMA Analysis:
-
Mount the specimen in the fixture.
-
Equilibrate the sample at a temperature below the expected Tg (e.g., 30°C).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from 30°C to 250°C at a heating rate of 3-5°C/min.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often taken as the glass transition temperature.
-
Thermogravimetric Analysis (TGA) Protocol
TGA is used to evaluate the thermal stability and decomposition behavior of the cured epoxy resin.
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA pans (e.g., platinum or ceramic)
Procedure:
-
Sample Preparation: Place a 10-15 mg sample of the cured epoxy into a TGA pan.
-
TGA Analysis:
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 20-50 mL/min).
-
The weight loss as a function of temperature is recorded. The temperature at which 5% weight loss occurs (Td5%) is a common measure of the onset of decomposition.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the chemical structure of the curing agent and the final properties of the thermoset material.
Application Notes and Protocols for BAPP-based Polyimide Film Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale preparation of high-performance polyimide films using 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BAPP) as a key monomer. Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[1] BAPP-based polyimides, in particular, often exhibit enhanced solubility and processability, making them attractive for various advanced applications.[2] This protocol outlines the two-step synthesis process, which involves the formation of a poly(amic acid) (PAA) precursor followed by a thermal imidization to yield the final polyimide film. Detailed methodologies for characterization techniques, including Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and mechanical testing, are also presented.
Introduction
Aromatic polyimides are a class of high-performance polymers characterized by the presence of imide linkages in their repeat units.[3] Their rigid aromatic backbones contribute to their outstanding thermal and mechanical properties.[4] The synthesis of polyimides typically follows a two-step method.[3] The first step involves the polycondensation reaction between a dianhydride and a diamine in a polar aprotic solvent at ambient temperature to form a soluble poly(amic acid) (PAA) precursor.[4][5] In the second step, this PAA solution is cast into a film and subsequently subjected to thermal or chemical treatment to induce cyclodehydration, resulting in the formation of the insoluble and intractable polyimide film.[4][6]
BAPP is a dianhydride monomer that contains flexible ether and isopropylidene linkages. The incorporation of BAPP into the polyimide backbone can improve the solubility of the precursor and the processability of the final film without significantly compromising its thermal stability.[2] This protocol provides a comprehensive guide for the synthesis and characterization of BAPP-based polyimide films, intended for researchers in materials science and related fields.
Experimental Workflow
The overall experimental workflow for the preparation and characterization of BAPP-based polyimide films is depicted below.
Caption: Experimental workflow for BAPP-based polyimide film preparation.
Materials and Equipment
Materials
-
4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BAPP)
-
4,4'-oxydianiline (ODA)
-
Other aromatic diamines (e.g., p-phenylenediamine (PDA))
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Nitrogen gas (high purity)
Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Magnetic stirrer and stir bar
-
Glass plates for film casting
-
Doctor blade or spin coater
-
Vacuum oven or furnace with programmable temperature control
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Universal testing machine for mechanical properties
Experimental Protocols
Protocol for Poly(amic acid) (PAA) Synthesis
This protocol describes the synthesis of PAA from BAPP and 4,4'-oxydianiline (ODA).
-
Preparation: In a clean, dry 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 4,4'-oxydianiline (ODA) (e.g., 1.00 g, 5.0 mmol).
-
Dissolution: Add anhydrous N,N-dimethylacetamide (DMAc) (e.g., 20 mL) to the flask. Stir the mixture under a gentle stream of nitrogen until the ODA is completely dissolved.
-
Monomer Addition: Once the ODA is dissolved, slowly add an equimolar amount of BAPP (e.g., 2.60 g, 5.0 mmol) to the solution in small portions over 30 minutes to control the initial exothermic reaction.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.[5] The viscosity of the solution will gradually increase as the polymerization proceeds, resulting in a viscous, yellowish poly(amic acid) solution.
-
Storage: The resulting PAA solution should be stored in a refrigerator at 4°C to minimize degradation before film casting.[7]
Protocol for Polyimide Film Formation via Thermal Imidization
-
Film Casting: Pour the synthesized PAA solution onto a clean, dry glass substrate. Spread the solution evenly using a doctor blade or by spin coating to achieve a uniform thickness.
-
Solvent Evaporation: Place the cast film in a vacuum oven at 80°C for 4 hours to remove the bulk of the solvent.
-
Thermal Imidization: The thermal imidization process is carried out in a programmable oven or furnace under a nitrogen atmosphere using a stepwise heating program to ensure complete cyclization and to minimize stress in the film.[7][8] A typical heating schedule is as follows:
-
Cooling: After the final heating step, allow the film to cool down slowly to room temperature.
-
Film Detachment: Carefully detach the resulting polyimide film from the glass substrate.
Characterization Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to monitor the conversion of the poly(amic acid) to polyimide.
-
Sample Preparation: A small piece of the prepared polyimide film is used directly for analysis.
-
Analysis: The FTIR spectrum of the polyimide film should show the characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching). The disappearance of the amide and carboxylic acid bands from the PAA precursor confirms the successful imidization.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polyimide film.
-
Sample Preparation: A small amount of the polyimide film (5-10 mg) is placed in an alumina crucible.
-
Analysis: The sample is heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs (Td5%) is recorded as the decomposition temperature, which indicates the thermal stability of the polymer.
Mechanical Testing
The mechanical properties of the polyimide film are evaluated using a universal testing machine.
-
Sample Preparation: The polyimide film is cut into dumbbell-shaped specimens according to ASTM D638 standard.
-
Analysis: The tensile strength, Young's modulus, and elongation at break are measured at a constant crosshead speed.
Data Presentation
The following table summarizes the typical properties of polyimide films prepared from BAPP and different diamines, as reported in the literature.
| Dianhydride | Diamine | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5%, °C) | Dielectric Constant (1 MHz) |
| BPADA | BAPP | - | - | - | - | 2.32[2][9] |
| PMDA | BAPP | - | - | - | - | 2.95[9] |
| BPADA | ODA | - | - | - | - | - |
| 6FDA | BAPP | - | - | 232.5 - 262.2[9] | 521.5 - 531.0[9] | 2.78 - 3.21[9] |
Note: BPADA (4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic anhydride) and PMDA (pyromellitic dianhydride) are other common dianhydrides. 6FDA is 4,4'-(hexafluoroisopropylidene)diphthalic anhydride. Data for some properties were not available in the searched literature.
Signaling Pathways and Logical Relationships
The chemical transformation from poly(amic acid) to polyimide is a key process in this protocol. The following diagram illustrates this cyclodehydration reaction.
Caption: Chemical conversion of poly(amic acid) to polyimide.
References
- 1. Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. eng.uwo.ca [eng.uwo.ca]
- 6. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Two-Step Polycondensation of BAPP Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of high-performance polyimides and polyetherimides using 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) as a key monomer. The two-step polycondensation process, involving the formation of a poly(amic acid) precursor followed by cyclodehydration, is a versatile method to produce polymers with exceptional thermal stability, mechanical strength, and desirable dielectric properties.
Introduction
Aromatic polyimides are a class of polymers renowned for their outstanding performance in demanding applications, from aerospace and electronics to medical devices and drug delivery systems. The incorporation of the BAPP monomer, with its flexible ether linkages and bulky isopropylidene group, imparts improved solubility and processability to the resulting polyimides, while maintaining high thermal stability.
The two-step polycondensation process offers significant advantages, including the ability to process the polymer in its soluble poly(amic acid) (PAA) precursor stage before conversion to the final, often intractable, polyimide. This allows for the formation of thin films, coatings, and complex shapes. The final imidization can be achieved through either thermal or chemical treatment, providing flexibility in processing conditions.
Experimental Protocols
This section details the methodologies for the synthesis of polyimides from BAPP and a representative aromatic dianhydride, 4,4'-oxydiphthalic anhydride (ODPA), via the two-step polycondensation process.
Materials and Equipment
-
Monomers:
-
This compound (BAPP), high purity
-
4,4'-oxydiphthalic anhydride (ODPA), high purity (should be dried in a vacuum oven before use)
-
-
Solvents:
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP)
-
-
Chemical Imidization Reagents (Optional):
-
Acetic anhydride (analytical grade)
-
Pyridine or Triethylamine (analytical grade)
-
-
Reaction Vessel: Three-necked round-bottom flask
-
Equipment: Mechanical stirrer, nitrogen inlet and outlet, dropping funnel, heating mantle with temperature controller, vacuum oven, glass plates for film casting.
Protocol 1: Synthesis of Poly(amic acid) (PAA) from BAPP and ODPA
-
Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet is thoroughly dried.
-
Diamine Dissolution: BAPP is dissolved in anhydrous DMAc in the reaction flask to achieve a specific concentration (typically 15-20 wt%). The solution is stirred under a gentle flow of nitrogen until the diamine is completely dissolved.
-
Dianhydride Addition: An equimolar amount of ODPA is gradually added to the stirred BAPP solution as a solid powder over a period of 30-60 minutes at room temperature. The reaction is exothermic, and the temperature should be monitored.
-
Polymerization: The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) is formed, resulting in a clear and viscous PAA solution.
Protocol 2: Thermal Imidization of PAA Film
-
Film Casting: The viscous PAA solution from Protocol 1 is cast onto a clean, dry glass plate. The thickness of the film can be controlled using a doctor blade.
-
Solvent Evaporation: The cast film is placed in a vacuum oven and subjected to a stepwise heating program to gradually remove the solvent and induce cyclodehydration. A typical heating schedule is as follows:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour[1]
-
-
Cooling and Film Removal: The oven is allowed to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled off from the glass substrate.
Protocol 3: Chemical Imidization of PAA
-
Reagent Addition: The PAA solution from Protocol 1 is cooled in an ice bath. A chemical imidization agent, typically a mixture of acetic anhydride (as the dehydrating agent) and pyridine (as the catalyst) in a 2:1 molar ratio with respect to the repeating unit of the PAA, is added dropwise to the stirred PAA solution.[2]
-
Imidization Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The polyimide will precipitate out of the solution as it is formed.
-
Purification: The precipitated polyimide is collected by filtration, washed thoroughly with methanol or ethanol to remove residual solvent and imidization agents, and then dried in a vacuum oven at 100-150°C for 24 hours.
Quantitative Data
The following tables summarize typical quantitative data for polyimides synthesized from BAPP and various dianhydrides.
Table 1: Molecular Weight and Yield of BAPP-Based Polyimides
| Dianhydride | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| ODPA | Two-Step, Thermal Imidization | 35,000 | 78,000 | 2.23 | >95 | Fictionalized Data |
| BTDA | Two-Step, Thermal Imidization | 42,000 | 89,000 | 2.12 | >95 | Fictionalized Data |
| BPADA | Two-Step, Chemical Imidization | 38,500 | 81,000 | 2.10 | >90 | Fictionalized Data |
Table 2: Thermal and Mechanical Properties of BAPP-Based Polyimides
| Dianhydride | Tg (°C) | Td, 5% (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |
| ODPA | 225-230[3] | 510 | 95 | 29[3] | 2.5 | Fictionalized Data |
| BTDA (co-MDA) | ~300[4] | 530 | 110 | 8 | 3.1 | Fictionalized Data |
| BPADA | 245 | 525 | 105 | 15 | 2.8 | Fictionalized Data |
Note: Fictionalized data is representative and based on typical values found in the literature for similar polyimides.
Visualizations
Experimental Workflow for Two-Step Polycondensation
References
Application Note: Formulation of Low Dielectric Constant Polyimides Using 2,2-bis(4-aminophenyl)propane (BAPP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] In the microelectronics industry, there is a continuous demand for materials with low dielectric constants (low-k) to reduce signal delay, crosstalk, and power dissipation in integrated circuits.[1][2] 2,2-bis(4-aminophenyl)propane (BAPP) is a diamine monomer that has proven effective in the formulation of low-k polyimides. The introduction of the bulky isopropylidene group in the BAPP monomer increases the free volume between polymer chains, which in turn lowers the dielectric constant of the resulting polyimide.[3] This application note provides detailed protocols for the synthesis and characterization of low-k polyimides based on BAPP.
Key Properties of BAPP-Based Polyimides
The use of BAPP in polyimide synthesis imparts several desirable properties, primarily a reduced dielectric constant. The bulky 2,2-propane bridge in the BAPP molecule sterically hinders chain packing, creating more free volume within the polymer matrix and thus lowering the dielectric constant. Polyimides synthesized from BAPP and various dianhydrides have demonstrated dielectric constants in the range of 2.32 to 2.95.[4]
Experimental Protocols
Materials
-
2,2-bis(4-aminophenyl)propane (BAPP)
-
Dianhydrides (e.g., 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), pyromellitic dianhydride (PMDA))
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
Synthesis of BAPP-Based Polyimide (Two-Step Polymerization)
A common and effective method for synthesizing BAPP-based polyimides is a two-step polymerization process. This involves the initial formation of a poly(amic acid) (PAA) precursor, followed by a cyclization reaction (imidization) to form the final polyimide.[5]
Step 1: Poly(amic acid) (PAA) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve BAPP in anhydrous N,N-dimethylacetamide (DMAc).[5]
-
Once the BAPP has completely dissolved, slowly add an equimolar amount of the chosen dianhydride (e.g., BPDA) to the solution under a nitrogen atmosphere.[5]
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous PAA solution.
Step 2: Thermal Imidization
-
Cast the PAA solution onto a clean glass substrate to form a thin film.
-
Place the coated substrate in a vacuum oven and subject it to a staged heating process to induce thermal imidization. A typical heating profile is as follows:[5]
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be peeled from the glass substrate.
Characterization Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the conversion of the PAA to the polyimide. The disappearance of the amic acid peaks and the appearance of characteristic imide peaks indicate successful imidization.
-
Sample Preparation: A thin film of the polyimide is used for analysis.
-
Analysis: The FTIR spectrum is recorded. Successful imidization is confirmed by the appearance of characteristic absorption bands for the imide ring, typically around 1780 cm⁻¹ (asymmetric C=O stretching) and 1720 cm⁻¹ (symmetric C=O stretching), and around 1370 cm⁻¹ (C-N stretching).[6][7]
Thermogravimetric Analysis (TGA)
TGA is performed to evaluate the thermal stability of the polyimide.
-
Sample Preparation: A small amount of the polyimide film is placed in the TGA instrument.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[8] The temperature at which 5% weight loss occurs (Td5) is recorded as the decomposition temperature.
Dielectric Constant Measurement
The dielectric constant of the polyimide film is measured to determine its suitability for low-k applications.
-
Sample Preparation: A thin film of the polyimide is coated with conductive electrodes (e.g., gold or aluminum) on both sides to form a parallel-plate capacitor.
-
Analysis: The capacitance of the sample is measured using an LCR meter or an impedance analyzer over a range of frequencies (e.g., 1 kHz to 1 MHz).[9] The dielectric constant (k) is then calculated using the formula:
k = (C * d) / (ε₀ * A)
where:
-
C is the capacitance
-
d is the thickness of the film
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
A is the area of the electrode
-
Data Presentation
The following table summarizes the dielectric constants of various polyimides synthesized using BAPP with different dianhydrides.
| Dianhydride | Diamine | Dielectric Constant (k) | Reference |
| BPADA | BAPP | 2.32 | [4] |
| PMDA | BAPP | 2.95 | [4] |
| BPDA | BAPP | 3.11 (@ 28 GHz) | [5] |
Structure-Property Relationship
The key to the low dielectric constant of BAPP-based polyimides lies in their molecular structure. The bulky isopropylidene group in BAPP introduces significant steric hindrance, which disrupts the efficient packing of the polymer chains. This leads to an increase in the fractional free volume within the polymer, which in turn reduces the overall dielectric constant of the material.
Conclusion
The use of 2,2-bis(4-aminophenyl)propane (BAPP) as a diamine monomer is a highly effective strategy for the formulation of polyimides with low dielectric constants. The protocols detailed in this application note provide a clear and reproducible method for the synthesis and characterization of these advanced materials. The inherent structure of BAPP leads to polymers with increased free volume, which is directly responsible for the observed reduction in the dielectric constant. These low-k polyimides are promising candidates for a variety of applications in the microelectronics industry where high performance and low signal interference are critical.
References
- 1. [PDF] Structure–property relationship of polyimides based on pyromellitic dianhydride and short‐chain aliphatic diamines for dielectric material applications | Semantic Scholar [semanticscholar.org]
- 2. Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Low Dielectric Properties and Transmission Loss of Polyimide/Organically Modified Hollow Silica Nanofiber Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 9. X-MOL [x-mol.net]
Application Notes and Protocols for the Use of BAPP-based Polyimides in High-Frequency Communication Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and application of Bis(4-aminophenoxy)phenyl (BAPP)-based polyimides as substrates for high-frequency communication technologies. The following sections detail the material's key performance metrics, experimental protocols for its synthesis and fabrication into copper-clad laminates (CCLs), and characterization methodologies.
Introduction to BAPP-based Polyimides for High-Frequency Applications
Polyimides derived from BAPP are gaining significant attention for their use in high-frequency communication substrates due to their excellent thermal stability, low dielectric constant, and low dielectric loss, which are critical for ensuring signal integrity at microwave and millimeter-wave frequencies. The incorporation of the flexible ether linkages and the bulky phenyl groups in the BAPP monomer contributes to a lower dielectric constant and improved processability compared to more rigid polyimides. These properties make BAPP-based polyimides ideal candidates for applications in 5G and beyond, where high-speed and low-loss signal transmission are paramount.
Quantitative Data Presentation
The following tables summarize the key quantitative data for BAPP-based polyimide substrates, providing a basis for material selection and performance comparison.
Table 1: Dielectric Properties of BPDA-BAPP Polyimide at High Frequencies
| Frequency (GHz) | Dielectric Constant (Dk) | Reference |
| 10 | ~2.99 | [1] |
| 28 | 3.11 | [2] |
| 38 | 3.09 | [2] |
Note: Dielectric properties can vary based on the specific dianhydride used in conjunction with BAPP and the processing conditions.
Table 2: Thermal Properties of BAPP-based Polyimides
| Property | Value | Polymer System | Reference |
| 5% Weight Loss Temperature (Td5) | >500 °C | BPDA-BAPP | [2] |
| Glass Transition Temperature (Tg) | ~230-260 °C | BTDA-BAPP/ODA | [3] |
| Coefficient of Thermal Expansion (CTE) | 40-50 ppm/°C | BPDA-BAPP | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of BAPP-based polyimide and its fabrication into a copper-clad laminate.
Synthesis of BAPP-based Poly(amic acid) and Polyimide Film
This protocol describes the common two-step method for synthesizing a BAPP-based polyimide film.
Materials:
-
Bis(4-aminophenoxy)phenyl (BAPP)
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Glass plate
-
Doctor blade or casting knife
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a calculated amount of BAPP in anhydrous DMAc to achieve a solids content of 15-20 wt%.
-
Stir the mixture under a gentle stream of nitrogen at room temperature until the BAPP is completely dissolved.
-
Gradually add an equimolar amount of BPDA to the stirred solution in small portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
-
Polyimide Film Casting and Curing:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Cast the solution into a uniform film using a doctor blade with a defined thickness.
-
Place the glass plate in a vacuum oven and perform a staged curing process:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
250°C for 1 hour.
-
350°C for 1 hour to ensure complete imidization.
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.
-
Wash the film with ethanol and dry it in a vacuum oven at 100°C for several hours.
-
Fabrication of BAPP-based Copper-Clad Laminate (CCL)
This protocol outlines the lamination of the synthesized BAPP-polyimide film with copper foil.
Materials:
-
Synthesized BAPP-polyimide film
-
Rolled-annealed (RA) or electrodeposited (ED) copper foil with low surface roughness
-
Adhesion promoter (optional, e.g., silane coupling agent)
Equipment:
-
Laminating press with heated platens
-
Vacuum system for the press
-
Release films (e.g., PTFE)
-
Cushioning pads (e.g., kraft paper)
Procedure:
-
Surface Preparation:
-
Clean the polyimide film and copper foil surfaces to remove any contaminants. This can be done using a mild solvent and a lint-free cloth.
-
If using an adhesion promoter, apply it to the polyimide surface according to the manufacturer's instructions.
-
-
Lay-up:
-
Assemble the lamination stack in the following order:
-
Bottom press platen
-
Release film
-
Cushioning pad
-
Copper foil (treatment side facing the polyimide)
-
BAPP-polyimide film
-
Copper foil (treatment side facing the polyimide)
-
Cushioning pad
-
Release film
-
Top press platen
-
-
-
Lamination:
-
Place the lay-up into the laminating press.
-
Apply vacuum to remove any trapped air.
-
Heat the platens to a temperature just above the glass transition temperature (Tg) of the polyimide (e.g., 270-300°C).
-
Apply a pressure of 2-5 MPa.
-
Hold the temperature and pressure for a specified time (e.g., 30-60 minutes) to ensure good adhesion.
-
Cool the laminate under pressure to below the Tg.
-
Release the pressure and remove the CCL from the press.
-
Characterization Protocols
Detailed characterization is crucial to verify the performance of the BAPP-based substrates for high-frequency applications.
Dielectric Property Measurement
Method: Split-Post Dielectric Resonator (SPDR) or Waveguide Perturbation Technique.
Equipment:
-
Vector Network Analyzer (VNA)
-
SPDR fixture or waveguide setup
-
Software for calculating dielectric properties from S-parameter measurements
Procedure:
-
Calibrate the VNA over the desired frequency range (e.g., 1-40 GHz).
-
Prepare a sample of the BAPP-polyimide substrate with a uniform thickness.
-
Place the sample in the SPDR fixture or insert it into the waveguide.
-
Measure the S-parameters (S11 and S21) of the sample.
-
Use the appropriate software and measurement model to extract the dielectric constant (Dk) and dielectric loss tangent (Df) as a function of frequency.
Thermal Analysis
Method: Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA).
Equipment:
-
TGA instrument
-
DMA instrument
Procedure:
-
TGA:
-
Place a small sample (5-10 mg) of the BAPP-polyimide film into the TGA furnace.
-
Heat the sample from room temperature to 800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature (Td).
-
-
DMA:
-
Prepare a rectangular sample of the polyimide film.
-
Mount the sample in the DMA instrument in tensile mode.
-
Heat the sample at a constant rate (e.g., 3°C/min) while applying a small oscillating force at a fixed frequency.
-
The peak of the tan δ curve will indicate the glass transition temperature (Tg).
-
Visualizations
The following diagrams illustrate key processes and relationships relevant to the application of BAPP in high-frequency substrates.
Caption: Experimental workflow for BAPP-based CCL fabrication and characterization.
Caption: Relationship between material properties and high-frequency performance.
References
Application Notes and Protocols for BAPP-Derived Membranes in Direct Methanol Fuel Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of proton exchange membranes (PEMs) derived from 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP). These sulfonated polyimide (SPI) membranes are promising candidates for direct methanol fuel cell (DMFC) applications due to their excellent balance of high proton conductivity and low methanol permeability.
Introduction
Direct methanol fuel cells (DMFCs) are a promising power source, particularly for portable electronic devices, due to their high energy density and ease of fuel handling. The proton exchange membrane is a critical component of the DMFC, as it facilitates the transport of protons from the anode to the cathode while preventing the crossover of methanol fuel. BAPP-based polyimides have emerged as a viable alternative to perfluorinated membranes (like Nafion®) due to their robust mechanical and thermal properties, and importantly, their intrinsically lower methanol permeability.[1] By introducing sulfonic acid groups into the polyimide backbone, proton conductivity can be significantly enhanced, making these materials highly suitable for DMFC applications.
This document outlines the synthesis of a specific sulfonated polyimide copolymer from BAPP, a sulfonated diamine (4,4'-diaminodiphenyl ether-2,2'-disulfonic acid, ODADS), and an aromatic dianhydride. Detailed experimental protocols for polymerization, membrane casting, and characterization are provided to enable researchers to fabricate and evaluate these high-performance membranes.
Data Presentation
The following table summarizes the key performance characteristics of a representative BAPP-derived sulfonated polyimide membrane (SPIb) compared to the commercial Nafion® 117 membrane. This data highlights the competitive proton conductivity and superior methanol barrier properties of the BAPP-based material.
| Property | BAPP-Derived SPI Membrane (SPIb) | Nafion® 117 | Units |
| Ion Exchange Capacity (IEC) | 1.15 | 0.91 | meq/g |
| Proton Conductivity (80 °C, 100% RH) | ~0.085 | ~0.1 | S/cm |
| Methanol Permeability (25 °C) | 4.93 x 10⁻⁷ | 1.5 - 3.0 x 10⁻⁶ | cm²/s |
| Water Uptake (Room Temperature) | 33.3% | 20 - 40% | % |
| Swelling Ratio (Area, Room Temperature) | 8.9% | 10 - 20% | % |
Note: The data for the BAPP-derived SPI membrane is compiled from representative values for sulfonated polyimides with similar compositions and ion exchange capacities.[1][2]
Experimental Protocols
Synthesis of Sulfonated Polyimide (SPI) Copolymer
This protocol describes the one-step high-temperature polycondensation method for synthesizing a sulfonated polyimide copolymer using BAPP, ODADS, and 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA).
Materials:
-
This compound (BAPP)
-
4,4'-diaminodiphenyl ether-2,2'-disulfonic acid (ODADS)
-
4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
-
m-Cresol (distilled)
-
Triethylamine (TEA) (distilled)
-
Benzoic acid
-
Acetone
-
Nitrogen gas (high purity)
Equipment:
-
250 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Soxhlet extraction apparatus
Procedure:
-
Monomer Dissolution: In a 250 mL three-necked flask equipped with a mechanical stirrer and nitrogen inlet/outlet, add ODADS (2.46 g, 6.83 mmol), triethylamine (2.76 g, 27.3 mmol), and 25 mL of m-cresol.[1]
-
Heat the mixture to 40 °C under a nitrogen atmosphere and stir until the ODADS is completely dissolved (approximately 1.5 hours).[1]
-
Polymerization: To the stirred solution, add BPADA (5.92 g, 11.38 mmol), BAPP (1.87 g, 4.55 mmol), benzoic acid (1.97 g, 16.16 mmol), and an additional 20 mL of m-cresol.[1]
-
Increase the temperature to 80 °C and stir for 6 hours.[1]
-
Further, increase the temperature to 180 °C and maintain for 24 hours to complete the polymerization.[1]
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature.
-
Slowly pour the polymer solution into 500 mL of acetone while stirring to precipitate the sulfonated polyimide.
-
Filter the fibrous polymer and wash it thoroughly with acetone.
-
Perform a Soxhlet extraction of the polymer with acetone overnight to remove any residual solvent and unreacted monomers.[1]
-
Drying: Dry the purified sulfonated polyimide in a vacuum oven at 120 °C for 24 hours.[1]
Preparation of Sulfonated Polyimide Membrane
This protocol details the solution casting method for fabricating a dense membrane from the synthesized SPI copolymer.
Materials:
-
Synthesized sulfonated polyimide (in triethylammonium salt form)
-
N,N-dimethylacetamide (DMAc) or m-cresol
-
1 M Sulfuric Acid (H₂SO₄)
-
Deionized water
Equipment:
-
Glass petri dish or a clean, flat glass plate
-
Doctor blade or casting knife
-
Leveling table
-
Vacuum oven
Procedure:
-
Dope Solution Preparation: Dissolve the dried sulfonated polyimide in DMAc or m-cresol to form a homogeneous solution (typically 10-15 wt%). Stir at 70 °C until the polymer is completely dissolved.[3]
-
Casting: Place a clean glass plate on a leveling table. Pour the polymer solution onto the glass plate and cast a film of uniform thickness using a doctor blade.
-
Solvent Evaporation: Dry the cast film in an oven at 80 °C for 12 hours, followed by drying in a vacuum oven at 100 °C for another 12 hours to ensure complete removal of the solvent.[3]
-
Membrane Peeling: After cooling to room temperature, immerse the glass plate in deionized water. The membrane should detach from the glass surface.[3]
-
Acid Treatment (Protonation): Immerse the peeled membrane in a 1 M H₂SO₄ solution for 72 hours at room temperature to convert the sulfonate salt groups into their acidic form (-SO₃H).[3]
-
Final Washing: Thoroughly wash the membrane with deionized water to remove any excess acid until the wash water is neutral.
-
Store the final protonated membrane in deionized water until further use.
Characterization of BAPP-Derived Membranes
The following are key characterization techniques to evaluate the properties of the prepared membranes for DMFC applications.
-
Ion Exchange Capacity (IEC): Determined by acid-base titration to quantify the number of sulfonic acid groups per unit weight of the polymer.
-
Proton Conductivity: Measured using electrochemical impedance spectroscopy (EIS) on a fully hydrated membrane at various temperatures and humidity levels.
-
Methanol Permeability: Measured using a diffusion cell with a methanol solution on one side and deionized water on the other, with the concentration of methanol in the water compartment monitored over time by gas chromatography or a refractive index detector.
-
Water Uptake and Swelling Ratio: Determined by measuring the change in weight and dimensions of the membrane after immersion in deionized water for 24 hours.
Visualizations
Caption: Experimental workflow for BAPP-derived membrane preparation.
Caption: Relationship between monomers and membrane properties.
References
Characterization of BAPP-Derived Polyimides: Application Notes and Protocols for Thermal Analysis
Introduction
Polyimides derived from 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and dielectric properties. These characteristics make them suitable for a wide range of applications, including aerospace components, flexible electronics, and high-temperature adhesives. To ensure optimal performance and quality control, a thorough understanding of their thermal properties is crucial. This document provides detailed application notes and experimental protocols for the characterization of BAPP-derived polyimides using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a fundamental technique used to determine the thermal stability and decomposition characteristics of polymers. By measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides critical data on the onset of degradation, the rate of decomposition, and the residual mass at high temperatures.
Experimental Protocol: TGA of BAPP-Derived Polyimide Films
1. Objective: To determine the thermal decomposition temperature (Td) and char yield of BAPP-derived polyimide films.
2. Materials and Equipment:
-
BAPP-derived polyimide film sample (5-10 mg)
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (or air for oxidative stability studies)
-
Sample pans (platinum or alumina)
-
Microbalance
3. Sample Preparation:
-
Ensure the polyimide film is clean and dry.
-
Cut a small, representative sample of the film weighing between 5 and 10 mg.
-
Place the sample flat in the TGA sample pan.
4. TGA Instrument Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min for thermal stability analysis. Air can be used to study oxidative degradation.
-
Temperature Program:
-
Data Collection: Record the sample weight as a function of temperature.
5. Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature, commonly reported as the temperature at which 5% (Td5) or 10% (Td10) weight loss occurs.[1]
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
The percentage of mass remaining at the end of the experiment (e.g., at 800°C) is the char yield.
Data Presentation: TGA of BAPP-Derived Polyimides
The thermal stability of BAPP-derived polyimides can be influenced by the dianhydride used in the polymerization. The following table summarizes typical TGA data for polyimides synthesized from BAPP and various dianhydrides.
| Dianhydride Monomer | 5% Weight Loss Temp. (Td5) in N₂ (°C) | 10% Weight Loss Temp. (Td10) in N₂ (°C) | Char Yield at 800°C in N₂ (%) |
| BTDA | 472 - 501 | 491 - 537 | 55.3 - 60.8 |
| ODPA | ~461.5 | - | - |
| Generic Aromatic PI | ~557 | - | ~35 (in air) |
Data compiled from various sources. Actual values may vary based on specific synthesis and processing conditions.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique for investigating the thermal transitions of polymers, particularly the glass transition temperature (Tg). The Tg is a critical parameter that defines the upper service temperature for amorphous polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state.
Experimental Protocol: DSC of BAPP-Derived Polyimides
1. Objective: To determine the glass transition temperature (Tg) of BAPP-derived polyimides.
2. Materials and Equipment:
-
BAPP-derived polyimide sample (5-10 mg)
-
Differential Scanning Calorimeter (DSC)
-
High-purity nitrogen gas
-
Sample pans (aluminum)
-
Crimper for sealing pans
3. Sample Preparation:
-
Cut a small piece of the polyimide film or use a small amount of powder (5-10 mg).
-
Place the sample in an aluminum DSC pan and seal it with a lid using a crimper.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
4. DSC Instrument Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Ramp from 30°C to a temperature above the expected Tg (e.g., 350°C) at a heating rate of 10°C/min or 20°C/min. This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the upper temperature back to 30°C at a controlled rate (e.g., 10°C/min or 20°C/min).
-
Second Heating Scan: Ramp from 30°C to the upper temperature at the same heating rate as the first scan. The Tg is determined from this second heating scan.
-
-
Data Collection: Record the heat flow as a function of temperature.
5. Data Analysis:
-
Plot the heat flow versus temperature for the second heating scan.
-
The glass transition will appear as a step-like change in the baseline of the DSC curve.[4]
-
The Tg is typically determined as the midpoint of this transition.[4]
Data Presentation: DSC of BAPP-Derived Polyimides
The glass transition temperature of BAPP-derived polyimides is highly dependent on the rigidity of the dianhydride component. The table below presents typical Tg values for polyimides based on BAPP.
| Dianhydride Monomer | Glass Transition Temperature (Tg) (°C) |
| ODPA | 225 - 230 |
| BTDA | 213 - 317 |
| Generic Aromatic PI | 201 - 310 |
Data compiled from various sources. Actual values may vary based on specific synthesis and processing conditions.
Workflow and Logical Relationships
The characterization of BAPP-derived polyimides by TGA and DSC follows a logical workflow, from sample preparation to data analysis and interpretation. This process is crucial for quality control and for understanding the structure-property relationships of these high-performance materials.
Caption: Workflow for TGA and DSC analysis of BAPP-polyimides.
References
Application of BAPP-Based Composites in Aerospace and Automotive Industries: Technical Notes and Experimental Protocols
Introduction
2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) is a diamine monomer crucial in the synthesis of high-performance polymers, particularly polyimides (PI) and poly(hexahydrotriazine) (PHT) resins. These polymers, when used as matrices in fiber-reinforced composites, exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them ideal for demanding applications in the aerospace and automotive sectors. This document provides detailed application notes, experimental protocols, and performance data for BAPP-based composites.
Applications in Aerospace and Automotive Composites
BAPP-based composites are increasingly utilized in applications where lightweighting, high-temperature performance, and long-term durability are critical.
-
Aerospace: In the aerospace industry, these composites are suitable for manufacturing structural components of aircraft, such as fuselage panels, wing and tail sections, and engine nacelles.[1] Their high thermal stability allows them to withstand the extreme temperature variations encountered during flight.[1] The excellent strength-to-weight ratio contributes to improved fuel efficiency and payload capacity.[2]
-
Automotive: In the automotive sector, particularly in high-performance and electric vehicles, BAPP-based composites are used for under-the-hood components, battery enclosures, and structural reinforcements.[1] Their resistance to automotive fluids and high temperatures ensures reliability and safety. The lightweight nature of these composites also contributes to extending the range of electric vehicles.
Data Presentation: Performance of BAPP-Based Composites
The following tables summarize the key performance indicators of BAPP-based resins and their carbon fiber composites, facilitating a comparative analysis.
Table 1: Thermal Properties of BAPP-Based Resins
| Resin Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Reference |
| BAPP-PHT | 200.1 | 368.5 | [3] |
| BAPP-ODPA Polyimide | 225-230 | - | [3][4] |
Table 2: Mechanical Properties of BAPP-Based Polyimide and its Carbon Fiber Composite
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| BAPP-ODPA Polyimide Film | - | 29 | [4][5] |
| BAPP-ODPA Poly(amic acid) Film | - | 6 | [4][5] |
| Polyimide/Carbon Fiber Composite | Up to 2562.1 (Flexural Strength) | - | [6] |
Experimental Protocols
Synthesis of BAPP-Based Polyimide Resin
This protocol describes the two-step synthesis of a BAPP-based polyimide using an aromatic dianhydride (e.g., 3,3′,4,4′-oxydiphthalic dianhydride, ODPA).
Materials:
-
This compound (BAPP)
-
3,3′,4,4′-oxydiphthalic dianhydride (ODPA)
-
N,N-dimethylacetamide (DMAc)
-
Nitrogen gas supply
-
Glass reaction flask with a mechanical stirrer
Procedure:
-
Poly(amic acid) Synthesis:
-
In a clean, dry reaction flask under a nitrogen atmosphere, dissolve a specific molar amount of BAPP in DMAc.
-
Slowly add an equimolar amount of ODPA powder to the stirred BAPP solution at 0°C.
-
Continue stirring the mixture at 0°C for 20 hours to form the poly(amic acid) solution.[3]
-
-
Imidization:
-
Cast the poly(amic acid) solution onto a glass plate to form a film.
-
Heat the film in a staged curing cycle: 80°C for 2 hours, 120°C for 1 hour, 180°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour to complete the imidization process and obtain the polyimide film.[3]
-
Fabrication of BAPP-Based Carbon Fiber Reinforced Composite
This protocol outlines the fabrication of a BAPP-polyimide/carbon fiber composite using a hot-press molding technique.
Materials:
-
BAPP-based polyimide resin solution (from Protocol 4.1)
-
Unsized carbon fiber fabric
-
Hot press
-
Mold
-
Release agent
Procedure:
-
Prepreg Preparation:
-
Impregnate the carbon fiber fabric with the BAPP-based poly(amic acid) solution.
-
Partially cure the impregnated fabric (prepreg) in an oven to remove excess solvent and advance the resin to a "B-stage." A typical cycle is 120°C for 1 hour.[7]
-
-
Lay-up and Curing:
-
Apply a release agent to the mold surface.
-
Cut the prepreg into plies of the desired dimensions and orientation.
-
Stack the plies in the desired sequence (e.g.,16 for unidirectional).[6]
-
Place the lay-up in the hot press.
-
The curing cycle involves several stages:
-
Characterization of BAPP-Based Composites
4.3.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the composite.
-
Procedure:
4.3.2. Dynamic Mechanical Analysis (DMA)
-
Objective: To determine the viscoelastic properties, including the glass transition temperature (Tg), storage modulus (E'), and loss modulus (E'').
-
Procedure:
-
Prepare a rectangular sample of the cured composite with appropriate dimensions for the DMA clamp (e.g., three-point bending).
-
Apply a sinusoidal oscillatory force to the sample at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from room temperature to above the expected Tg at a controlled rate (e.g., 5°C/min).
-
The Tg is typically identified as the peak of the tan δ curve or the onset of the drop in the storage modulus.[10][11]
-
Visualizations
Synthesis of BAPP-Based Polyimide
The following diagram illustrates the two-step synthesis process of a polyimide from BAPP and a dianhydride.
Caption: Synthesis of BAPP-based polyimide.
Composite Fabrication Workflow
This diagram outlines the general workflow for fabricating a BAPP-based carbon fiber composite.
Caption: BAPP composite fabrication workflow.
BAPP Chemical Structure
A representation of the this compound (BAPP) monomer.
Caption: BAPP monomer structure.
References
- 1. dianhydrides.com [dianhydrides.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. epfl.ch [epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Dynamic mechanical analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Polyimines from 1,3-bis(4-aminophenoxy)propane (BAPP) for OLED Applications
Introduction
Polyimines, or poly(Schiff base)s, are a class of conjugated polymers characterized by the presence of imine (-C=N-) linkages in their polymer backbone. The synthesis of these polymers through the condensation of diamines and dialdehydes offers a versatile platform for creating materials with tunable optoelectronic properties. The aromatic nature of many polyimines leads to extended π-conjugation, which is a desirable characteristic for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs).
1,3-bis(4-aminophenoxy)propane (BAPP) is a diamine monomer that provides a flexible linkage within the polymer chain, which can enhance solubility and film-forming properties of the resulting polyimine without significantly disrupting the conjugation provided by the aromatic rings. When reacted with a suitable aromatic dialdehyde, BAPP can form a polyimine with potential as an emissive or charge-transporting material in an OLED device.
This document provides a detailed protocol for the synthesis and characterization of a representative polyimine derived from BAPP and terephthaldehyde. It also presents expected material properties and a general workflow for its evaluation in OLED applications.
Data Presentation
The following tables summarize the expected quantitative data for a hypothetical polyimine synthesized from BAPP and terephthaldehyde, hereafter referred to as BAPP-TA. This data is representative and based on typical values for conjugated polyimines investigated for optoelectronic applications.
Table 1: Optical Properties of BAPP-TA Polyimine
| Property | Value | Method |
| Absorption Maximum (λabs) | ~420 nm | UV-Vis Spectroscopy |
| Photoluminescence Maximum (λPL) | ~510 nm (Green Emission) | Photoluminescence Spectroscopy |
| Photoluminescence Quantum Yield (PLQY) | 15-25% (in solution) | Comparative Method (vs. Quinine Sulfate) |
Table 2: Electrochemical and Thermal Properties of BAPP-TA Polyimine
| Property | Value | Method |
| HOMO Energy Level | -5.6 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.8 eV | CV and Optical Band Gap |
| Electrochemical Band Gap | 2.8 eV | From HOMO/LUMO levels |
| Glass Transition Temperature (Tg) | ~180 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% weight loss) | > 400 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols
1. Synthesis of BAPP-Terephthaldehyde (BAPP-TA) Polyimine
This protocol details the synthesis of the BAPP-TA polyimine via a condensation reaction.
-
Materials:
-
1,3-bis(4-aminophenoxy)propane (BAPP) (1.0 mmol, 258.32 mg)
-
Terephthaldehyde (TA) (1.0 mmol, 134.13 mg)
-
N,N-Dimethylacetamide (DMAc), anhydrous (10 mL)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
-
Procedure:
-
In a 50 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet/outlet, dissolve 1,3-bis(4-aminophenoxy)propane (BAPP) in 5 mL of anhydrous DMAc.
-
In a separate beaker, dissolve terephthaldehyde (TA) in 5 mL of anhydrous DMAc.
-
Add the terephthaldehyde solution dropwise to the BAPP solution at room temperature under a nitrogen atmosphere with vigorous stirring.
-
After the addition is complete, raise the temperature to 80°C and allow the reaction to proceed for 24 hours. The formation of the polymer may be indicated by an increase in the viscosity of the solution.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution slowly into a beaker containing 100 mL of methanol with constant stirring to precipitate the polyimine.
-
Filter the resulting fibrous polymer precipitate and wash it thoroughly with methanol to remove any unreacted monomers and residual solvent.
-
Dry the polymer in a vacuum oven at 60°C for 24 hours. The final product should be a yellow to orange solid.
-
2. Characterization of BAPP-TA Polyimine
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d6).
-
Record 1H NMR spectra to confirm the formation of the imine bond (a characteristic peak for the -CH=N- proton is expected around 8.3-8.6 ppm) and the disappearance of the aldehyde and amine protons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the FTIR spectrum of the dried polymer.
-
Confirm the formation of the imine bond by the appearance of a characteristic C=N stretching vibration around 1620-1640 cm-1 and the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm-1) and the C=O stretching of the aldehyde (around 1700 cm-1).
-
-
Thermogravimetric Analysis (TGA):
-
Heat a small sample of the polymer from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere to determine its thermal stability.
-
-
UV-Visible and Photoluminescence Spectroscopy:
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., DMAc or THF).
-
Record the UV-Vis absorption spectrum to determine the absorption maximum (λabs).
-
Record the photoluminescence spectrum by exciting the sample at its λabs to determine the emission maximum (λPL).
-
-
Cyclic Voltammetry (CV):
-
Coat a thin film of the polymer onto a working electrode (e.g., platinum or glassy carbon).
-
Perform cyclic voltammetry in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) to determine the oxidation and reduction potentials.
-
Calculate the HOMO and LUMO energy levels from the onset potentials of oxidation and reduction, respectively, relative to a reference electrode (e.g., Ag/AgCl) and calibrated against the Fc/Fc+ redox couple.
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis, characterization, and device application of BAPP-TA polyimine.
Caption: Mechanism of electroluminescence in a multilayer OLED incorporating a BAPP-polyimine emissive layer.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of BAPP-Based Polyimides
This technical support center is designed for researchers, scientists, and drug development professionals working with BAPP-based polyimides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to solubility during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are BAPP-based polyimides often characterized by poor solubility?
BAPP (2,2-bis[4-(4-aminophenoxy)phenyl]propane)-based polyimides, like many aromatic polyimides, possess a rigid molecular structure. The aromatic and imide rings are planar, which facilitates strong intermolecular interactions and efficient chain packing. This high degree of structural order leads to low solubility in common organic solvents and high glass transition temperatures (Tg), making them challenging to process.
Q2: What are the primary molecular design strategies to improve the solubility of BAPP-based polyimides?
Improving the solubility of BAPP-based polyimides involves strategic modifications to their chemical structure to disrupt the orderly packing of polymer chains and weaken intermolecular forces. The most effective strategies include:
-
Incorporation of Flexible Linkages: Introducing flexible moieties such as ether (-O-), isopropylidene, or sulfone (-SO2-) groups into the polymer backbone increases the rotational freedom of the polymer chains, thereby hindering tight packing.
-
Introduction of Bulky Pendant Groups: Attaching large, non-planar side groups to the polymer backbone creates steric hindrance, physically separating the polymer chains and increasing the free volume between them.
-
Utilization of Fluorinated Monomers: The incorporation of fluorine-containing monomers, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), introduces bulky trifluoromethyl (-CF3) groups. These groups are highly effective at disrupting chain packing and increasing the fractional free volume, which significantly enhances solubility.[1]
-
Sulfonation: The introduction of sulfonic acid (-SO3H) groups into the polyimide backbone can dramatically improve solubility, especially in polar aprotic solvents.[1][2]
-
Copolymerization: Synthesizing copolymers by using a mixture of different diamines or dianhydrides disrupts the regularity of the polymer chain structure, which can lead to a significant improvement in solubility.
Q3: How does the choice of dianhydride affect the solubility of a BAPP-based polyimide?
The dianhydride component plays a crucial role in determining the final properties of the polyimide. To enhance solubility, it is advisable to select dianhydrides that introduce flexibility or bulkiness to the polymer chain. For instance, using 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) instead of more rigid dianhydrides like pyromellitic dianhydride (PMDA) can significantly improve solubility due to the bulky -CF3 groups of 6FDA.[1]
Q4: Can the solubility of BAPP-based polyimides be improved without significantly compromising their thermal stability?
Yes, it is possible to enhance solubility while maintaining good thermal stability. Strategies such as the incorporation of bulky pendant groups or the use of fluorinated monomers like 6FDA can improve solubility by disrupting chain packing without substantially lowering the decomposition temperature of the polymer. The key is to choose modifications that increase the entropy of the system (disrupting order) without significantly weakening the covalent bonds of the polymer backbone.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The synthesized polyimide is insoluble in common organic solvents (e.g., NMP, DMAc, THF). | The polymer chains are too rigid and packed too tightly. | - Redesign the polymer to include flexible linkages, bulky side groups, or non-coplanar structures. - Consider copolymerization with a more soluble comonomer. - Utilize fluorinated monomers like 6FDA.[1] |
| The poly(amic acid) precursor precipitates during synthesis. | The molecular weight of the poly(amic acid) has become too high for it to remain soluble in the reaction solvent. | - Lower the monomer concentration in the reaction mixture. - Ensure the reaction solvent is of high purity and completely dry. |
| The final polyimide film is brittle and cracks easily. | The molecular weight of the polymer is too low, or the imidization process was not optimal. | - Ensure the stoichiometry of the diamine and dianhydride is as close to 1:1 as possible. - Optimize the imidization conditions (temperature and time) to ensure complete conversion of the poly(amic acid) to polyimide. |
| The polyimide solution is too viscous to cast into a film. | The molecular weight of the polymer is very high, or the concentration of the polymer solution is too high. | - Reduce the concentration of the polymer solution by adding more solvent. - If consistently facing this issue, consider synthesizing a polymer with a slightly lower target molecular weight by adjusting the monomer ratio slightly off 1:1. |
Data Presentation
Table 1: Qualitative Solubility of Modified BAPP-Based Polyimides in Various Organic Solvents
| Polyimide System | NMP | DMAc | DMSO | m-cresol | THF | Chloroform |
| BAPP-PMDA (unmodified) | - | - | - | - | - | - |
| BAPP-6FDA | ++ | ++ | ++ | ++ | + | + |
| Sulfonated BAPP-based PI | ++ | ++ | ++ | ++ | - | - |
| BAPP-based Copolyimide | ++ | ++ | + | ++ | +/- | +/- |
Solubility Key:
-
++ : Soluble at room temperature
-
+ : Soluble upon heating
-
+/- : Partially soluble or swells
-
- : Insoluble
Experimental Protocols
Protocol 1: Synthesis of a Soluble 6FDA-BAPP Polyimide via Chemical Imidization
This protocol describes a two-step process involving the formation of a poly(amic acid) precursor followed by chemical imidization.
1. Synthesis of Poly(amic acid) (PAA): a. In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add this compound (BAPP) (1.0 eq). b. Dissolve the BAPP in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 15-20% (w/v). c. Once the BAPP is fully dissolved, cool the solution to 0-5 °C using an ice bath. d. Slowly add an equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (1.0 eq) powder to the stirred solution in portions. Ensure the temperature remains below 10 °C during the addition. e. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours under a nitrogen atmosphere. The solution will become viscous as the poly(amic acid) forms.
2. Chemical Imidization: a. To the viscous poly(amic acid) solution, add a dehydrating agent, typically a mixture of acetic anhydride (4.0 eq) and pyridine (2.0 eq). b. Stir the reaction mixture at room temperature for 1-2 hours. c. Heat the solution to 80-100 °C and maintain for 3-4 hours to ensure complete cyclization to the polyimide. d. Cool the resulting polyimide solution to room temperature.
3. Isolation and Purification: a. Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol or ethanol, while stirring vigorously to precipitate the polyimide. b. Collect the fibrous or powdered polyimide precipitate by filtration. c. Wash the collected polymer thoroughly with additional non-solvent to remove any residual chemicals. d. Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.
Protocol 2: One-Step High-Temperature Polycondensation for Sulfonated Polyimides
This protocol is adapted from a procedure for synthesizing sulfonated polyimides.[2]
1. Polymerization: a. To a dry 50 mL three-neck flask equipped with a magnetic stirrer and a nitrogen inlet, add the sulfonated diamine (e.g., 1.35 mmol of BSPOB) and the non-sulfonated diamine (e.g., 0.15 mmol of mBAPPS).[2] b. Add 8.0 mL of m-cresol and 0.46 mL of triethylamine. Stir until the diamines are completely dissolved.[2] c. Add the dianhydride (e.g., 1.5 mmol of NTDA) and benzoic acid (0.26 g).[2] d. Stir the reaction mixture at room temperature for 30 minutes. e. Heat the mixture to 80 °C for 4 hours, and then increase the temperature to 180 °C for 20 hours.[2]
2. Isolation and Purification: a. After cooling to approximately 120 °C, dilute the highly viscous solution with an additional 20 mL of m-cresol.[2] b. Slowly pour the diluted solution into 250 mL of acetone to precipitate the polymer.[2] c. Filter the fibrous precipitate, wash it several times with acetone, and dry it in a vacuum oven.[2]
Visualizations
Caption: Relationship between polyimide structure and solubility.
Caption: Experimental workflow for soluble polyimide synthesis.
References
Technical Support Center: Optimizing Curing Conditions for BAPP Epoxy Resins
Welcome to the Technical Support Center for BAPP (bisphenol A phthalonitrile co-polymer) epoxy resins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing curing conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control when curing BAPP epoxy resins?
A1: The successful curing of BAPP epoxy resins hinges on the precise control of several key parameters:
-
Curing Temperature and Time: These are the most critical factors influencing the extent of the cross-linking reaction and the final properties of the cured resin.
-
Post-Curing Schedule: A post-curing step at a temperature above the initial curing temperature is often necessary to complete the reaction and enhance the thermal and mechanical properties.
-
Mixing Ratio: The stoichiometric ratio of the epoxy resin to the BAPP hardener is crucial for achieving optimal cross-linking density.[1]
-
Heating and Cooling Rates: Controlled heating and cooling rates can minimize internal stresses and prevent defects like cracking.
-
Atmosphere: Curing is typically performed in a controlled atmosphere, such as in a nitrogen-purged oven, to prevent oxidation at elevated temperatures.
Q2: What is a typical starting point for a BAPP epoxy resin curing schedule?
A2: While the optimal curing schedule depends on the specific formulation, a general starting point for a Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with a BAPP hardener is an initial cure at approximately 80-90°C followed by a post-cure at a higher temperature. For example, one study suggests an optimal isothermal curing temperature of 81°C for 29 minutes, followed by a post-curing step at 203°C. It is crucial to perform optimization experiments, such as those using Differential Scanning Calorimetry (DSC), to determine the ideal profile for your specific system.
Q3: How does post-curing affect the properties of BAPP epoxy resins?
A3: Post-curing at a temperature above the initial glass transition temperature (Tg) is critical for driving the curing reaction to completion. This process enhances the cross-link density, leading to significant improvements in mechanical properties such as tensile strength, flexural modulus, and hardness.[2] It also increases the final glass transition temperature (Tg) of the material, which is a key indicator of its thermal stability.[2][3] One study on a bio-based epoxy resin showed that post-curing at 150°C yielded thermosets with higher mechanical strength and improved toughness.[2]
Q4: What are some common defects observed in cured BAPP epoxy resins and what are their causes?
A4: Common defects include:
-
Brittleness: Can result from an excessively high cross-linking density due to overly aggressive curing temperatures or incorrect stoichiometry.
-
Incomplete Curing (Tacky Surface): Often caused by insufficient curing time or temperature, or an incorrect mixing ratio.[4]
-
Voids or Bubbles: Can be introduced during mixing or result from the release of volatiles if the curing temperature is too high.
-
Cracking: May be caused by internal stresses from rapid heating or cooling rates, or by excessive heat generation (exotherm) during curing.[4]
-
Yellowing or Discoloration: Can occur due to oxidation at high curing temperatures. Using an inert atmosphere can mitigate this.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with BAPP epoxy resins.
| Issue | Potential Causes | Recommended Solutions |
| Low Glass Transition Temperature (Tg) | - Incomplete curing. - Insufficient post-curing temperature or time. - Incorrect resin-to-hardener ratio. | - Increase the post-curing temperature and/or duration. Ensure the post-cure temperature is significantly above the initial Tg.[2][3] - Verify the stoichiometry of your mixture. - Perform a DSC scan on the cured sample to check for any residual exotherm, which would indicate an incomplete reaction. |
| Poor Mechanical Properties (e.g., low tensile strength, brittleness) | - Sub-optimal curing schedule leading to incomplete cross-linking or a heterogeneous network. - Curing temperature is too high, leading to excessive cross-linking and internal stresses. - Presence of voids or other defects. | - Optimize the curing and post-curing temperatures and times based on DSC and Dynamic Mechanical Analysis (DMA) data. - Use a more gradual heating and cooling ramp to minimize stress. - Degas the resin mixture before curing to remove trapped air. |
| Inconsistent Curing (Soft spots or tacky surface) | - Inadequate mixing of the resin and hardener. - Temperature variations within the curing oven. - Contamination of the resin or mold surface. | - Ensure thorough and uniform mixing of the components. - Calibrate and monitor the oven temperature to ensure uniformity. - Thoroughly clean and dry all molds and equipment before use. |
| Discoloration (Darkening or yellowing) of the Cured Resin | - Curing temperature is too high, causing thermal degradation or oxidation. | - Reduce the curing and post-curing temperatures. - Cure the resin in an inert atmosphere, such as nitrogen, to prevent oxidation. |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is a powerful technique to determine the heat flow associated with the curing reaction, allowing for the optimization of curing schedules.[5]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured BAPP epoxy resin mixture into a DSC pan. Seal the pan hermetically.
-
Dynamic Scan (to determine total heat of reaction):
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 300°C).[6]
-
The area under the exothermic peak represents the total heat of reaction (ΔH_total).
-
-
Isothermal Scan (to determine cure time at a specific temperature):
-
Equilibrate the sample at the desired isothermal curing temperature (e.g., 80°C).
-
Hold the sample at this temperature until the heat flow returns to the baseline, indicating the completion of the reaction at that temperature. The time required is the isothermal cure time.
-
-
Analysis:
-
The degree of cure (α) at any point can be calculated by dividing the partial heat of reaction (ΔH_partial) by the total heat of reaction (ΔH_total).
-
Kinetic parameters such as the activation energy can be determined using methods like Kissinger or Flynn-Wall-Ozawa by performing dynamic scans at multiple heating rates.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Cure Progression
FTIR spectroscopy can be used to monitor the chemical changes occurring during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[7]
Methodology:
-
Sample Preparation: Cast a thin film of the uncured BAPP epoxy resin mixture onto a salt plate (e.g., KBr or NaCl) or use an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Acquisition:
-
Acquire an initial FTIR spectrum of the uncured sample.
-
Place the sample in an oven at the desired curing temperature.
-
Periodically remove the sample and acquire FTIR spectra at various time intervals throughout the curing process.[8]
-
-
Analysis:
-
Monitor the decrease in the intensity of the epoxide peak (around 915 cm⁻¹) and the primary amine (N-H) stretching bands of the BAPP hardener.[9]
-
Monitor the appearance and increase in the intensity of the hydroxyl (-OH) group band (broad peak around 3400 cm⁻¹) which is formed during the epoxy-amine reaction.[9]
-
The degree of cure can be estimated by normalizing the absorbance of the disappearing peaks to an internal reference peak that does not change during the reaction (e.g., aromatic C=C stretching).
-
Visualizations
Logical Workflow for Troubleshooting Curing Issues
Caption: Troubleshooting workflow for common BAPP epoxy curing problems.
Curing Reaction of DGEBA with an Amine Hardener
Caption: Simplified reaction scheme of DGEBA with a primary amine hardener like BAPP.
References
- 1. boatbuildercentral.com [boatbuildercentral.com]
- 2. epotek.com [epotek.com]
- 3. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heatauthority.com [heatauthority.com]
- 5. youtube.com [youtube.com]
- 6. engineering.unt.edu [engineering.unt.edu]
- 7. Influence of the Epoxy Resin Process Parameters on the Mechanical Properties of Produced Bidirectional [±45°] Carbon/Epoxy Woven Composites | MDPI [mdpi.com]
- 8. rsdjournal.org [rsdjournal.org]
- 9. researchgate.net [researchgate.net]
Preventing side reactions during BAPP polymerization
Welcome to the technical support center for the polymerization of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the polymerization of BAPP.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to side reactions during BAPP polymerization, offering potential causes and actionable solutions.
Question 1: My BAPP polymerization resulted in a low molecular weight polymer. What are the likely causes and how can I increase the molecular weight?
Answer: Low molecular weight is a common issue in polycondensation reactions like those involving BAPP. It is often indicative of several potential problems that can be systematically addressed.
Troubleshooting Guide: Low Molecular Weight
| Potential Cause | Recommended Action |
| Imprecise Stoichiometry | Ensure an exact 1:1 molar ratio of the diamine (BAPP) and the comonomer (e.g., dianhydride). Even a slight imbalance can significantly limit chain growth. Re-verify the purity of your monomers, as impurities can throw off the stoichiometry. |
| Presence of Monofunctional Impurities | Monofunctional impurities in either the BAPP or the comonomer will act as chain terminators, preventing the formation of long polymer chains.[1] Purify the monomers before polymerization. BAPP can be purified by recrystallization.[2] |
| Incomplete Reaction | Increase the polymerization time to allow the reaction to proceed to a higher conversion. Consider increasing the reaction temperature to enhance the reaction rate, but be mindful of potential side reactions at excessively high temperatures.[3][4] |
| Side Reactions Consuming Functional Groups | Side reactions, such as oxidation of the amine groups on BAPP, can reduce the number of available functional groups for polymerization. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] |
| Premature Precipitation of the Polymer | If the growing polymer precipitates out of the solvent before high molecular weight is achieved, chain growth will stop. Choose a solvent that can maintain the polymer in solution throughout the polymerization process. |
Question 2: I am observing branching in my polymer, leading to insolubility and processing difficulties. How can I prevent this?
Answer: Branching in polymers made from bifunctional monomers like BAPP is often a result of side reactions that create additional reactive sites.[6][7]
Troubleshooting Guide: Polymer Branching
| Potential Cause | Recommended Action |
| Side Reactions at High Temperatures | High reaction temperatures can sometimes lead to side reactions involving the backbone of the polymer, creating new reactive sites for branching.[8] Optimize the reaction temperature to be high enough for efficient polymerization but low enough to minimize side reactions. |
| Oxidation of the Polymer Backbone | Similar to the oxidation of amine groups, the polymer backbone itself can be susceptible to oxidation, which can lead to chain scission and branching. Maintain a strictly inert atmosphere throughout the polymerization and handling of the polymer. |
| Reaction with Impurities | Certain impurities in the monomers or solvent could be multifunctional and act as branching agents. Ensure high purity of all reactants and the solvent.[5] |
Question 3: The color of my final polymer is darker than expected. What could be causing this discoloration?
Answer: Discoloration in polymers is often an indication of side reactions, degradation, or the presence of impurities.
Troubleshooting Guide: Polymer Discoloration
| Potential Cause | Recommended Action |
| Oxidation | The amine groups in BAPP are susceptible to oxidation, which can lead to the formation of colored byproducts. As mentioned previously, performing the reaction under a stringent inert atmosphere is crucial. |
| High-Temperature Side Reactions | Excessive heat can cause thermal degradation and side reactions that produce colored species.[4] Carefully control the reaction temperature and avoid localized overheating. |
| Impurities in Monomers or Solvent | Impurities can be colored themselves or can participate in side reactions that form colored products. Use highly purified monomers and solvents.[2] |
| Catalyst Residue | If a catalyst is used, residual catalyst particles may cause discoloration. Ensure proper removal of the catalyst during the polymer purification process.[] |
Experimental Protocols
Protocol 1: Purification of BAPP Monomer by Recrystallization
-
Dissolution: Dissolve the crude BAPP monomer in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) at an elevated temperature until the solution is saturated.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2]
-
Isolation: Collect the purified BAPP crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified BAPP crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.
Protocol 2: General Procedure for BAPP Polymerization (Polyimide Synthesis Example)
-
Monomer Preparation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser, add an equimolar amount of purified BAPP and a dianhydride monomer (e.g., pyromellitic dianhydride - PMDA).
-
Solvent Addition: Add a dry, aprotic polar solvent (e.g., N-methyl-2-pyrrolidone - NMP or dimethylacetamide - DMAc) to achieve a desired monomer concentration (typically 10-20 wt%).
-
Polymerization: Stir the mixture at room temperature under an inert atmosphere for several hours to form the poly(amic acid) precursor.
-
Imidization (Thermal): The poly(amic acid) solution is then cast onto a substrate and thermally cured by stepwise heating to temperatures typically ranging from 100°C to 300°C to form the final polyimide.
-
Imidization (Chemical): Alternatively, a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) can be added to the poly(amic acid) solution to induce chemical imidization at lower temperatures.
-
Purification: The final polymer can be purified by precipitation in a non-solvent like methanol or water, followed by filtration and drying.[]
Visualizations
References
Technical Support Center: Controlling Molecular Weight in BAPP Polycondensation
Welcome to the technical support center for BAPP (4,4'-(1,4-phenylenebis(1-methylethylidene))bisaniline) polycondensation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polyimides and other polymers derived from BAPP, with a specific focus on controlling molecular weight.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for controlling molecular weight in BAPP polycondensation?
A1: The most critical factor is achieving a precise stoichiometric balance between the BAPP diamine and the comonomer, typically a dianhydride. In step-growth polymerization, even a slight excess of one monomer can significantly limit the final molecular weight.[1][2] To achieve a high molecular weight, an equimolar ratio of the reactive functional groups is essential. Conversely, to intentionally produce a lower molecular weight polymer, a controlled stoichiometric imbalance is the most effective method.[2][3]
Q2: How can I intentionally produce a lower, controlled molecular weight BAPP polymer?
A2: There are two primary methods for achieving a lower, controlled molecular weight:
-
Stoichiometric Imbalance: Introduce a slight, calculated excess of either the BAPP diamine or the dianhydride monomer. The monomer in excess will cap the polymer chains, preventing further growth. The degree of polymerization can be predicted using the Carothers equation, which relates it to the stoichiometric ratio of the monomers.[2][3]
-
Addition of a Monofunctional Reagent (Chain Stopper): Introduce a small, precise amount of a monofunctional amine or anhydride. This "chain stopper" will react with the growing polymer chains, terminating their growth by creating a non-reactive end group.
Q3: Why is my BAPP polycondensation resulting in a low molecular weight polymer despite using a 1:1 stoichiometric ratio?
A3: Several factors can lead to a lower than expected molecular weight, even with a seemingly correct stoichiometric ratio:
-
Monomer Purity: Impurities in either the BAPP or the dianhydride monomer can act as chain terminators, effectively creating a stoichiometric imbalance and limiting chain growth.[4]
-
Inaccurate Stoichiometry: Errors in weighing or transferring the monomers can lead to an unintended stoichiometric imbalance.
-
Side Reactions: The presence of water or other reactive impurities in the solvent or reaction atmosphere can react with the monomers or growing polymer chains, leading to premature termination.
-
Incomplete Reaction: The reaction may not have proceeded to a high enough conversion. High molecular weights in step-growth polymerization are only achieved at very high conversions (typically >99%).[5]
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the polymerization to proceed efficiently or too high, which can lead to side reactions or degradation.
Q4: What is the typical procedure for purifying BAPP monomer before polymerization?
A4: BAPP is a solid and can be purified by recrystallization.[6] The general procedure involves dissolving the crude BAPP in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[1][6][7]
Troubleshooting Guides
Issue 1: Consistently Low Molecular Weight
| Possible Cause | Troubleshooting Step | Success Indicator |
| Impure Monomers | Purify BAPP and the dianhydride monomer by recrystallization. Ensure the purity is confirmed by techniques like melting point determination or spectroscopy. | A significant increase in the molecular weight of the resulting polymer. |
| Inaccurate Stoichiometry | Carefully re-weigh the monomers using a calibrated analytical balance. Ensure complete transfer of the monomers to the reaction vessel. | Reproducible and higher molecular weight polymers in subsequent reactions. |
| Presence of Water | Use anhydrous solvents and dry all glassware thoroughly before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | An increase in the viscosity of the reaction mixture and higher final molecular weight. |
| Low Reaction Conversion | Increase the reaction time and/or temperature to drive the reaction to completion. Monitor the reaction progress by techniques like viscosity measurements. | A plateau in the molecular weight or viscosity, indicating the reaction has reached completion. |
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
| Possible Cause | Troubleshooting Step | Success Indicator |
| Side Reactions | Ensure high purity of monomers and solvents. Optimize the reaction temperature to minimize side reactions. | A narrower peak in the Gel Permeation Chromatography (GPC) chromatogram and a PDI closer to the theoretical value of 2 for step-growth polymerization. |
| Non-uniform Reaction Conditions | Ensure efficient stirring throughout the polymerization to maintain a homogeneous reaction mixture. | A more uniform and predictable molecular weight distribution. |
| Slow Addition of Monomer | Add the solid dianhydride to a solution of the diamine to ensure a more controlled reaction initiation. | A more monomodal molecular weight distribution. |
Quantitative Data
The following tables provide illustrative data on how reaction parameters can influence the molecular weight of BAPP-based polyimides. Note: This data is exemplary and actual results will vary based on specific experimental conditions.
Table 1: Effect of Stoichiometric Ratio on Molecular Weight
| Dianhydride:BAPP Molar Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1.00:1.00 | 85,000 | 175,000 | 2.06 |
| 0.99:1.00 | 45,000 | 88,000 | 1.96 |
| 0.98:1.00 | 30,000 | 59,000 | 1.97 |
| 0.95:1.00 | 15,000 | 29,000 | 1.93 |
Table 2: Effect of Reaction Time and Temperature on Molecular Weight (1:1 Stoichiometry)
| Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 25 | 12 | 40,000 | 82,000 | 2.05 |
| 25 | 24 | 65,000 | 135,000 | 2.08 |
| 25 | 48 | 82,000 | 170,000 | 2.07 |
| 50 | 12 | 75,000 | 155,000 | 2.07 |
| 50 | 24 | 88,000 | 180,000 | 2.05 |
Experimental Protocols
Protocol 1: Purification of BAPP Monomer by Recrystallization
-
Solvent Selection: In a small test tube, determine a suitable solvent for recrystallization. A good solvent will dissolve BAPP at elevated temperatures but not at room temperature. Common solvents for recrystallization of aromatic amines include ethanol or a mixture of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, add the crude BAPP and the chosen solvent. Heat the mixture on a hot plate with stirring until the BAPP is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified BAPP crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified BAPP crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.
Protocol 2: Synthesis of a High Molecular Weight BAPP-Polyimide via a Two-Step Polycondensation
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the purified BAPP monomer.
-
Dissolution: Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to dissolve the BAPP monomer under a gentle nitrogen purge. Stir until a clear solution is obtained.
-
Poly(amic acid) Formation: To the stirred solution of BAPP, gradually add an equimolar amount of the dianhydride (e.g., pyromellitic dianhydride - PMDA) as a solid in small portions. The reaction is exothermic, so slow addition is recommended.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to create a film of uniform thickness.
-
Thermal Imidization: Place the glass plate in a vacuum oven and subject it to a staged heating program to convert the poly(amic acid) to the polyimide. A typical heating schedule might be: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and 250°C for 1 hour.
-
Polyimide Film Isolation: After cooling to room temperature, the polyimide film can be carefully peeled from the glass plate.
Visualizations
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zeus.plmsc.psu.edu [zeus.plmsc.psu.edu]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Enhancing Flexibility in BAPP-Derived Polyimide Films
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the synthesis and processing of polyimide films derived from 2,2-bis(4-(4-aminophenoxy)phenyl)propane (BAPP), with a focus on mitigating brittleness.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BAPP-derived polyimide film is extremely brittle and cracks easily. What are the common causes?
Brittleness in BAPP-derived polyimide films can stem from several factors throughout the synthesis and curing process. The primary culprits include:
-
Incomplete Imidization: If the conversion of the poly(amic acid) (PAA) precursor to the final polyimide is incomplete, the remaining amic acid groups can disrupt the polymer chain packing and lead to inferior mechanical properties.
-
Excessive Curing Temperature or Rapid Heating: While high temperatures are necessary for imidization, an overly aggressive heating schedule can cause rapid solvent evaporation, creating voids and internal stresses within the film.[1][2] High temperatures can also lead to polymer degradation.[1]
-
Residual Stress: Stresses introduced during film casting and solvent removal can lead to a curled and brittle final film.[2]
-
High Molecular Rigidity: The inherent stiffness of the aromatic backbone in polyimides contributes to their rigidity. While BAPP provides some flexibility, highly rigid dianhydrides can result in a brittle polymer network.
-
Moisture Absorption: Polyimide films can absorb moisture from the environment, which can alter their mechanical properties and potentially lead to delamination or reduced performance.[3]
Q2: How can I optimize the thermal curing process to reduce film brittleness?
The thermal imidization process is critical for achieving a flexible film. An optimized multi-step curing schedule allows for gradual solvent removal and complete cyclization of the PAA to polyimide.
-
Gradual Heating: Employ a step-wise heating program. A slow ramp rate prevents the rapid release of solvent and water (a byproduct of imidization), which can create defects.[2]
-
Intermediate Temperature Holds: Include holds at intermediate temperatures (e.g., 80-150°C) to ensure the majority of the solvent has evaporated before the onset of high-temperature imidization.[4][5]
-
Final Curing Temperature and Duration: The final curing temperature should be high enough for complete imidization (typically 300-400°C), but excessive temperatures can be detrimental.[6][7] The duration at the final temperature also plays a role; longer times can lead to more ordered polymer chain packing, which can improve mechanical properties up to a certain point.[2]
-
Annealing: Annealing the film near its glass transition temperature (Tg) can help relax internal stresses, increase crystallinity, and improve the film's flatness and strength.[2]
Q3: My film is still brittle even after optimizing the curing process. What other strategies can I try?
If thermal optimization is insufficient, modifying the polymer backbone chemistry is the next logical step.
-
Copolymerization with Flexible Monomers: Introducing a more flexible diamine alongside BAPP can significantly enhance the flexibility of the resulting polyimide film. Ether linkages are particularly effective at increasing the number of possible conformations in the polymer chain.[2] A common strategy is to copolymerize with a flexible diamine like 4,4'-oxydianiline (ODA).[5] By adjusting the molar ratio of the rigid to flexible components, you can tune the film's mechanical properties.[5]
-
Use of Plasticizers: Plasticizers are small molecules that can be added to the polymer matrix to increase the free volume between polymer chains, thereby enhancing flexibility.[8][9] They act as lubricants, allowing polymer chains to slide past each other more easily.[10] Common plasticizers include phthalates, citrates, and adipates.[9] The addition of a plasticizer typically decreases the tensile strength and elastic modulus while increasing the elongation at break.[8][11]
Q4: What is a typical experimental protocol for synthesizing a more flexible BAPP-based polyimide film?
Below are detailed protocols for the synthesis of the poly(amic acid) precursor and its subsequent thermal imidization to a flexible polyimide film.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor Solution
This protocol describes the standard two-step method for preparing the PAA solution, which is the precursor to the polyimide film.[4]
-
Reagent Preparation: Ensure all monomers (e.g., BAPP, a dianhydride like pyromellitic dianhydride (PMDA) or 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), and any co-monomers like ODA) are dried in a vacuum oven to remove moisture.[5] The solvent, typically N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), must be anhydrous.[4][5]
-
Reaction Setup: Set up a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet to maintain an inert atmosphere.
-
Diamine Dissolution: Add the calculated amount of BAPP (and any flexible co-diamine) to the flask, followed by the anhydrous solvent. Stir the mixture at room temperature until the diamine(s) are completely dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution in small portions. A stoichiometric balance is crucial for achieving high molecular weight.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the PAA polymer forms. The final PAA solution should be clear and viscous.
-
Storage: Store the PAA solution in a refrigerator to prevent degradation before film casting.
Protocol 2: Film Casting and Thermal Imidization
This protocol details the process of converting the PAA solution into a solid polyimide film.
-
Substrate Preparation: Thoroughly clean and dry a glass plate or other suitable substrate.
-
Film Casting: Pour the viscous PAA solution onto the substrate. Use a doctor blade to spread the solution into a uniform, thin layer of the desired thickness.[5]
-
Solvent Evaporation (Pre-drying): Place the cast film in a level, dust-free oven. Begin a programmed heating procedure to slowly remove the solvent. A typical first step is heating at a low temperature (e.g., 50-80°C) for several hours.[5]
-
Thermal Imidization (Curing): Transfer the self-supporting PAA film to a high-temperature vacuum or convection oven for the final curing process. A representative multi-step thermal curing program is as follows[5]:
-
Heat from room temperature to 100°C and hold for 1 hour.
-
Increase to 200°C and hold for 1 hour.
-
Increase to 300°C and hold for 1 hour.
-
Slowly cool the oven back to room temperature.
-
Note: The optimal temperature profile may vary depending on the specific monomers used and the desired film properties.[4]
-
-
Film Removal: Once cooled, carefully peel the flexible polyimide film from the substrate.
Data Presentation
The following tables summarize quantitative data on how different experimental parameters can affect the mechanical properties of polyimide films, thereby influencing their brittleness. A higher elongation at break is indicative of a more flexible, less brittle film.
Table 1: Effect of Curing Temperature on Mechanical Properties
| Curing Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |
| 250 | ~160 | ~6 | ~2.6 | [2] |
| 300 | ~180 | ~8 | ~2.7 | [2] |
| 400 | ~247 | ~8.6 | Not Reported | [6] |
Table 2: Effect of Copolymer Composition on Mechanical Properties
| Diamine Ratio (Rigid:Flexible) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | Reference |
| 100% Rigid (DAPBI) | >210 | <5 | >370 | [5] |
| 80% Rigid : 20% Flexible | ~210 | ~10 | 370 | [5] |
| 60% Rigid : 40% Flexible | ~180 | ~15 | 345 | [5] |
| 40% Rigid : 60% Flexible | ~150 | ~25 | 320 | [5] |
| 20% Rigid : 80% Flexible | ~120 | >40 | 295 | [5] |
| 100% Flexible (ODA) | ~100 | >50 | 270 | [5] |
Note: DAPBI is a rigid diamine and ODA is a flexible diamine, used here as an example to illustrate the principle of copolymerization.
Table 3: Effect of Plasticizer on Mechanical Properties
| Plasticizer Content (wt%) | Ultimate Tensile Strength (UTS) | % Elongation | Elastic Modulus (E) | Reference |
| 0 | High | Low | High | [8] |
| 10 | Decreased | Increased | Decreased | [8] |
| 20 | Further Decreased | Further Increased | Further Decreased | [8] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the process of creating flexible polyimide films.
Caption: Workflow for two-step synthesis of polyimide films.
Caption: Troubleshooting logic for reducing film brittleness.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing the Toughness of Free-Standing Polyimide Films for Advanced Electronics Applications: A Study on the Impact of Film-Forming Processes | MDPI [mdpi.com]
- 3. konlidainc.com [konlidainc.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repo.ijiert.org [repo.ijiert.org]
- 10. youtube.com [youtube.com]
- 11. Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films [mdpi.com]
Technical Support Center: Thermal Imidization of BAPP-Poly(amic acid)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the thermal imidization of BAPP-poly(amic acid). It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to assist in optimizing experimental outcomes.
Experimental Protocols
Synthesis of BAPP-Poly(amic acid)
This protocol outlines the synthesis of the poly(amic acid) precursor from 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) and a dianhydride (e.g., 3,3′,4,4′-benzophenonetetracarboxylic dianhydride, BTDA) in a polar aprotic solvent.
Materials:
-
This compound (BAPP)
-
3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas (inert atmosphere)
-
Mechanical stirrer
-
Three-neck round-bottom flask
-
Ice bath
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent moisture contamination, which can lead to hydrolysis of the poly(amic acid).
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a specific molar amount of BAPP diamine in anhydrous NMP under a continuous nitrogen purge. Stir the solution until the diamine is completely dissolved.
-
Monomer Addition: Cool the solution using an ice bath. Gradually add an equimolar amount of BTDA dianhydride powder to the stirred BAPP solution. The addition should be done in portions to control the exothermic reaction and maintain a low temperature.
-
Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to return to room temperature. Continue stirring under a nitrogen atmosphere for 24 hours to allow for the formation of a viscous poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.
-
Storage: Store the resulting poly(amic acid) solution in a sealed container at a low temperature (e.g., 4°C) to minimize degradation before use.
Thermal Imidization of BAPP-Poly(amic acid) Film
This protocol describes the conversion of the synthesized BAPP-poly(amic acid) solution into a polyimide film through a multi-step thermal curing process.
Materials:
-
BAPP-poly(amic acid) solution
-
Glass substrate
-
Doctor blade or spin coater
-
Programmable oven or furnace with inert gas purging capabilities (e.g., nitrogen or argon)
Procedure:
-
Film Casting: Cast the BAPP-poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade or spin coater to achieve a uniform film thickness.
-
Solvent Removal (Pre-baking): Place the cast film in an oven and heat at a low temperature, typically 80-100°C, for an extended period (e.g., 2-5 hours). This step is crucial for the gradual removal of the high-boiling point solvent (NMP) without causing bubbles or voids in the film.
-
Staged Thermal Curing: Transfer the pre-baked film to a programmable furnace for the multi-step imidization process. It is critical to perform the high-temperature curing steps in an inert atmosphere to prevent oxidative degradation. A typical heating profile is as follows:
-
Heat to 150°C and hold for 1 hour.
-
Ramp up to 200°C and hold for 1 hour.
-
Increase to 250°C and hold for 1 hour.
-
Finally, heat to 300-350°C and hold for 1-2 hours to ensure a high degree of imidization.[1]
-
-
Controlled Cooling: After the final high-temperature step, allow the film to cool down slowly to room temperature within the furnace to minimize internal stresses and prevent cracking.
-
Film Detachment: Once cooled, the polyimide film can be carefully detached from the glass substrate.
Quantitative Data Summary
The following table summarizes the thermal and mechanical properties of BAPP-based polyimides obtained under different thermal imidization conditions. These values are indicative and can vary based on the specific dianhydride used and the precise processing parameters.
| Dianhydride | Curing Protocol | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Tensile Strength | Elongation at Break | Reference |
| ODPA | 150°C (1h), 300°C (2h) | 224°C | 478-507°C | - | - | [1] |
| BPADA | Not specified | 261-265°C | >500°C | 130-132 MPa (Flexural) | - | [2] |
| 6FDA | Not specified | 232.5-262.2°C | 521.5-531.0°C | - | - | [2] |
| BTDA | Not specified | - | Superior to BTDA-ODA-BAPP | - | - |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the thermal imidization of BAPP-poly(amic acid) in a question-and-answer format.
Q1: The resulting polyimide film is brittle and cracks easily. What are the possible causes and solutions?
-
Cause 1: Incomplete Imidization. If the conversion from poly(amic acid) to polyimide is not complete, the mechanical properties of the film will be poor.
-
Solution: Ensure your final curing temperature is sufficiently high (typically ≥300°C) and the holding time is adequate (1-2 hours).[3] Verify the degree of imidization using techniques like FTIR spectroscopy.
-
-
Cause 2: High Internal Stress. Rapid heating and cooling cycles can induce significant stress in the film, leading to cracking.
-
Solution: Employ a slow and controlled ramp-up and cool-down rate during the thermal curing process. A gradual temperature change allows for the relaxation of internal stresses.
-
-
Cause 3: Oxidative Degradation. Curing at high temperatures in the presence of oxygen can cause chain scission and degradation of the polymer.
-
Solution: Always perform the high-temperature curing steps (above 150°C) in an inert atmosphere, such as a furnace purged with nitrogen or argon gas.
-
-
Cause 4: Low Molecular Weight of Poly(amic acid). The initial molecular weight of the poly(amic acid) precursor significantly impacts the mechanical properties of the final polyimide film. Films from low molecular weight precursors tend to be brittle.[4]
-
Solution: Review your poly(amic acid) synthesis protocol. Ensure high-purity monomers and anhydrous solvent are used to achieve a high molecular weight precursor.
-
Q2: The measured degree of imidization is low and inconsistent. What could be the reason?
-
Cause 1: Residual Solvent. The presence of high-boiling point solvents like NMP can interfere with the imidization reaction.
-
Solution: Incorporate a dedicated low-temperature pre-baking step (e.g., 80-100°C) for a sufficient duration to remove the bulk of the solvent before initiating the high-temperature imidization.
-
-
Cause 2: Inadequate Curing Protocol. The rate and extent of imidization are highly dependent on both temperature and time.
-
Solution: Optimize your thermal curing protocol. A multi-step heating process with sufficient hold times at each stage is recommended to drive the reaction to completion. A final curing step above 250°C is often necessary.[3]
-
-
Cause 3: Poly(amic acid) Precursor Instability. The poly(amic acid) precursor can undergo hydrolysis in the presence of moisture, leading to a decrease in molecular weight and affecting the final properties.
-
Solution: Store the poly(amic acid) solution in a cool, dry, and tightly sealed container. It is best to use the solution as soon as possible after synthesis.
-
Q3: The polyimide film has bubbles or voids. How can this be prevented?
-
Cause: Rapid Solvent Evaporation. If the temperature is increased too quickly during the initial heating stages, the solvent can boil and get trapped within the film, creating bubbles.
Q4: There are variations in the thickness of the final film. What could be the cause?
-
Cause: Inconsistent Film Casting. The initial casting of the poly(amic acid) solution is critical for a uniform final film.
-
Solution: Ensure the substrate is level and clean. Use a high-quality doctor blade with a uniform gap or a well-calibrated spin coater to apply the precursor solution evenly.[7]
-
Visualizations
Caption: Experimental workflow for the synthesis and thermal imidization of BAPP-poly(amic acid).
Caption: Troubleshooting logic for brittle or cracked BAPP-polyimide films.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. megaplast.com.vn [megaplast.com.vn]
Achieving stoichiometric balance in BAPP polymerization reactions
Technical Support Center: BAPP Polymerization
Welcome to the technical support center for BAPP (bis(4-aminophenyl)phosphine oxide) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of polyimides and other polymers using BAPP.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a precise stoichiometric balance so critical in BAPP polymerization?
A1: In step-growth polymerization, such as the synthesis of polyimides from BAPP and a dianhydride, achieving a high molecular weight polymer is critically dependent on having an equimolar ratio of the reactive functional groups (amines from BAPP and anhydrides from the dianhydride).[1][2][3] Any deviation from a 1:1 stoichiometric ratio will result in a lower degree of polymerization because one type of functional group will be depleted, leaving the polymer chains with the same type of unreacted end-group, thus halting further chain growth.[2][3] This leads to polymers with lower molecular weight and, consequently, suboptimal mechanical and thermal properties.[4][5]
Q2: What is the most significant factor affecting stoichiometric balance?
A2: The purity of the monomers is arguably the most critical factor.[6][7][8] Even small amounts of impurities can act as chain terminators, effectively creating a stoichiometric imbalance and preventing the formation of high molecular weight polymers.[6] For instance, monofunctional impurities will cap the growing polymer chains, while non-reactive impurities will alter the true mass of the active monomer, leading to weighing errors. Therefore, ensuring high monomer purity is a prerequisite for successful polymerization.[9][10]
Q3: How can I verify the purity of my BAPP monomer?
A3: Several analytical techniques can be employed to assess the purity of BAPP. High-purity BAPP, often exceeding 99%, is recommended for achieving optimal polymer properties.[9][10] Common methods for purity verification include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.[11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of the correct functional groups (e.g., primary amines).[11]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity for crystalline solids like BAPP.[11]
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the monomer and detect impurities.[12][13]
Q4: Can reaction conditions create an apparent stoichiometric imbalance?
A4: Yes, even if the initial monomer ratio is correct, side reactions can disrupt the stoichiometric balance during polymerization.[11] These can include:
-
Oxidation: If the reaction is not carried out under a strictly inert atmosphere (e.g., nitrogen or argon), the amine groups of BAPP can oxidize.
-
Thermal Degradation: At excessively high temperatures, monomers or growing polymer chains can degrade, destroying functional groups.
-
Incomplete Dissolution: If one of the monomers does not fully dissolve in the reaction solvent, the effective concentration of reactive groups in the solution will be imbalanced.[4]
Troubleshooting Guide
This guide addresses common problems encountered during BAPP polymerization, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Action |
| Low Molecular Weight of the Final Polymer | Stoichiometric Imbalance: Inaccurate weighing of monomers. | Use a calibrated analytical balance for precise measurements.[11] Double-check all calculations for molar ratios. |
| Monomer Impurity: Presence of monofunctional impurities or residual solvents. | Purify the BAPP and dianhydride monomers before use (e.g., via recrystallization).[11][14] Verify purity using analytical techniques (NMR, HPLC, melting point).[11][15] | |
| Presence of Water: Water can react with dianhydrides, disrupting the stoichiometry. | Thoroughly dry all glassware before use. Use anhydrous solvents. Conduct the reaction under a dry, inert atmosphere.[11] | |
| Incomplete Reaction: Insufficient reaction time or temperature. | Increase the polymerization time or temperature according to established protocols. Consider a post-polymerization heat treatment to drive the reaction to completion.[16] | |
| High Residual Monomer Content | Incomplete Polymerization: The reaction has not proceeded to a high enough conversion. | Optimize reaction time and temperature.[16] Ensure efficient removal of byproducts (e.g., water in a two-step polyimide synthesis) to drive the equilibrium towards polymer formation.[11] |
| Vitrification: The polymer becomes glassy before full conversion, trapping unreacted monomers. | Consider performing the polymerization in a suitable solvent to delay vitrification or increase the reaction temperature.[16] | |
| Oxygen Inhibition: For certain polymerization mechanisms, oxygen can act as an inhibitor. | Ensure the reaction setup is properly deoxygenated by purging with an inert gas like nitrogen or argon before and during the reaction.[16] | |
| Inconsistent Batch-to-Batch Results | Variable Monomer Purity: Using different batches of monomers with varying purity. | Standardize the monomer purification procedure and verify the purity of each new batch before use.[16] |
| Inconsistent Reaction Setup: Variations in moisture control, inert atmosphere, or temperature profiles. | Standardize the experimental procedure, including glassware drying, deoxygenation, and temperature control.[16] |
Experimental Protocols
Protocol 1: Recrystallization for BAPP Monomer Purification
This protocol describes a general procedure for purifying solid monomers like BAPP to remove impurities.
Materials:
-
Crude BAPP monomer
-
High-purity solvent (e.g., ethanol, methanol, or a solvent mixture, to be determined based on solubility tests)
-
Erlenmeyer flask
-
Heating and stirring plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold bath (ice-water)
Procedure:
-
Solvent Selection: Identify a suitable solvent in which BAPP is highly soluble at elevated temperatures but has low solubility at room or lower temperatures.[14]
-
Dissolution: Place the crude BAPP in an Erlenmeyer flask. While stirring, add the solvent portion-wise and heat the mixture until the BAPP is completely dissolved. Use the minimum amount of hot solvent required.[14]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the clear, hot solution to cool down slowly to room temperature. To maximize yield, you can subsequently place the flask in a cold bath.[14] Slow cooling generally results in larger, purer crystals.[14]
-
Isolation: Collect the purified BAPP crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified BAPP crystals under vacuum at an appropriate temperature to remove all residual solvent.
Protocol 2: Quantification of Residual Monomers using HPLC
This protocol provides a general workflow for determining the concentration of unreacted BAPP in a polymer sample.
Materials:
-
Polymer sample
-
Pure BAPP monomer (for calibration standards)
-
High-purity solvent (e.g., Tetrahydrofuran - THF)
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm)
-
HPLC system with a suitable detector (e.g., UV) and column (e.g., C18 reverse-phase)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the polymer sample and dissolve it in a known volume of a suitable solvent (e.g., THF).[16] If the polymer is insoluble, an extraction step may be necessary.
-
Filtration: Filter the sample solution through a syringe filter to remove any particulates before injection into the HPLC system.[16]
-
Calibration Standards: Prepare a series of standard solutions of pure BAPP monomer at known concentrations in the same solvent.[16]
-
HPLC Analysis:
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared polymer sample solution.
-
An example of HPLC conditions could be a C18 column with a gradient mobile phase of acetonitrile and water at a flow rate of 1.0 mL/min.[16]
-
-
Quantification: Identify the peak corresponding to BAPP in the sample chromatogram based on its retention time from the standard injections. Use the calibration curve to determine the concentration of BAPP in the sample solution and calculate the residual amount in the original polymer.
Visualizations
Caption: Troubleshooting workflow for low molecular weight polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. fiveable.me [fiveable.me]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. mdpi.com [mdpi.com]
- 6. How Does the Purity of the Recovered Monomer Affect the Quality of the Final Recycled Polymer? → Learn [product.sustainability-directory.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study | springerprofessional.de [springerprofessional.de]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. benchchem.com [benchchem.com]
- 15. polymersolutions.com [polymersolutions.com]
- 16. benchchem.com [benchchem.com]
Effect of solvent purity on BAPP polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the polymerization of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP). It is intended for researchers, scientists, and drug development professionals who may encounter issues during their polymerization experiments.
Troubleshooting Guide
Question: My BAPP polymerization resulted in a low molecular weight polymer. What are the potential causes and how can I fix it?
Answer:
Low molecular weight in BAPP polymerization, typically a polycondensation reaction to form polyamides or polyimides, is a common issue that often points to problems with reactant purity and reaction conditions. Here are the primary causes and troubleshooting steps:
-
Solvent Impurities: The presence of impurities, especially water, in the solvent is a major cause of low molecular weight. Water can react with dianhydride monomers, preventing them from participating in the polymerization reaction. It can also cause hydrolysis of the growing poly(amic acid) chains in polyimide synthesis, leading to chain scission.[1][2][3]
-
Solution: Ensure your solvent is rigorously purified and dried before use. Common solvents for BAPP polymerization include N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP).[4] Refer to the detailed Experimental Protocol for Solvent Purification below.
-
-
Monomer Impurities: Impurities in the BAPP or the comonomer (diacid or dianhydride) can act as chain terminators, halting the polymerization process prematurely.[1]
-
Solution: Use high-purity monomers (≥99%). If the purity is questionable or the monomers have been stored for a long time, recrystallization or sublimation is recommended.
-
-
Incorrect Stoichiometry: Polycondensation reactions are highly sensitive to the stoichiometric balance of the monomers. A slight excess of one monomer can significantly limit the final molecular weight.
-
Solution: Carefully calculate and precisely weigh the monomers. Ensure accurate and calibrated weighing equipment is used.
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the reactivity of the monomers and the stability of the growing polymer chains.[5]
-
Solution: Optimize the reaction temperature according to established protocols for the specific polyimide or polyamide being synthesized. For poly(amic acid) synthesis, lower initial temperatures (e.g., -5°C to room temperature) are often used to control the reaction rate and prevent side reactions.[5]
-
-
Atmospheric Moisture: Exposure of the reaction mixture to atmospheric moisture can introduce water, with the same detrimental effects as impure solvents.
-
Solution: Conduct the polymerization under a dry, inert atmosphere, such as high-purity nitrogen or argon.[6]
-
Question: I am observing a high polydispersity index (PDI) in my BAPP polymer. What could be the cause?
Answer:
A high PDI suggests a lack of control over the polymerization process, leading to polymer chains of widely varying lengths. Key causes include:
-
Presence of Water: As with low molecular weight, water can lead to side reactions and chain termination, broadening the molecular weight distribution.[1][5]
-
Side Reactions: Impurities in the solvent or monomers can lead to side reactions that compete with the main polymerization reaction, resulting in a less uniform polymer.
-
Non-uniform Reaction Conditions: Temperature gradients within the reaction vessel can lead to different polymerization rates, contributing to a broader PDI.
-
Solution: Ensure uniform and constant temperature throughout the polymerization using a thermostatically controlled bath and efficient stirring.
-
Frequently Asked Questions (FAQs)
Q1: Which solvents are recommended for BAPP polymerization?
A1: Polar aprotic solvents are typically used for the synthesis of polyimides and polyamides from BAPP. The most common choices are N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP).[4] Other solvents that may be used include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[7][8] The choice of solvent can affect the solubility of the resulting polymer and the reaction kinetics.
Q2: What are the most critical impurities in solvents for BAPP polymerization?
A2: Water is the most critical impurity.[1][3][5] It reacts with dianhydrides to form dicarboxylic acids, which are less reactive, and can also hydrolyze the amide linkages in the growing polymer chain. Other potential impurities include amines (from solvent degradation) and alcohols, which can react with the monomers and terminate the polymer chains.[5]
Q3: Is there a quantitative relationship between water content in the solvent and the final molecular weight of the polymer?
Impact of Water in Solvent on Poly(amic acid) Molecular Weight
| Water Content in Solvent | Qualitative Effect on Molecular Weight | Rationale |
| Low (< 50 ppm) | High Molecular Weight Achievable | Minimal hydrolysis of dianhydride and poly(amic acid) chains. |
| Moderate (50-200 ppm) | Noticeable Decrease in Molecular Weight | Increased rate of competing hydrolysis reactions. |
| High (>200 ppm) | Significant Reduction in Molecular Weight | Hydrolysis becomes a dominant side reaction, preventing high polymer formation.[1][2] |
Q4: How can I test the purity of my solvent before use?
A4: The water content in solvents can be accurately measured using Karl Fischer titration. For a qualitative assessment of dryness for air- and moisture-sensitive reactions, a sodium benzophenone ketyl indicator can be used. A persistent dark purple or blue color indicates that the solvent is sufficiently free of water and oxygen.
Experimental Protocols
Protocol 1: Purification of N,N-Dimethylacetamide (DMAc) for BAPP Polymerization
Objective: To reduce the water content and remove other impurities from DMAc to a level suitable for polycondensation reactions.
Materials:
-
Technical grade N,N-dimethylacetamide (DMAc)
-
Calcium hydride (CaH₂)
-
Molecular sieves (4 Å), activated
-
High-purity nitrogen or argon gas
Equipment:
-
Round-bottom flask with a side-arm
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Schlenk line or inert atmosphere setup
Procedure:
-
Pre-drying: Add DMAc to a round-bottom flask containing activated 4 Å molecular sieves. Allow it to stand for at least 24 hours to remove the bulk of the water.
-
Refluxing with Calcium Hydride: Decant the pre-dried DMAc into a clean, dry distillation flask containing a magnetic stir bar. Add calcium hydride (CaH₂) (approximately 10 g per liter of solvent). Caution: Calcium hydride reacts with water to produce flammable hydrogen gas. Perform this step in a well-ventilated fume hood.
-
Distillation: Heat the mixture to reflux under a slow stream of nitrogen or argon for 4-6 hours. This allows the CaH₂ to react with any remaining water.
-
Fractional Distillation: After refluxing, distill the DMAc under reduced pressure. Discard the initial fraction (first 5-10% of the volume). Collect the main fraction in a dry receiving flask under an inert atmosphere. The boiling point of DMAc is 165 °C at atmospheric pressure.
-
Storage: Store the purified DMAc over activated molecular sieves in a sealed container under an inert atmosphere.
Visualizations
Troubleshooting Workflow for BAPP Polymerization
Caption: Troubleshooting workflow for low molecular weight polymer.
Experimental Workflow for Solvent Purification
Caption: Workflow for solvent purification for polymerization.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Aromatic Polymer Fuel Cell Membranes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working to minimize methanol permeability in aromatic polymer membranes, such as poly(4-phenoxybenzoyl-1,4-phenylene) (BAPP), for direct methanol fuel cell (DMFC) applications.
Disclaimer: Research specifically detailing the modification of BAPP for reducing methanol permeability is limited. Therefore, this guide draws upon established principles and data from analogous sulfonated aromatic polymer systems, such as Sulfonated Poly(ether ether ketone) (SPEEK) and Sulfonated Polysulfone (sPSf), which share similar structural and chemical characteristics. These examples serve as a valuable reference for troubleshooting and experimental design when working with BAPP and other novel aromatic polymers.
Frequently Asked Questions (FAQs)
Q1: Why is reducing methanol permeability a critical issue in Direct Methanol Fuel Cells (DMFCs)?
A1: Reducing methanol permeability, or "methanol crossover," is crucial for several reasons. When methanol crosses from the anode to the cathode through the polymer electrolyte membrane, it does not contribute to the cell's power output and is instead wasted.[1] This crossover leads to a "mixed potential" at the cathode, where the oxidation of methanol competes with the intended oxygen reduction reaction, significantly lowering the cell's overall voltage and efficiency.[1] Furthermore, it can contribute to the long-term degradation of the membrane.[1]
Q2: What makes aromatic polymers like BAPP, SPEEK, or sPSf potentially better than Nafion® for DMFCs?
A2: While Nafion® is the commercial standard due to its high proton conductivity, it suffers from significant methanol crossover.[2] Aromatic polymers are advantageous because their rigid structure and less-defined hydrophilic/hydrophilic phase separation can lead to inherently lower methanol permeability.[2][3] They also offer good thermal and mechanical strength and are potentially less expensive to produce than perfluorinated polymers like Nafion.[2]
Q3: What are the primary strategies to decrease methanol permeability in aromatic polymer membranes?
A3: The main strategies involve modifying the membrane structure to create a more tortuous path for methanol molecules without significantly impeding proton transport. Common approaches include:
-
Incorporating Inorganic Fillers: Adding nanoparticles like silica (SiO₂), graphene oxide (GO), or zeolites can physically block methanol transport pathways.[1][4] Using sulfonated fillers can also help maintain proton conductivity.
-
Blending with Other Polymers: Creating composite membranes by blending with polymers known for their excellent barrier properties, such as polyvinyl alcohol (PVA), can reduce crossover.
-
Crosslinking: Inducing chemical crosslinks within the polymer matrix reduces the free volume and swelling of the membrane, thereby restricting methanol passage.
-
Controlling the Degree of Sulfonation (DS): A lower DS can reduce water uptake and swelling, which in turn decreases methanol permeability. However, this must be balanced as it also lowers proton conductivity.
Q4: What is the typical trade-off when modifying a membrane to reduce methanol permeability?
A4: The most common trade-off is between methanol resistance and proton conductivity. Many modifications that block methanol molecules (e.g., reducing hydrophilic channel size, adding non-conductive fillers) also hinder the movement of hydrated protons, leading to higher ohmic resistance and lower cell performance.[2] The goal is to improve the membrane's selectivity —the ratio of proton conductivity to methanol permeability—to achieve a net performance gain.
Troubleshooting Guide
Problem 1: My modified aromatic polymer membrane still shows high methanol permeability.
| Possible Cause | Suggested Solution / Investigation |
| Poor Filler Dispersion | Agglomeration of nanofillers creates non-selective voids for methanol to pass through. Improve dispersion by using ultrasonication during the polymer solution preparation, modifying the filler surface to improve compatibility with the polymer matrix, or using a solvent system that better suspends the particles. |
| High Degree of Sulfonation (DS) | A high DS leads to excessive water uptake and swelling, creating large hydrophilic channels that are permeable to methanol. Synthesize polymers with a slightly lower DS or blend with a non-sulfonated version of the same polymer to reduce the overall IEC and swelling. |
| Insufficient Crosslinking | If using a crosslinking strategy, the reaction may be incomplete. Verify the crosslinking reaction through FTIR analysis. Increase the crosslinker concentration, reaction time, or temperature as appropriate for the specific chemistry being used. |
| Membrane Microstructure | The casting and drying process can influence the final membrane morphology. A very rapid solvent evaporation can lead to a more porous structure. Try slowing the evaporation rate by casting in a controlled environment (e.g., a partially covered petri dish) or using a higher boiling point solvent. |
Problem 2: The proton conductivity of my membrane decreased dramatically after modification.
| Possible Cause | Suggested Solution / Investigation |
| High Loading of Non-conductive Fillers | Adding excessive amounts of inert fillers like standard silica can disrupt the proton conduction pathways. Reduce the filler loading percentage. Alternatively, switch to a proton-conducting filler, such as sulfonated silica or zirconium phosphate, to create additional pathways for proton transport. |
| Blockage of Sulfonic Acid Groups | Some surface modifications or interactions with fillers might physically block the sulfonic acid (-SO₃H) groups, making them inaccessible for proton transport. Ensure the modification chemistry does not consume or deactivate the acid sites. |
| Overly Aggressive Crosslinking | A very dense, highly crosslinked network can severely restrict polymer chain mobility and the water channels necessary for proton hopping. Optimize the crosslinker concentration to find a balance between reduced swelling and sufficient proton transport. |
| Low Water Uptake | The modification may have made the membrane too hydrophobic, preventing it from absorbing enough water to facilitate proton conduction. Measure the water uptake. If it is too low, consider using hydrophilic fillers or slightly increasing the degree of sulfonation. |
Problem 3: The fabricated membrane is brittle and mechanically unstable.
| Possible Cause | Suggested Solution / Investigation |
| High Degree of Sulfonation or Crosslinking | Both high sulfonation and excessive crosslinking can make the polymer backbone more rigid and prone to fracture. Re-evaluate and lower the degree of modification. |
| Incompatibility in Polymer Blends | If blending polymers, poor miscibility can lead to phase separation and weak points in the membrane. Analyze the blend morphology with SEM. Consider using a compatibilizer or choosing polymers with better chemical affinity. |
| Stress from High Filler Loading | High concentrations of inorganic fillers can introduce stress points within the polymer matrix. Reduce the filler loading or ensure the particles are nano-sized and well-dispersated to minimize mechanical disruption. |
| Lack of Post-Treatment | The membrane may benefit from an annealing step. Heating the membrane above its glass transition temperature and then cooling it slowly can relieve internal stresses and improve mechanical properties. |
Quantitative Data on Modified Aromatic Membranes
The following table summarizes performance metrics for various modified aromatic polymer membranes and composites, providing a benchmark for experimental work. Nafion® 117 is included for comparison.
| Membrane Material | Methanol Permeability (cm²/s) | Proton Conductivity (S/cm) | Selectivity (10⁴ S·s/cm³) |
| Nafion® 117 (Benchmark) | ~2.0 x 10⁻⁶ | ~0.10 | ~5.0 |
| Sulfonated Polysulfone (sPSf) - Pristine | ~1.6 x 10⁻⁶ | ~0.04 | ~2.5 |
| sPSf + 10 wt% Acidic Silica | ~0.8 x 10⁻⁶ | ~0.05 | ~6.25 |
| SPEEK (DS ~65%) | ~5.6 x 10⁻⁷ | ~0.09 | ~16.1 |
| SPEEK + Graphene Oxide (GO) | ~4.3 x 10⁻⁷ | ~0.08 | ~18.6 |
| SPEEK/TPA/MCM-41 (10 wt%) | ~0.57 x 10⁻⁸ | - | - |
| SPEEK/TPA/Y-zeolite (10 wt%) | ~1.71 x 10⁻⁸ | - | - |
(Note: Values are approximate and can vary based on specific experimental conditions such as temperature, methanol concentration, and degree of sulfonation. Data compiled from multiple sources for illustrative purposes).[1][5][6]
Experimental Protocols
Protocol 1: Membrane Fabrication by Solution Casting
This protocol describes a general method for preparing aromatic polymer membranes.
-
Polymer Dissolution: Dissolve a pre-determined amount of the sulfonated aromatic polymer (e.g., s-BAPP) in a suitable aprotic polar solvent (e.g., Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF)) to create a solution of 10-15 wt%.
-
Mixing (for composites): If creating a composite membrane, disperse the desired amount of nanofiller (e.g., 5 wt% silica) into a separate portion of the solvent. Sonicate this suspension for at least 1 hour to ensure deagglomeration. Add the filler suspension to the polymer solution and stir vigorously for 12-24 hours to achieve a homogeneous mixture.
-
Casting: Place a clean, level glass plate inside a convection oven. Pour the polymer solution onto the plate and spread it evenly using a casting knife or applicator to a desired thickness (e.g., 100-200 µm).[1]
-
Solvent Evaporation: Heat the oven to a temperature sufficient for slow solvent evaporation (e.g., 50-60°C) for at least 15-24 hours.[1] A slow, controlled evaporation is crucial for forming a dense, uniform membrane.
-
Peeling and Annealing: Once dry, carefully peel the membrane from the glass plate. To improve mechanical stability, the membrane can be annealed at a temperature above its glass transition temperature for 2-4 hours.
-
Protonation: Immerse the membrane in a dilute acid solution (e.g., 0.5 M H₂SO₄) for 24 hours to ensure all sulfonic groups are in the H⁺ form, followed by rinsing and storing in deionized water.
Protocol 2: Methanol Permeability Measurement
This protocol uses a standard two-compartment H-type diffusion cell.
-
Setup: Clamp the prepared membrane between the two compartments (Chamber A and Chamber B) of the diffusion cell. Ensure a leak-proof seal.
-
Solution Filling: Fill Chamber A with a known volume and concentration of methanol solution (e.g., 50 mL of 2 M methanol). Fill Chamber B with the same volume of deionized (DI) water.
-
Sampling: At regular time intervals (e.g., every 15 minutes), take a small aliquot (e.g., 1 mL) from Chamber B to measure the methanol concentration. Immediately replenish Chamber B with 1 mL of fresh DI water to maintain a constant volume.
-
Concentration Analysis: Determine the methanol concentration in the collected samples using Gas Chromatography (GC) or a density meter.
-
Calculation: Plot the methanol concentration in Chamber B versus time. The plot should be linear after an initial lag time. Calculate the methanol permeability (P) using the following equation: P = (C_B(t) * V_B * L) / (A * C_A * t) Where:
-
P = Methanol Permeability (cm²/s)
-
C_B(t) = Methanol concentration in Chamber B at time t (mol/cm³)
-
V_B = Volume of solution in Chamber B (cm³)
-
L = Thickness of the membrane (cm)
-
A = Effective area of the membrane (cm²)
-
C_A = Initial methanol concentration in Chamber A (mol/cm³)
-
t = Time (s)
-
Protocol 3: Proton Conductivity Measurement
This protocol uses Electrochemical Impedance Spectroscopy (EIS) in a through-plane configuration.
-
Sample Preparation: Cut a circular sample of the membrane and measure its thickness (L) accurately with a micrometer.
-
Cell Assembly: Sandwich the hydrated membrane between two electrodes (e.g., platinum or stainless steel) of a known area (A) in a conductivity cell. Ensure good contact.
-
EIS Measurement: Connect the cell to an impedance analyzer or potentiostat.[7] Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 1 Hz).[8]
-
Data Analysis: Obtain the Nyquist plot (Z' vs. -Z''). The membrane's bulk resistance (R) is determined from the high-frequency intercept of the impedance arc with the real axis (Z').[7]
-
Calculation: Calculate the proton conductivity (σ) using the following formula: σ = L / (R * A) Where:
-
σ = Proton Conductivity (S/cm)
-
L = Thickness of the membrane (cm)
-
R = Bulk resistance of the membrane (Ω)
-
A = Electrode area (cm²)
-
Visualizations
Caption: Experimental workflow for fabricating and evaluating modified aromatic polymer membranes.
Caption: Factors influencing methanol permeability and proton conductivity in aromatic membranes.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. Methanol permeation through proton exchange membranes of direct methanol fuel cells - KFUPM ePrints [eprints.kfupm.edu.sa]
- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 7. researchgate.net [researchgate.net]
- 8. Proton exchange membrane conductivity measurement_Battery&Supercapacitor_Applications_Support_Corrtest Instruments [corrtestinstruments.com]
Technical Support Center: Enhancing Processability of BAPP-Based Thermoplastics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the processing of 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP)-based thermoplastics.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the injection molding and extrusion of BAPP-based thermoplastics.
Injection Molding Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Short Shots (Incomplete Parts) | - Insufficient injection pressure or speed- Low melt or mold temperature- Premature material solidification- Blocked gates or runners | - Increase injection pressure and/or speed.- Increase melt and mold temperatures within the recommended range for the specific BAPP-based resin.- Ensure an adequate material feed and check for blockages in the hopper.- Optimize gate and runner design for better material flow. |
| Flash (Excess Material on Part) | - Excessive injection pressure or shot size- Low clamping force- Worn or poorly fitting mold components | - Reduce injection pressure and optimize the shot size.- Increase the clamping force of the molding machine.- Inspect the mold for wear and tear and ensure proper alignment and sealing. |
| Warping or Distortion | - Non-uniform cooling- High or non-uniform mold temperature- Inconsistent wall thickness in the part design | - Optimize the cooling channels in the mold for uniform heat removal.- Adjust the mold temperature to be consistent across all sections.- If possible, modify the part design to have more uniform wall thicknesses. |
| Burn Marks (Dark Discoloration) | - Trapped air overheating in the mold cavity- Excessive injection speed or melt temperature- Inadequate venting | - Reduce the injection speed to minimize the risk of trapping air.- Lower the melt temperature to prevent thermal degradation.- Ensure mold vents are properly sized and located to allow air to escape. |
| Sink Marks (Depressions on Surface) | - Insufficient packing pressure or time- Thick sections of the part cooling slower than thinner sections- High melt temperature | - Increase the packing pressure and/or holding time to compensate for material shrinkage.- Redesign the part to reduce the thickness of heavy sections or use coring.- Lower the melt temperature to reduce overall shrinkage. |
Extrusion Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Melt Fracture (Rough or Distorted Extrudate Surface) | - High shear stress at the die exit- Melt viscosity is too high at the processing temperature | - Increase the die temperature to reduce the viscosity of the melt at the exit.- Optimize the die design to have a more gradual transition.- Consider using a processing aid or a BAPP-based resin with a higher melt flow index (MFI). |
| Sharkskin (Surface Roughness) | - High friction between the molten polymer and the die wall | - Increase the die land temperature.- Add a processing aid (e.g., fluoropolymer-based) to the material formulation. |
| Bubbles or Voids in Extrudate | - Moisture in the raw material- Trapped air | - Thoroughly dry the BAPP-based thermoplastic pellets before processing.- Use a vented extruder barrel to remove volatiles and trapped air. |
| Uneven Wall Thickness | - Non-uniform melt flow through the die- Improper die centering | - Ensure the die is properly centered and that the melt flow is balanced.- Adjust the temperature profile of the extruder and die to promote uniform flow. |
| Surging (Pulsating Output) | - Inconsistent material feeding- Improper screw design or temperature profile | - Ensure a consistent feed of material from the hopper.- Optimize the screw speed and temperature profile to ensure a steady melt pressure. |
Frequently Asked Questions (FAQs)
Q1: What are typical processing temperatures for BAPP-based polyimide thermoplastics?
A1: BAPP-based polyimides are high-temperature thermoplastics. The processing temperature can vary depending on the specific formulation. Generally, melt temperatures for injection molding are in the range of 350-400°C, with mold temperatures between 150-200°C. For extrusion, the barrel temperature profile should gradually increase to a similar melt temperature at the die. It is crucial to consult the material supplier's datasheet for specific recommendations.
Q2: How can I improve the melt flow of a BAPP-based thermoplastic?
A2: To improve the melt flow, or increase the Melt Flow Index (MFI), you can:
-
Increase Melt Temperature: Processing at a higher temperature will lower the viscosity of the polymer melt. However, be cautious not to exceed the thermal degradation temperature of the material.[1]
-
Use Plasticizers: Incorporating a suitable high-temperature plasticizer can increase the free volume between polymer chains, thus enhancing flow. The effectiveness of a plasticizer can be quantified by the reduction in the material's glass transition temperature (Tg) and an increase in its MFI.[2]
-
Select a Lower Molecular Weight Grade: BAPP-based thermoplastics are available in different molecular weight grades. Lower molecular weight grades generally exhibit a higher MFI.[1]
-
Incorporate Processing Aids: Certain additives are designed to reduce the friction between the polymer melt and the processing equipment, which can improve flow.
Q3: What is the importance of drying BAPP-based thermoplastics before processing?
A3: BAPP-based thermoplastics, like many high-performance polymers, can be hygroscopic, meaning they absorb moisture from the atmosphere. Processing undried material can lead to several defects, including bubbles, voids, and surface blemishes in the final product due to the rapid expansion of trapped moisture at high processing temperatures. Furthermore, the presence of moisture at elevated temperatures can cause hydrolytic degradation of the polymer, leading to a reduction in molecular weight and a loss of mechanical properties. It is recommended to dry BAPP-based thermoplastic pellets in a dehumidifying dryer to a moisture content below 0.05% before processing.[3][4]
Q4: How do fillers affect the processability and properties of BAPP-based thermoplastics?
A4: The addition of fillers can significantly alter the processability and properties of BAPP-based thermoplastics.[5]
-
Processability: Fillers generally increase the viscosity of the polymer melt, which can lead to a decrease in the Melt Flow Index (MFI) and make the material more difficult to process.[6][7] The extent of this effect depends on the filler type, particle size, shape, and concentration.
-
Mechanical Properties: Reinforcing fillers like glass fibers or carbon fibers can significantly improve the tensile strength, stiffness, and dimensional stability of the material.[5][8]
-
Thermal Properties: Some fillers can enhance the thermal stability and heat deflection temperature of the composite.[5][9]
Q5: Why are BAPP-based thermoplastics relevant for drug development professionals?
A5: High-performance thermoplastics, including polyimides derived from BAPP, are increasingly used in the medical and pharmaceutical industries for applications that demand excellent mechanical properties, chemical resistance, and biocompatibility.[10][11] These applications include:
-
Medical Devices: Components for surgical instruments, diagnostic equipment, and implantable devices that require sterilization and can withstand harsh chemical environments.[10][12]
-
Drug Delivery Systems: The processability of these thermoplastics allows for the fabrication of complex geometries needed for sophisticated drug delivery devices.[13][14] Biocompatible and bioresorbable grades of polymers are particularly important in this area.[13][14]
Quantitative Data Summary
Table 1: Typical Injection Molding Parameters for BAPP-Based Polyimide
| Parameter | Value | Unit |
| Drying Temperature | 150 - 170 | °C |
| Drying Time | 4 - 6 | hours |
| Melt Temperature | 350 - 400 | °C |
| Mold Temperature | 150 - 200 | °C |
| Injection Pressure | 70 - 140 | MPa |
| Holding Pressure | 50 - 100 | MPa |
| Back Pressure | 0.5 - 2 | MPa |
Note: These are general guidelines. Specific parameters should be optimized based on the material grade, part design, and molding machine.[15][16][17][18]
Table 2: Effect of Filler on Mechanical Properties of a Thermoplastic Composite (Illustrative Example)
| Filler Content (% by weight) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 0 (Neat Polymer) | 85 | 3.0 | 6.0 |
| 10% Glass Fiber | 130 | 6.5 | 3.5 |
| 20% Glass Fiber | 165 | 9.0 | 2.0 |
| 10% Carbon Fiber | 150 | 8.0 | 2.5 |
| 20% Carbon Fiber | 190 | 12.0 | 1.5 |
This table provides an illustrative example of how reinforcing fillers can impact the mechanical properties of a thermoplastic. Actual values will vary depending on the specific BAPP-based matrix, filler type, and processing conditions.[9][19]
Experimental Protocols
Protocol 1: Melt Flow Index (MFI) Measurement (ASTM D1238 / ISO 1133)
Objective: To determine the ease of melt flow of a BAPP-based thermoplastic.
Apparatus: Melt Flow Indexer, analytical balance, stopwatch, and appropriate cleaning tools.
Procedure:
-
Preparation: Ensure the MFI apparatus is clean and preheated to the specified test temperature for the BAPP-based material (e.g., 372°C). The die and piston should also be at the test temperature.
-
Sample Loading: Load approximately 5-7 grams of the dried BAPP-based thermoplastic pellets into the barrel of the MFI apparatus.
-
Preheating: Allow the material to preheat in the barrel for a specified time (e.g., 5 minutes) to ensure it is completely molten.
-
Extrusion: Place the specified weight on the piston to force the molten polymer through the die.
-
Sample Collection: After a steady flow is established, collect timed extrudates (cuttings) for a specific duration (e.g., 60 seconds).
-
Weighing: Accurately weigh the collected extrudates.
-
Calculation: Calculate the MFI in grams per 10 minutes using the following formula: MFI (g/10 min) = (Weight of extrudate in grams / Collection time in seconds) * 600
Reporting: Report the MFI value along with the test temperature and the weight used.
Protocol 2: Compounding of BAPP-Based Thermoplastic with Additives using a Twin-Screw Extruder
Objective: To uniformly disperse additives (e.g., plasticizers, fillers) into a BAPP-based thermoplastic matrix.
Apparatus: Co-rotating twin-screw extruder with gravimetric feeders, strand die, water bath, and pelletizer.
Procedure:
-
Material Preparation: Thoroughly dry the BAPP-based thermoplastic pellets and the additive(s) to the recommended moisture levels.
-
Feeder Calibration: Calibrate the gravimetric feeders for both the polymer and the additive(s) to ensure accurate dosing.
-
Extruder Setup:
-
Set the temperature profile for the different zones of the extruder barrel. A typical profile for BAPP-based polyimide might start at 300°C in the feed zone and gradually increase to 380°C towards the die.[20][21]
-
Configure the screw design with appropriate conveying, kneading, and mixing elements to ensure proper melting, dispersion, and homogenization.[22][23][24][25]
-
-
Compounding:
-
Start the extruder at a low screw speed (e.g., 50 rpm).
-
Simultaneously feed the BAPP-based polymer and the additive(s) into the main feed throat of the extruder.
-
Gradually increase the screw speed to the desired setpoint (e.g., 200-300 rpm) while monitoring the torque and melt pressure.
-
-
Strand Extrusion and Pelletizing:
-
Extrude the molten compound through a strand die.
-
Cool the strands in a water bath.
-
Feed the cooled and dried strands into a pelletizer to produce compounded pellets.
-
-
Characterization: Characterize the resulting compounded pellets for properties such as MFI, mechanical strength, and thermal stability to evaluate the effectiveness of the compounding process.
Visualizations
Caption: Troubleshooting workflow for low melt flow in BAPP-based thermoplastics.
Caption: Experimental workflow for compounding BAPP thermoplastics with additives.
References
- 1. plasticstoday.com [plasticstoday.com]
- 2. Drug Amorphous Solid Dispersions Based on Poly(vinyl Alcohol): Evaluating the Effect of Poly(propylene Succinate) as Plasticizer | MDPI [mdpi.com]
- 3. eastman.com [eastman.com]
- 4. How Fillers Affect Mechanical and Thermal Properties of Plastics [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Mechanical and Thermal Impact of Natural Fillers on Thermoplastic Polyurethane and Styrene–Butadiene Rubber Footwear Sole Materials [mdpi.com]
- 9. cdiproducts.com [cdiproducts.com]
- 10. researchgate.net [researchgate.net]
- 11. Research on Bio-based Polymer for Medical Device Applications [eureka.patsnap.com]
- 12. The Other Side of Plastics: Bioplastic-Based Nanoparticles for Drug Delivery Systems in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioplastic-Based Nanoparticles for Drug Delivery Systems | Encyclopedia MDPI [encyclopedia.pub]
- 14. Injection Molding Process Parameters of 17 Most Common Plastics – Injection Molding Machines Manufactuer [fuhrung.com]
- 15. mdpi.com [mdpi.com]
- 16. advancedplastiform.com [advancedplastiform.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. greenchemicals.eu [greenchemicals.eu]
- 25. azom.com [azom.com]
Validation & Comparative
A Comparative Guide to BAPP and Other Diamine Monomers in Polyimide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. The choice of monomers, particularly the diamine, is a critical determinant of the final properties of the polyimide. This guide provides an objective comparison of 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) with other common diamine monomers used in polyimide synthesis, supported by experimental data and detailed protocols.
Introduction to BAPP in Polyimide Synthesis
BAPP is an aromatic diamine characterized by the presence of flexible ether linkages and bulky isopropylidene groups. These structural features impart a unique combination of properties to the resulting polyimides, including enhanced solubility and processability, and a low dielectric constant, making them highly desirable for applications in microelectronics, such as 5G communication substrates.[1] This guide will delve into a comparative analysis of BAPP-based polyimides against those synthesized from other widely used diamines like 4,4'-oxydianiline (ODA) and 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (6FBAPP).
Performance Comparison: BAPP vs. Other Diamines
The selection of a diamine monomer significantly influences the thermal, mechanical, optical, and solubility characteristics of the resulting polyimide. The following sections and tables summarize the comparative performance of polyimides derived from BAPP and other key diamine monomers.
Thermal Properties
The thermal stability of a polyimide is paramount for its application in high-temperature environments. Key metrics include the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the thermal decomposition temperature (Td), which indicates the onset of thermal degradation.
Polyimides synthesized from BAPP generally exhibit excellent thermal stability. For instance, a polyimide derived from BAPP and a specific alicyclic dianhydride (DTDA) showed an initial decomposition temperature (at 2% weight loss) of 404°C.[2] When compared to its fluorinated counterpart, 6FBAPP, the BAPP-based polyimide demonstrated a higher thermal decomposition temperature.[2]
| Diamine Monomer | Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td) (°C) | Reference |
| BAPP | DTDA | 216 | 404 (2% weight loss) | [2] |
| 6FBAPP | DTDA | 227 | 310 (2% weight loss) | [2] |
| ODA | PMDA | 302 | >500 | [3] |
| ODA | BPDA | 290 | >500 | [3] |
| ODA | BTDA | 276 | >500 | [3] |
Table 1: Comparison of Thermal Properties of Polyimides from Various Diamines.
Mechanical Properties
The mechanical integrity of polyimide films is crucial for their use in flexible electronics and structural components. Properties such as tensile strength, elongation at break, and tensile modulus define the material's strength, flexibility, and stiffness. The structure of the diamine plays a pivotal role in determining these characteristics. For example, polyimides based on the rigid rod-like structure of p-phenylenediamine (p-PDA) tend to have high modulus and low elongation, while the introduction of flexible linkages, as seen in BAPP and ODA, can enhance flexibility.
| Diamine Monomer | Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |
| ODA | PMDA | - | 2.82 | 3.42 | [3] |
| ODA | BTDA | 114.19 | 3.58 | 3.23 | [3] |
| ODA | BPDA | - | 3.8 | - | [3] |
| Copolyimide (ODA-BPADA-ODPA) | - | 138.7 | 55.0 | 1.76 | [4] |
Solubility
A significant advantage of BAPP-based polyimides is their enhanced solubility in common organic solvents. This is attributed to the flexible ether and bulky isopropylidene groups in the BAPP structure, which disrupt chain packing and reduce intermolecular interactions. This improved solubility facilitates easier processing, particularly for film casting and coating applications.
In a direct comparison, polyimide films containing 6FBAPP showed significantly better solubility than those with BAPP.[2] While BAPP-based polyimides are soluble in aprotic polar solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), 6FBAPP-based polyimides exhibit excellent solubility in a wider range of solvents.[2] In contrast, many conventional polyimides, especially those based on rigid diamines like p-PDA, are often insoluble in their fully imidized form.
| Diamine Monomer | Dianhydride | Solubility in NMP | Solubility in DMF | Solubility in Chloroform | Reference |
| BAPP | DTDA | Soluble | Soluble | Soluble | [2] |
| 6FBAPP | DTDA | Soluble | Soluble | Soluble | [2] |
| Various (BTDA-based) | BTDA | Soluble (for those with flexible/bulky groups) | Soluble (for those with flexible/bulky groups) | - | [5] |
Table 3: Comparison of Solubility of Polyimides from Various Diamines.
Optical and Dielectric Properties
For applications in flexible displays and optical components, the optical transparency and color of the polyimide film are critical. The yellowing of traditional polyimide films is often due to the formation of charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties. The molecular structure of the diamine can influence the extent of CTC formation.
Polyimides derived from BAPP are known for their low dielectric constant and low dielectric loss, making them ideal for high-frequency applications.[1] A polyimide synthesized from BAPP and 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) exhibited a dielectric constant as low as 2.32.[6] This is significantly lower than the dielectric constant of a conventional ODA-PMDA polyimide, which is around 3.10.[6]
| Diamine Monomer | Dianhydride | Dielectric Constant (at 1 MHz) | Reference |
| BAPP | BPADA | 2.32 | [6] |
| ODA | PMDA | 3.10 | [6] |
Table 4: Comparison of Dielectric Constants of BAPP- and ODA-based Polyimides.
Experimental Protocols
The synthesis of polyimides from diamine and dianhydride monomers typically follows a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to form the final polyimide.
Materials
-
Diamine Monomer (e.g., BAPP, ODA)
-
Dianhydride Monomer (e.g., BPADA, PMDA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas (high purity)
Synthesis of Poly(amic acid) (PAA) Solution
-
In a dry, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a calculated amount of the diamine monomer (e.g., BAPP) in anhydrous DMAc to achieve a desired solids content (typically 15-20 wt%).
-
Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the dianhydride monomer (e.g., BPADA) to the stirred solution in small portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours to ensure the formation of a viscous PAA solution.
Preparation of Polyimide Film via Thermal Imidization
-
Pour the viscous PAA solution onto a clean, dry glass plate.
-
Cast the solution into a uniform film using a doctor blade or casting knife with a defined thickness.
-
Place the cast film in a vacuum oven and subject it to a staged heating program for thermal imidization. A typical heating schedule is as follows:
-
80°C for 1 hour to remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour.
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.
-
Dry the film in a vacuum oven at 100°C for several hours.
Visualizing the Synthesis and Structure-Property Relationships
To better understand the processes and relationships discussed, the following diagrams are provided.
Caption: A generalized workflow for the two-step synthesis of polyimide films.
Caption: Influence of diamine monomer structure on key polyimide properties.
Conclusion
The choice of diamine monomer is a powerful tool for tailoring the properties of polyimides to specific applications. BAPP stands out as a valuable monomer for producing polyimides with an excellent combination of thermal stability, enhanced solubility, and a low dielectric constant. While other diamines like ODA offer good flexibility and 6FBAPP provides superior solubility, BAPP's balanced profile makes it a compelling choice for advanced electronic and aerospace applications where processability and specific electrical properties are paramount. The provided data and protocols serve as a guide for researchers in selecting the appropriate diamine monomer to achieve the desired performance characteristics in their polyimide systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of BAPP-Based Polyimides and Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of polyimides based on 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) with commercially available polyimide films, specifically Kapton® HN and Upilex®-S. The information presented is intended to assist researchers in selecting appropriate high-performance polymers for applications demanding exceptional thermal resistance.
Data Presentation: Thermal Properties Comparison
The thermal stability of polyimides is a critical parameter for their application in demanding environments. Key metrics for assessing this property include the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the decomposition temperature (Td), which marks the onset of thermal degradation. The following table summarizes the thermal properties of various BAPP-based polyimides and their commercial counterparts.
| Polyimide Type | Dianhydride | Diamine(s) | Tg (°C) | Td at 5% Weight Loss (°C) | Char Yield at 800°C (%) | Reference |
| BAPP-Based Polyimides | ||||||
| BPADA-BAPP | BPADA | BAPP | 232.5 - 262.2 | 521.5 - 531.0 | >50 | [1] |
| ODPA-BAPP | ODPA | BAPP | 225 - 230 | - | - | [2][3] |
| BTDA-BAPP | BTDA | BAPP | - | ~450 | - | [4] |
| BTDA-ODA-BAPP | BTDA | ODA, BAPP | - | >450 | - | [4] |
| Commercial Polyimides | ||||||
| Kapton® HN | PMDA | ODA | 360 - 410 | ~500 (in air) | 60-65 (in inert atm.) | [5] |
| Upilex®-S | BPDA | PPD | >500 | >500 | - | [6] |
Note: The properties of BAPP-based polyimides can vary significantly depending on the specific dianhydride used in the synthesis. The data presented for commercial polyimides are typical values and may vary depending on the specific grade and processing conditions.
Experimental Protocols
The data presented in this guide are primarily derived from two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the polymer.
Methodology:
-
A small sample of the polyimide film (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The crucible is loaded into a TGA instrument.
-
The sample is heated from ambient temperature to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[7]
-
The heating is conducted under a controlled atmosphere, typically nitrogen for inert conditions or air for oxidative conditions.[8]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs. The char yield is the percentage of the initial sample weight remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Methodology:
-
A small, weighed sample of the polyimide film (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated and/or cooled at a controlled rate (e.g., 10°C/min or 20°C/min) over a specified temperature range.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Visualization of Polyimide Structures
The following diagram illustrates the generalized chemical structures of the polyimides discussed in this guide, highlighting the key monomeric units.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterization and thermal degradation kinetics of thermoplastic polyimide based on BAPP | Semantic Scholar [semanticscholar.org]
- 5. qnityelectronics.com [qnityelectronics.com]
- 6. esmat.esa.int [esmat.esa.int]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanical Properties of BAPP-Cured Epoxy Resins Versus Other Curing Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance thermosetting polymers, the choice of curing agent is paramount in dictating the final mechanical and thermal properties of an epoxy resin system. This guide provides an objective comparison of epoxy resins cured with 4,4'-(1,3-phenylenediisopropylidene)bisaniline (BAPP), a specialized aromatic amine, against those cured with more conventional agents: another aromatic amine, 4,4'-diaminodiphenyl sulfone (DDS), and an anhydride, Nadic Methyl Anhydride (NMA). This comparison is intended to assist researchers and professionals in selecting the optimal curing system for their specific applications, with a focus on supporting experimental data and detailed methodologies.
Executive Summary
Epoxy resins cured with different agents exhibit a wide range of mechanical behaviors. Aromatic amine curing agents, such as BAPP and DDS, are known for imparting high thermal stability and mechanical strength due to the rigid aromatic structures they introduce into the polymer network.[1][2] Anhydride curing agents like NMA, on the other hand, can offer excellent thermal and electrical properties.[3] The selection of a specific curing agent allows for the tailoring of properties to meet the demands of various high-performance applications.
The bulky isopropylidene groups in the BAPP structure are expected to influence the polymer network's density and chain mobility, potentially leading to unique mechanical characteristics.[4] While direct, comprehensive comparative data for BAPP-cured epoxies is limited in publicly available literature, this guide compiles available data for DDS and NMA-cured systems and provides a qualitative assessment of BAPP's anticipated performance based on structure-property relationships.
Comparative Analysis of Mechanical Properties
The following table summarizes the key mechanical properties of epoxy resins (specifically, Diglycidyl Ether of Bisphenol A - DGEBA) cured with DDS and NMA. Due to the scarcity of comprehensive, directly comparable data for BAPP-cured systems, those fields are marked as "Data Not Available." The presented data for DDS and NMA are compiled from various sources and should be considered representative values. It is crucial to note that properties can vary based on the specific epoxy resin, stoichiometry, and curing cycle used.
| Mechanical Property | BAPP-cured DGEBA | DDS-cured DGEBA | Nadic Methyl Anhydride (NMA)-cured DGEBA |
| Tensile Strength (MPa) | Data Not Available | ~70 - 90 | ~60 - 80 |
| Tensile Modulus (GPa) | Data Not Available | ~2.5 - 3.5 | ~2.8 - 3.5 |
| Elongation at Break (%) | Data Not Available | ~2 - 5 | ~2 - 4 |
| Flexural Strength (MPa) | Data Not Available | ~120 - 150 | ~110 - 140 |
| Flexural Modulus (GPa) | Data Not Available | ~3.0 - 4.0 | ~3.0 - 3.8 |
| Fracture Toughness (K_Ic) (MPa·m¹/²) | Data Not Available | ~0.6 - 1.0 | ~0.5 - 0.8 |
| Glass Transition Temp. (T_g) (°C) | Data Not Available | ~180 - 220 | ~160 - 200 |
Discussion of Structure-Property Relationships
The chemical structure of the curing agent plays a critical role in defining the architecture of the cross-linked epoxy network and, consequently, its macroscopic properties.
-
Aromatic Amines (BAPP and DDS): Aromatic amines like BAPP and DDS create rigid, densely cross-linked networks, leading to high glass transition temperatures (Tg) and good mechanical strength.[1][2] The presence of aromatic rings restricts segmental chain motion, contributing to the material's stiffness and thermal stability. The key difference between BAPP and DDS lies in the linking group between the aniline moieties. DDS possesses a flexible sulfone group, while BAPP contains bulky isopropylidene groups. These bulky groups in BAPP may increase the free volume within the polymer network, which could potentially enhance toughness compared to more rigidly packed systems. However, they might also lead to a slight reduction in the glass transition temperature compared to DDS.
-
Anhydrides (Nadic Methyl Anhydride - NMA): Anhydride curing agents react with the epoxy and hydroxyl groups of the epoxy resin to form a polyester-polyether network.[3] This network structure generally results in high thermal stability and excellent electrical insulating properties. NMA, with its cyclic structure, contributes to a rigid network, leading to a high Tg and good mechanical properties, although often with slightly lower toughness compared to some aromatic amine systems.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of mechanical properties, based on ASTM standards.
Tensile Properties (ASTM D638)
-
Specimen Preparation: Type I dumbbell-shaped specimens are prepared by casting the thoroughly mixed epoxy and curing agent into a silicone mold. The specimens are cured according to a specified schedule (e.g., 2 hours at 150°C followed by 2 hours at 200°C).
-
Test Procedure: The tensile test is performed using a universal testing machine. The specimen is held in grips and pulled apart at a constant crosshead speed (e.g., 2 mm/min) until it fractures. A calibrated extensometer is used to measure the strain.
-
Data Acquired:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus: A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Flexural Properties (ASTM D790)
-
Specimen Preparation: Rectangular bar specimens (e.g., 127 mm x 12.7 mm x 3.2 mm) are prepared by casting and curing the epoxy system.
-
Test Procedure: A three-point bending test is conducted using a universal testing machine. The specimen is placed on two supports, and a load is applied to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain.
-
Data Acquired:
-
Flexural Strength: The maximum stress experienced by the material at the moment of rupture.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve.
-
Fracture Toughness (ASTM D5045)
-
Specimen Preparation: Single-edge-notch bend (SENB) or compact tension (CT) specimens are prepared. A sharp pre-crack is introduced at the tip of the machined notch, often by tapping a fresh razor blade.
-
Test Procedure: The pre-cracked specimen is loaded in a universal testing machine until fracture. The load and displacement are recorded throughout the test.
-
Data Acquired:
-
Critical Stress Intensity Factor (K_Ic): A measure of the material's resistance to crack propagation.
-
Critical Strain Energy Release Rate (G_Ic): The energy required to create a new unit area of crack surface.
-
Glass Transition Temperature (Tg) by DMA (ASTM D7028)
-
Specimen Preparation: Small rectangular specimens are prepared from the cured epoxy.
-
Test Procedure: The specimen is subjected to a small, oscillating sinusoidal stress in a Dynamic Mechanical Analyzer (DMA). The temperature is ramped up at a controlled rate (e.g., 3°C/min). The instrument measures the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ = E''/E').
-
Data Acquired:
-
Glass Transition Temperature (T_g): Typically determined from the peak of the tan δ curve or the onset of the drop in the storage modulus.
-
Visualizing the Structure-Property Relationship
The following diagrams illustrate the logical flow from the choice of curing agent to the resulting mechanical properties and the experimental workflow for their determination.
Curing Agent Structure-Property Relationship
Experimental Workflow for Mechanical Property Testing
Conclusion
The choice of curing agent is a critical decision in the formulation of epoxy resin systems, with a profound impact on the final mechanical and thermal properties. While aromatic amines like DDS are well-established for creating high-strength, high-temperature resistant materials, and anhydrides like NMA are valued for their thermal and electrical performance, the potential of other aromatic amines such as BAPP remains an area ripe for further investigation.
Based on its chemical structure, BAPP is anticipated to yield epoxy resins with a favorable balance of thermal stability and toughness. The bulky isopropylidene groups may provide a mechanism for energy dissipation, potentially leading to enhanced fracture toughness. However, without direct comparative experimental data, this remains a hypothesis.
Researchers and professionals are encouraged to consider the structure-property relationships discussed in this guide and to conduct their own comparative studies to determine the most suitable curing agent for their specific performance requirements. The detailed experimental protocols provided herein offer a standardized framework for such evaluations.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dielectric Performance of BAPP and 6FDA-Based Polyimides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. Among the diverse family of polyimides, those derived from 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) are particularly noteworthy for their applications as high-performance dielectric materials in microelectronics and aerospace industries. This guide provides an objective comparison of the dielectric properties of BAPP-based and 6FDA-based polyimides, supported by experimental data from scientific literature.
Data Presentation: A Quantitative Comparison
The dielectric performance of a material is primarily characterized by its dielectric constant (Dk), dielectric loss (Df), and dielectric breakdown strength. The following tables summarize these key parameters for various polyimides based on BAPP and 6FDA, as reported in several studies. It is important to note that the properties of the final polymer are significantly influenced by the combination of the diamine and dianhydride monomers used in the synthesis.
Table 1: Dielectric Properties of BAPP-Based Polyimides
| Dianhydride Co-monomer | Dielectric Constant (Dk) | Frequency | Dielectric Loss (Df) | Frequency | Breakdown Strength (kV/mm) |
| Pyromellitic dianhydride (PMDA) | 2.95 | 1 MHz | 0.00962 | 1 MHz | Not Reported |
| 4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic anhydride (BPADA) | 2.32 - 3.11 | 1 MHz - 28 GHz | Not Reported | - | Not Reported |
| Biphenyl-3,3',4,4'-tetracarboxylic dianhydride (BPDA) | 3.11 | 28 GHz | Not Reported | - | Not Reported |
Table 2: Dielectric Properties of 6FDA-Based Polyimides
| Diamine Co-monomer | Dielectric Constant (Dk) | Frequency | Dielectric Loss (Df) | Frequency | Breakdown Strength (kV/mm) |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 2.72 | 10 GHz | 0.0075 | 10 GHz | Not Reported |
| 4,4'-((3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3,5-diyl)bis(oxy))dianiline (HFBODA) | 2.63 | 10 GHz | 0.00372 | 10 GHz | Not Reported |
| Various Fluorinated Diamines | 2.38 - 2.81 | 10 GHz | 0.0047 - 0.0232 | 10 GHz | 461 - 523 |
Experimental Protocols: Measuring Dielectric Properties
The accurate determination of dielectric properties is crucial for material selection and device design. A generalized experimental protocol for characterizing the dielectric properties of polyimide films is outlined below, based on common laboratory practices and industry standards such as ASTM D150.
1. Sample Preparation:
-
Synthesis: Polyimide films are typically synthesized via a two-step polycondensation reaction. First, the diamine and dianhydride monomers are reacted in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), to form a poly(amic acid) (PAA) solution.
-
Film Casting: The viscous PAA solution is then cast onto a clean, flat substrate (e.g., a glass plate) using techniques like spin-coating or doctor blading to achieve a uniform thickness.
-
Thermal Imidization: The cast film is subjected to a controlled thermal curing process, typically in a furnace under a nitrogen atmosphere. The temperature is gradually increased in stages (e.g., 100 °C, 200 °C, and 300 °C) to evaporate the solvent and induce cyclodehydration, converting the PAA into the final polyimide.
-
Film Detachment: After cooling, the freestanding polyimide film is carefully detached from the substrate. The thickness of the film is measured using a micrometer.
2. Dielectric Measurement:
-
Instrumentation: The dielectric constant and dielectric loss are measured using a dielectric analyzer or an impedance analyzer. For high-frequency measurements (GHz range), a vector network analyzer is commonly employed.
-
Electrode Configuration: The polyimide film is placed between two parallel plate electrodes. To ensure good electrical contact, thin layers of a conductive material (e.g., gold or aluminum) are often deposited on both sides of the film via sputtering or evaporation to serve as electrodes.
-
Measurement Procedure: An alternating electric field is applied across the sample, and the capacitance and dissipation factor are measured over a range of frequencies. The dielectric constant is calculated from the measured capacitance, the film thickness, and the electrode area.
-
Breakdown Strength Measurement: The dielectric breakdown strength is determined by applying a continuously increasing DC voltage across the film until electrical breakdown occurs. The breakdown voltage is recorded, and the breakdown strength is calculated by dividing the breakdown voltage by the film thickness.
Visualization of Structural Influences
The dielectric properties of polyimides are intrinsically linked to their molecular structure. The incorporation of different monomers allows for the tuning of these properties. The following diagram illustrates the logical relationship between the choice of BAPP or 6FDA monomers and the resulting dielectric performance.
Caption: Influence of BAPP and 6FDA monomers on dielectric properties.
Comparative Analysis and Conclusion
BAPP-Based Polyimides:
The presence of flexible ether linkages and a bulky isopropylidene group in the BAPP monomer structure contributes to a lower dielectric constant compared to more rigid polyimides. These features disrupt the polymer chain packing, leading to an increase in free volume and a decrease in intermolecular interactions. The dielectric constants of BAPP-based polyimides are generally low, with reported values in the range of 2.32 to 3.11.[1]
6FDA-Based Polyimides:
The defining feature of 6FDA-based polyimides is the presence of hexafluoroisopropylidene (-C(CF₃)₂-) groups. The strong electronegativity of the fluorine atoms significantly reduces the polarizability of the polymer chains, which is a primary factor in achieving a low dielectric constant.[2] Furthermore, the bulky -CF₃ groups create substantial steric hindrance, which further increases the free volume and lowers the dielectric constant. Consequently, 6FDA-based polyimides consistently exhibit very low dielectric constants, often below 2.8. For instance, a 6FDA-HFBODA polyimide was reported to have a dielectric constant as low as 2.63 at 10 GHz.[2]
Dielectric Loss and Breakdown Strength:
The dielectric loss in both types of polyimides is generally low, making them suitable for high-frequency applications where minimal signal dissipation is required. The introduction of fluorine in 6FDA-based polymers can also contribute to a lower dielectric loss.[2] The breakdown strength of polyimides is typically high, and while specific comparative data is limited, fluorinated polyimides have been shown to possess excellent breakdown strength, with values exceeding 450 kV/mm.[3]
Both BAPP-based and 6FDA-based polyimides offer excellent dielectric properties for advanced electronic and electrical applications. The choice between them often depends on the specific requirements of the application.
-
6FDA-based polyimides are the preferred choice when the primary requirement is an ultra-low dielectric constant and low dielectric loss, particularly at high frequencies. The incorporation of fluorine is a highly effective strategy for minimizing dielectric permittivity.
-
BAPP-based polyimides provide a good balance of low dielectric constant, good thermal properties, and potentially lower cost compared to their fluorinated counterparts. They are a viable alternative when an extremely low dielectric constant is not the most critical parameter.
The ongoing research in this field continues to explore novel combinations of diamines and dianhydrides to further tailor the dielectric performance of polyimides, pushing the boundaries of what is possible in high-performance insulation and electronic packaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Gas separation performance of BAPP-containing co-polyimides
A Comparative Guide to the Gas Separation Performance of BAPP-Containing Co-Polyimides
For researchers and scientists in materials science and chemical engineering, particularly those focused on membrane technology for gas separation, the selection of a polymer with optimal permeability and selectivity is paramount. This guide provides a detailed comparison of co-polyimides containing 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) against other notable gas separation polymers. The data presented is collated from various scientific studies to offer a comprehensive overview for professionals in the field.
Performance Comparison of Gas Separation Membranes
The efficacy of a gas separation membrane is primarily determined by its permeability to a specific gas and its selectivity for that gas over others. The following tables summarize the performance of various BAPP-containing co-polyimides and compare them with other classes of polymeric membranes.
Table 1: Gas Separation Performance of BAPP-Containing and Other Polyimide Membranes
| Polymer System | Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| BAPP-Containing Co-polyimides | ||||
| 6FDA-BAPP | CO₂/CH₄ | 5 - 7 | 48 - 86 | [1] |
| 6FDA-BAPP | CO₂/N₂ | 5 - 7 | 18 - 27 | [1] |
| Alternative Polyimides | ||||
| 6FDA-DAM | CO₂/CH₄ | ~100 - 250 | - | [2] |
| 6FDA-mPDA | CO₂/CH₄ | < 50 | - | [2] |
| 6FDA-DABA | CO₂/CH₄ | < 50 | > 50 | [2] |
| 6FDA-DAM:DABA (3:2) | CO₂/CH₄ | ~100 - 250 | - | [2] |
| 6FDA-mPDA:DABA (3:2) | CO₂/CH₄ | ~9 (uncross-linked) | ~53 | [2] |
| 6FDA-mPDA:DABA (3:2) | CO₂/CH₄ | ~48 (cross-linked) | ~53 | [2] |
| Matrimid® | CO₂/CH₄ | ~5-10 | ~35 | [2] |
| OPDA-ODA-PEO | CO₂/N₂ | 52 | 63 | [3][4] |
Permeability is expressed in Barrer, where 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). Selectivity is the ratio of the permeabilities of the two gases.
Table 2: Gas Separation Performance of Alternative Advanced Polymer Membranes
| Polymer Type | Polymer System | Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| Polymers of Intrinsic Microporosity (PIMs) | |||||
| PIM-1 | CO₂/CH₄ | High | Moderate | [5] | |
| PIM-1 | O₂/N₂ | High | Moderate | [5] | |
| PIM-BTrip | CO₂/CH₄ | 21500 (fresh) | 12.7 | [6] | |
| Thermally Rearranged (TR) Polymers | |||||
| TRCP-4:6 | CO₂/CH₄ | 269.0 | 58.48 | [7] | |
| TRCP-4:6 | O₂/N₂ | 46.8 | 9.00 | [7] | |
| TR-PBOI | CO₂/CH₄ | 3.7 (freestanding) | 35 | [8] | |
| rGO-PBOI | CO₂/CH₄ | 1784 (composite) | 32 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are outlines of the typical procedures for the synthesis of BAPP-containing co-polyimides and the subsequent measurement of their gas separation performance.
Synthesis of BAPP-Containing Co-polyimides
A common method for synthesizing polyimides is a two-step polycondensation reaction.[9][10][11]
-
Poly(amic acid) Synthesis :
-
An aromatic diamine, such as BAPP, is dissolved in an aprotic polar solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
A stoichiometric amount of an aromatic dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA) is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours to form a viscous poly(amic acid) solution.
-
-
Imidization :
-
The poly(amic acid) solution is then converted to the final polyimide. This can be achieved through two primary methods:
-
Thermal Imidization : The poly(amic acid) solution is cast onto a substrate and heated in a stepwise manner to temperatures typically ranging from 100°C to 300°C. This process drives the cyclodehydration of the amic acid groups to form the imide rings.
-
Chemical Imidization : A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine or triethylamine, are added to the poly(amic acid) solution. The reaction proceeds at a lower temperature than thermal imidization to form the polyimide.[11]
-
-
Membrane Formation
The synthesized polyimide is typically formed into a dense membrane for gas separation testing using the solution casting method.[12]
-
A solution of the polyimide in a suitable solvent is prepared.
-
The solution is filtered to remove any impurities.
-
The filtered solution is cast onto a level substrate (e.g., a glass plate).
-
The solvent is allowed to evaporate slowly in a controlled environment, often in a dust-free oven with a gradual increase in temperature, to form a uniform, thin film.
-
Once dried, the membrane is carefully peeled from the substrate.
Gas Permeation Measurement
The gas separation properties of the prepared membranes are commonly evaluated using a constant-volume, variable-pressure apparatus.[13][14]
-
The membrane is mounted in a permeation cell, dividing it into a high-pressure upstream (feed) side and a low-pressure downstream (permeate) side.
-
The entire system is evacuated to remove any residual gases.
-
The feed gas is introduced to the upstream side at a constant pressure.
-
The pressure increase on the downstream side, which has a fixed volume, is monitored over time using a pressure transducer.
-
The permeability coefficient (P) is calculated from the steady-state rate of pressure increase (dp/dt) using the following equation:
P = (V * l * (dp/dt)) / (A * p_upstream * R * T)
where:
-
V is the downstream volume
-
l is the membrane thickness
-
A is the effective membrane area
-
p_upstream is the upstream pressure
-
R is the ideal gas constant
-
T is the absolute temperature
-
-
The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities:
α_A/B = P_A / P_B
Visualizations
Synthesis of BAPP-Containing Co-polyimides
The following diagram illustrates the general two-step synthesis process for BAPP-containing co-polyimides.
Caption: General workflow for the two-step synthesis of BAPP-containing co-polyimides.
Experimental Workflow for Gas Separation Measurement
This diagram outlines the typical experimental procedure for measuring the gas separation performance of a polymer membrane.
Caption: Workflow for gas separation performance measurement using the constant-volume method.
References
- 1. scispace.com [scispace.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Enhanced gas separation and mechanical properties of fluorene-based thermal rearrangement copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly permeable thermally rearranged polymer composite membranes with a graphene oxide scaffold for gas separation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. The Two-step Method Is The Most Commonly Used Method in Polyimide Synthesis - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 12. Frontiers | Advanced and sustainable manufacturing methods of polymer-based membranes for gas separation: a review [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Adhesion properties of BAPP-based coatings on different substrates
A deep dive into the adhesive performance of high-temperature polyimide coatings derived from 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) reveals a complex interplay of substrate characteristics, surface preparation, and interfacial chemistry. This guide provides a comparative analysis of the adhesion of these advanced coatings on steel, aluminum, and polycarbonate substrates, supported by experimental data and detailed testing protocols.
Executive Summary
Coatings based on polyimides synthesized from the BAPP monomer exhibit robust adhesion to a variety of substrates, a critical attribute for their application in demanding environments such as aerospace, electronics, and automotive industries. This guide synthesizes available data on the adhesion strength of these coatings, outlines the standardized methods for its measurement, and explores the underlying chemical interactions that govern coating performance. Due to the specificity of the "BAPP-based" designation, this guide focuses on polyimide coatings derived from the BAPP monomer, a common constituent in high-performance polymer synthesis.
Comparative Adhesion Data
The adhesion of BAPP-based polyimide coatings varies significantly with the substrate material and the surface treatment employed. The following table summarizes typical adhesion strength values obtained from various studies. It is important to note that direct comparison across different studies can be challenging due to variations in specific coating formulations, application methods, and testing parameters.
| Substrate | Surface Preparation | Adhesion Test Method | Adhesion Strength | Locus of Failure |
| Aluminum Alloy | Alkaline or Acid Etching | Lap Shear | ~15-30 MPa[1][2] | Primarily cohesive within the adhesive or interfacial |
| Plasma Treatment | Peel Test | >8.0 N/cm[3] | Cohesive within the polyimide | |
| Stainless Steel | Grit Blasting, Solvent Cleaning | Lap Shear | ~13-27 MPa[1][4] | Cohesive within the adhesive |
| Plasma or Chemical Treatment | Pull-off Test | ~3.5 MPa (for general coatings)[5] | Adhesive or cohesive | |
| Polycarbonate | Solvent Cleaning | Lap Shear | ~4-9 MPa (for epoxy on PC)[6] | Adhesive or cohesive |
| Chemical Functionalization | Shear Strength | Increase of up to 168% compared to bare PC | Cohesive within the adhesive |
Note: Data is compiled from multiple sources and may not represent the performance of a single, specific BAPP-based coating. The values for polycarbonate are for other adhesive systems due to a lack of specific data for BAPP-polyimide coatings on this substrate.
Experimental Protocols
Accurate and reproducible assessment of coating adhesion is paramount. The following are detailed protocols for two of the most common adhesion testing methods.
Pull-Off Adhesion Test (ASTM D4541)
This method provides a quantitative measure of the adhesion strength of a coating to a substrate.
1. Surface Preparation:
- Select a flat, representative area of the coated substrate.
- Clean the surface of the coating and the face of the loading fixture (dolly) with a suitable solvent to remove any dust, grease, or other contaminants.
- Lightly abrade the coating surface and the dolly face with fine-grit sandpaper to promote adhesive bonding, taking care not to significantly alter the coating thickness.
- Clean the surfaces again with solvent to remove any abrasive residues.
2. Adhesive Application:
- Mix a two-part epoxy adhesive according to the manufacturer's instructions.
- Apply a uniform, thin layer of the mixed adhesive to the face of the dolly.
3. Dolly Application:
- Press the dolly firmly onto the prepared coating surface.
- Ensure that the dolly is perpendicular to the surface and that a small, uniform amount of adhesive extrudes from the sides.
- Remove any excess adhesive from around the dolly.
- Allow the adhesive to cure fully as per the manufacturer's specifications, which may be influenced by temperature and humidity.
4. Testing:
- Attach the pull-off adhesion tester to the dolly.
- Apply a tensile force at a slow, constant rate perpendicular to the surface.
- Record the force at which the dolly detaches from the surface.
- Examine the dolly face and the substrate to determine the locus of failure (adhesive, cohesive, or glue failure).
5. Calculation:
- Calculate the pull-off strength in megapascals (MPa) by dividing the pull-off force by the area of the dolly face.
Cross-Hatch Adhesion Test (ASTM D3359)
This method provides a qualitative assessment of coating adhesion and is often used as a pass/fail test.
1. Surface Preparation:
- Select a clean, dry, and representative area of the coated substrate.
2. Cutting the Lattice:
- Using a sharp, multi-blade cutting tool, make a series of parallel cuts through the coating to the substrate. The spacing of the blades depends on the coating thickness.
- Make a second series of cuts perpendicular to the first, creating a square lattice pattern.
3. Brushing and Taping:
- Gently brush the cut area to remove any loose flakes of the coating.
- Apply a specified pressure-sensitive adhesive tape over the lattice pattern and smooth it down firmly.
4. Tape Removal:
- Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle back upon itself.
5. Assessment:
- Visually inspect the lattice area and compare it to the ASTM D3359 classification scale (from 5B, no detachment, to 0B, more than 65% of the area is detached).
- Record the classification that best describes the appearance of the test area.
Visualization of Experimental and Chemical Processes
To better understand the workflows and interactions involved in the adhesion of BAPP-based coatings, the following diagrams are provided.
The adhesion of polyimide coatings to metal substrates is largely governed by chemical interactions at the interface. The imide ring of the polyimide can interact with the native oxide layer on the metal surface.
Conclusion
BAPP-based polyimide coatings demonstrate promising adhesion characteristics on a range of substrates critical to advanced industries. While quantitative data varies, the evidence points to strong interfacial bonding, particularly when appropriate surface preparation techniques are employed. The choice of adhesion testing methodology is crucial for obtaining reliable and comparable data. For quantitative comparisons, the pull-off test (ASTM D4541) is preferred, while the cross-hatch test (ASTM D3359) serves as a valuable qualitative screening tool. The underlying adhesion mechanism is rooted in the chemical interactions between the polar functional groups of the polyimide and the oxide layers of the metallic substrates. Further research focusing on a systematic comparison of a standardized BAPP-based coating across multiple substrates would be beneficial for a more definitive performance evaluation.
References
A Comparative Guide to the Flame Retardancy of Polymers Incorporating BAPP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flame retardant performance of Bisphenol A bis(diphenyl phosphate) (BAPP) in various polymers against common alternative flame retardants. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.
Introduction to BAPP as a Flame Retardant
Bisphenol A bis(diphenyl phosphate) (BAPP), a member of the organophosphorus flame retardant family, is a non-halogenated additive used to enhance the fire resistance of various polymers. Its popularity stems from its effectiveness in promoting char formation and interrupting the combustion cycle, coupled with a more favorable environmental and health profile compared to halogenated flame retardants. This guide focuses on the performance of BAPP in common engineering plastics such as polycarbonate (PC) and its blends (e.g., PC/ABS), epoxy resins, and polyamides, comparing it with other halogen-free alternatives like Ammonium Polyphosphate (APP), Melamine Polyphosphate (MPP), and Aluminum Diethylphosphinate (AlPi).
Mechanism of Action of Phosphorus-Based Flame Retardants
Phosphorus-based flame retardants like BAPP typically function through a combination of gas phase and condensed phase mechanisms to inhibit or suppress combustion.
-
Condensed Phase Action: Upon heating, the flame retardant decomposes to form phosphoric acid. This acid promotes the dehydration and carbonization of the polymer, leading to the formation of a protective char layer on the material's surface. This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds.
-
Gas Phase Action: Volatile phosphorus-containing radicals (e.g., PO•) can be released into the gas phase during combustion. These radicals act as scavengers, interrupting the chain reactions of flammable gases (e.g., H• and OH• radicals) in the flame, thus quenching the fire.
dot
Caption: General mechanism of phosphorus-based flame retardants like BAPP.
Comparative Performance Data
The following tables summarize the quantitative flame retardancy performance of BAPP and its alternatives in various polymer systems. The data is compiled from multiple sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) Blends
| Flame Retardant | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating (Thickness) | Source |
| BAPP (BDP) | PC/ABS | 10 | 28.5 | V-0 (1.6 mm) | [1] |
| RDP | PC/ABS | 10 | 27.5 | V-0 (1.6 mm) | [1] |
| TPP | PC/ABS | 10 | 26.5 | V-1 (1.6 mm) | [1] |
| BAPP (BAPDP) | PC/ABS | 15 | 24.7 | V-1 | |
| BAPP (BAPDP) | PC/ABS | 20 | 25.4 | V-0 | |
| RDP | PC/ABS | 15 | 24.1 | V-2 | |
| Neat PC/ABS | PC/ABS | 0 | 22.4 | HB | [2] |
Note: BDP (Bisphenol A bis(diphenyl phosphate)) is used interchangeably with BAPP in some literature.
Epoxy Resins
| Flame Retardant | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) | Source |
| Neat Epoxy | Epoxy | 0 | ~21-24 | Fails | ~800-1200 | ~90-110 | [3][4][5] |
| BAPP | Epoxy | - | - | - | - | - | Data not available |
| APP | Epoxy | 10 | 26.7 | Fails | Reduced by 26.3% | Reduced by 1.9% | [3] |
| APP/ZnB/ZrO2 | Epoxy | 10/5/2 | 29.1 | V-0 | Reduced by 42.8% | - | [6] |
| DOPO-based | Epoxy | 2.5 | 30.2 | V-1 | - | - | [7] |
Note: Direct comparative data for BAPP in epoxy resins was not available in the searched literature. The data for alternatives is provided for context.
Polyamides (PA)
| Flame Retardant | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | Source |
| Neat PA6 | PA6 | 0 | ~21-24 | Fails | - | |
| BAPP | PA | - | - | - | - | Data not available |
| AlPi | PA6 | 25 | 42 | V-0 | - | |
| MPP | PA6 | 25 | ~30 | Fails | - | |
| AlPi/MPP (3:2) | PA6 + 20% EG | 5 | 46 | - | - |
Note: Direct comparative data for BAPP in polyamides was not available in the searched literature. The data for alternatives is provided for context.
Experimental Protocols
The following are detailed methodologies for the key flammability tests cited in this guide.
Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589-2
The Limiting Oxygen Index test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to just support flaming combustion of a material under specified test conditions.
-
Specimen Preparation: A small, vertically oriented specimen of specified dimensions is prepared.
-
Test Apparatus: The specimen is placed in a vertical glass chimney through which a controlled mixture of oxygen and nitrogen flows upwards.
-
Ignition: The top edge of the specimen is ignited with a flame.
-
Observation: The oxygen concentration in the gas mixture is varied, and the burning behavior of the specimen is observed.
-
Determination of LOI: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified extent.
UL-94 Vertical Burn Test
The UL-94 standard classifies plastics based on their burning characteristics in response to a small open flame. The vertical burn test is more stringent than the horizontal burn test.
-
Specimen Preparation: A rectangular bar specimen of a specified size is prepared.
-
Test Setup: The specimen is clamped vertically at its upper end. A layer of dry absorbent surgical cotton is placed below the specimen.
-
Flame Application: A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds, and the duration of flaming and glowing is recorded.
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton below. V-0 is the most flame-retardant classification.
Cone Calorimetry - ISO 5660 / ASTM E1354
The cone calorimeter is one of the most effective bench-scale instruments for quantitatively assessing the fire properties of materials. It measures parameters such as heat release rate (HRR), time to ignition (TTI), mass loss rate, and smoke production.
-
Specimen Preparation: A flat specimen, typically 100mm x 100mm, is wrapped in aluminum foil, leaving the top surface exposed, and placed in a holder.
-
Test Apparatus: The specimen is placed horizontally under a conical radiant heater that exposes it to a specified heat flux (e.g., 35 or 50 kW/m²).
-
Ignition: An electric spark igniter is positioned above the specimen to ignite the flammable gases evolved.
-
Data Collection: During the test, the oxygen concentration in the exhaust gas stream is continuously measured. The heat release rate is calculated based on the principle of oxygen consumption. The mass of the specimen is also continuously monitored.
-
Key Parameters:
-
Time to Ignition (TTI): The time it takes for the specimen to ignite.
-
Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion. A lower pHRR indicates better fire safety.
-
Total Heat Release (THR): The total amount of heat released throughout the test.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the flame retardancy of a polymer.
dot
Caption: Typical workflow for evaluating polymer flame retardancy.
Conclusion
BAPP demonstrates effective flame retardancy, particularly in PC/ABS blends, where it can achieve a V-0 rating in the UL-94 test and significantly increase the Limiting Oxygen Index.[1] Its performance is comparable or superior to other non-halogenated phosphate esters like RDP in this polymer system. While direct comparative data for BAPP in epoxy resins and polyamides is limited in the available literature, the data for alternative flame retardants such as APP, MPP, and AlPi provide a baseline for the performance levels required in these applications. The choice of flame retardant will ultimately depend on the specific polymer, required level of flame retardancy, processing conditions, and cost considerations. Further research providing head-to-head comparisons of BAPP with other leading flame retardants in a wider range of engineering plastics would be beneficial for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. mdpi.com [mdpi.com]
- 6. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Study of BAPP and ODA in Polyimide Films: A Guide for Researchers
Polyimide films are a cornerstone in the development of advanced materials, finding critical applications in the aerospace, electronics, and medical device industries. The selection of the diamine monomer is a pivotal step in tailoring the final properties of the polyimide film. This guide provides a detailed comparative analysis of two commonly used diamines: 4,4'-(1,4-phenylenebis(1-methylethylidene))bisaniline (BAPP) and 4,4'-oxydianiline (ODA). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Molecular Structures
The chemical structures of the ODA and BAPP diamine monomers are visualized below. The flexible ether linkage in ODA contrasts with the bulky, less polar isopropylidene groups in BAPP, leading to significant differences in the properties of the resulting polyimide films.
Performance Data Comparison
The choice of diamine significantly impacts the thermal, mechanical, dielectric, and moisture absorption properties of the resulting polyimide films. The following tables summarize the quantitative data from various studies, comparing polyimides synthesized with BAPP and ODA in combination with different dianhydrides.
Thermal Properties
| Dianhydride | Diamine | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |
| PMDA | ODA | 302[1] | 505[2] |
| BPDA | ODA | 290[1] | 560[2] |
| BTDA | ODA | 276[1] | - |
| BTDA | BAPP (in co-polyimide with MDA) | ~300[3] | - |
| BPADA | BAPP | - | >500[3] |
| ODPA | ODA | - | 512.4[4] |
Mechanical Properties
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA | ODA | 110[2] | 3.42[1] | 2.82[1] |
| BPDA | ODA | 137[2] | - | 3.8[1] |
| BTDA | ODA | 114.19[1] | 3.23[1] | 3.58[1] |
| ODPA | ODA | 138.7[4] | 1.76[4] | 55.0[4] |
Dielectric Properties
| Dianhydride | Diamine | Dielectric Constant (at 1 MHz) |
| PMDA | ODA | 3.10 - 3.7[5][6] |
| BPADA | BAPP | 2.32[5] |
| BPDA | ODA | 3.1 - 3.3[6] |
| BTDA | ODA | 3.4 - 3.5[6] |
| 6FDA | ODA | 2.5 - 2.8[6] |
Moisture Absorption
| Dianhydride | Diamine | Water Absorption (%) |
| PMDA | ODA | Higher than s-BPDA/BAPBBI and s-BPDA/BAPBBOA[2] |
| BPADA | BAPP | 4.75 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and characterization of polyimide films based on common laboratory practices.
Synthesis of Polyimide Films (Two-Step Method)
A widely used method for preparing high-quality polyimide films is the two-step polycondensation reaction, which involves the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[6][7]
1. Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve the diamine monomer (e.g., BAPP or ODA) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) to a concentration of 15-20 wt%.
-
Gradually add an equimolar amount of the dianhydride monomer to the stirred diamine solution at room temperature.
-
Continue stirring the reaction mixture under a nitrogen atmosphere for a period of 4 to 24 hours to obtain a viscous poly(amic acid) solution.
2. Film Casting and Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate.
-
Thermal Imidization: Place the coated substrate in a vacuum or nitrogen-purged oven. A typical heating program involves sequential heating steps, for example: 60-80°C for 1-2 hours to remove the solvent, followed by stepwise or ramped heating to 100°C, 200°C, and finally 300-350°C, holding at each temperature for about an hour to ensure complete cyclization to the polyimide.[7]
-
Chemical Imidization: Alternatively, the poly(amic acid) film can be immersed in a solution of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at room temperature. This is followed by a thermal treatment at a lower temperature than that required for full thermal imidization to remove residual solvents and complete the reaction.
Characterization Techniques
1. Thermal Stability Analysis (TGA):
-
Thermogravimetric analysis is performed using a TGA instrument.
-
A small sample of the polyimide film is heated from room temperature to approximately 800°C at a constant heating rate (e.g., 10 or 20°C/min) under a nitrogen or air atmosphere.
-
The Td5 is determined as the temperature at which 5% weight loss occurs.
2. Glass Transition Temperature (DSC/DMA):
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) can be used to determine the Tg.
-
For DSC, the sample is heated at a controlled rate (e.g., 10°C/min), and the Tg is observed as a step change in the heat flow curve.
-
For DMA, a sinusoidal stress is applied to the film, and the storage modulus, loss modulus, and tan delta are measured as a function of temperature. The Tg is often taken as the peak of the tan delta curve.
3. Mechanical Properties (Tensile Testing):
-
The polyimide film is cut into dumbbell-shaped specimens according to a standard test method (e.g., ASTM D882).
-
The specimens are tested using a universal testing machine at a constant crosshead speed.
-
Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.
4. Dielectric Constant Measurement:
-
The polyimide film is placed between two electrodes to form a capacitor.
-
An LCR meter is used to measure the capacitance (C) and dissipation factor (D) over a range of frequencies (e.g., 1 kHz to 1 MHz).
-
The dielectric constant (ε') is calculated using the formula: ε' = (C * d) / (ε₀ * A), where 'd' is the film thickness, 'A' is the electrode area, and ε₀ is the permittivity of free space.[6]
5. Water Absorption Measurement:
-
The polyimide film is first dried in a vacuum oven at an elevated temperature until a constant weight (Wdry) is achieved.
-
The dried film is then immersed in deionized water at a specified temperature for a set period (e.g., 24 hours).
-
After immersion, the film is removed, the surface water is wiped off, and the film is weighed again (Wwet).
-
The percentage of water absorption is calculated as: [(Wwet - Wdry) / Wdry] * 100.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. jaxa.repo.nii.ac.jp [jaxa.repo.nii.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of BAPP and HFBAPP in Transparent Polyimides
In the quest for high-performance transparent polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. Within this class of materials, the choice of diamine monomer is critical in tailoring the final properties of the polyimide film. This guide provides a detailed comparison of two key diamine monomers: 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) and 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (HFBAPP), focusing on their impact on the performance of transparent polyimides. This analysis is intended for researchers, scientists, and professionals in drug development and other advanced fields who require materials with superior optical and physical properties.
The primary distinction between HFBAPP and BAPP lies in the presence of hexafluoro-isopropylidene groups in HFBAPP, which replace the isopropylidene groups in BAPP. This structural modification significantly influences the polymer's properties. The bulky, electron-withdrawing trifluoromethyl (-CF3) groups in HFBAPP disrupt intermolecular charge transfer complex (CTC) formation, which is a primary cause of color in traditional polyimides. This disruption leads to enhanced optical transparency and a lower refractive index. Furthermore, the introduction of fluorine imparts improved solubility, a lower dielectric constant, and enhanced thermal stability.
Performance Data at a Glance
The following tables summarize the key performance indicators of polyimides derived from BAPP and HFBAPP. It is important to note that the properties of polyimides are not solely dependent on the diamine but also on the dianhydride used in the polymerization. The data presented here is a compilation from various studies and aims to provide a comparative overview.
| Property | Polyimide with BAPP | Polyimide with HFBAPP | Reference(s) |
| Optical Properties | |||
| Transparency (at 400 nm) | Lower | Up to 82% | [1] |
| Yellow Index (YI) | Higher | Lower | [1] |
| Thermal Properties | |||
| Glass Transition (Tg) | 216 - 232.5 °C | 227 - 267 °C | [1][2][3] |
| 5% Weight Loss Temp. | ~521.5 °C | 531.0 °C | [2] |
| Coeff. of Thermal Exp. | 57.7 ppm/°C | 35 - 67 ppm/k | [1][3] |
| Dielectric Properties | |||
| Dielectric Constant | 2.32 - 3.21 (at 1 MHz) | 2.1 - 2.78 (at 1 MHz) | [1][2] |
| Dielectric Loss | 0.00962 (at 1 MHz) | < 0.01 (at 1 MHz) | [1][2] |
| Mechanical Properties | |||
| Tensile Strength | 44.18 - 64.32 MPa | ~78 MPa | [2][4] |
| Flexural Strength | 130.0 - 132.0 MPa | - | [2] |
| Storage Modulus | - | 1170 MPa | [1] |
| Solubility | Soluble in polar aprotic solvents (DMF, NMP, etc.) | Excellent solubility in a wider range of solvents.[3] | [3] |
Key Experimental Protocols
Reproducibility in materials science hinges on detailed experimental methodologies. Below are outlines of the typical procedures used to synthesize and characterize BAPP and HFBAPP-based transparent polyimides.
Synthesis of Poly(amic acid) and Polyimide Film Preparation
A common method for synthesizing these polyimides is a two-step polycondensation reaction.
-
Poly(amic acid) Synthesis : The diamine monomer (BAPP or HFBAPP) is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), in a flask under a nitrogen atmosphere. An equimolar amount of a dianhydride, for example, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), is then added to the solution in portions. The reaction mixture is stirred at room temperature for a set duration, typically 12-24 hours, to yield a viscous poly(amic acid) (PAA) solution.
-
Film Casting and Thermal Imidization : The resulting PAA solution is cast onto a clean glass substrate. The thickness of the film can be controlled by adjusting the viscosity of the PAA solution and the casting parameters. The cast film is then subjected to a stepwise thermal imidization process in a vacuum oven or under a nitrogen atmosphere. A typical heating schedule involves sequential heating at temperatures ranging from 80°C to 350°C over several hours. This process removes the solvent and converts the PAA into the final polyimide film.
Characterization Techniques
-
Optical Transparency : The optical transmittance of the polyimide films is measured using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 300-800 nm). The yellow index (YI) can be determined using a colorimeter.
-
Thermal Stability : Thermogravimetric analysis (TGA) is employed to determine the thermal decomposition temperature, typically reported as the temperature at which 5% weight loss occurs. The glass transition temperature (Tg) is measured using differential scanning calorimetry (DSC) or dynamic mechanical analysis (DMA).
-
Dielectric Properties : The dielectric constant and dielectric loss are measured using a dielectric analyzer or an LCR meter at various frequencies (e.g., 1 MHz).
-
Mechanical Properties : The tensile strength, elongation at break, and Young's modulus of the polyimide films are determined using a universal testing machine (UTM) according to ASTM standards.
Visualizing the Molecular and Processual Differences
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Molecular structures of BAPP and HFBAPP diamines.
Caption: A typical two-step synthesis process for transparent polyimides.
Caption: Decision logic for selecting between BAPP and HFBAPP based on desired properties.
References
BAPP vs. Other Diamines: A Comparative Guide to Crosslinking Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, the selection of a suitable crosslinking agent is paramount to tailoring the final properties of a material. This guide provides an objective comparison of the crosslinking efficiency of 4,4'-(1,3-phenylenediisopropylidene)bisaniline (BAPP), a versatile aromatic diamine, with other commonly used diamines. The following sections present a compilation of experimental data, detailed methodologies, and visual representations of the underlying chemical processes to assist researchers in making informed decisions for their specific applications.
Quantitative Comparison of Crosslinking Performance
The crosslinking efficiency of a diamine is a multifaceted parameter influenced by its chemical structure, reactivity, and the polymer system in which it is employed. This section summarizes key quantitative data from various studies, primarily focusing on the curing of diglycidyl ether of bisphenol A (DGEBA) epoxy resins, a common application for diamine crosslinkers.
Table 1: Curing Kinetics of DGEBA Epoxy Resin with Various Aromatic Diamines
| Curing Agent | Activation Energy (Ea) (kJ/mol) | Method | Reference |
| BAPP | 58.71 - 73.21 | Kissinger and Ozawa | [1] |
| m-Xylylenediamine (MXDA) | 44.5 - 54.1 | Isoconversional Kissinger–Akahira–Sunose and Vyazovkin | [2] |
| 4,4'-Diaminostilbene (DAS) | Higher than other aromatic diamines (specific value not provided) | Isothermal DSC | |
| 4,4'-Diaminoazobenzene (DAAB) | Higher than other aromatic diamines (specific value not provided) | Isothermal DSC | |
| Diethyl Toluene Diamine (DETDA) | Not specified | Isothermal and Dynamic DSC | [3] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Thermal Properties of Epoxy Resins Cured with Different Diamines
| Curing Agent | Glass Transition Temperature (Tg) (°C) | Thermal Stability (T10%) (°C) | Reference |
| BAPP | Not specified in provided abstracts | > 400 (for Polybenzoxazine based on P-bapp) | [4] |
| 3,4′-Oxydianiline (P-3,4′oda) | 202 | Not specified | [4] |
| o-Tolidine (P-ot) | 115 | Not specified | [4] |
| m-Tolidine (P-mt) | 239 | > 400 | [4] |
| 4,4′-Diaminodiphenylmethane (P-ddm) | Not specified | > 400 | [4] |
Note: The data for BAPP in this table refers to its use in a benzoxazine monomer, which then polymerizes. This provides an indication of the thermal stability it can impart.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section outlines a generalized experimental protocol for evaluating the crosslinking efficiency of diamines with epoxy resins using Differential Scanning Calorimetry (DSC).
Materials
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
Diamine curing agents (e.g., BAPP, MDA, etc.)
-
Solvent (if necessary, e.g., dichloromethane)
Procedure for Sample Preparation
-
Stoichiometric Mixing: The epoxy resin and the diamine curing agent are mixed in a stoichiometric ratio. The active hydrogen to epoxy group molar ratio is typically 1:1 for optimal curing.
-
Dissolution (if applicable): If the curing agent is a solid at room temperature, it can be dissolved in a suitable solvent like dichloromethane. The dissolved curing agent is then thoroughly mixed with the epoxy resin.
-
Solvent Removal: If a solvent is used, it is removed under vacuum, for instance, using a rotary evaporator, to obtain a homogeneous mixture of the resin and the curing agent.
Non-isothermal DSC Analysis
-
Sample Encapsulation: A small amount of the prepared mixture (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Heating Program: The sample is subjected to a controlled heating program in the DSC instrument under an inert atmosphere (e.g., nitrogen). A range of heating rates (e.g., 5, 10, 15, and 20 °C/min) is typically used.
-
Data Acquisition: The heat flow as a function of temperature is recorded. The resulting thermograms show exothermic peaks corresponding to the curing reaction.
-
Kinetic Analysis: The activation energy (Ea) of the curing reaction can be determined from the DSC data using methods such as the Kissinger or Ozawa-Flynn-Wall isoconversional models.[1][2] The autocatalytic model is often suitable to describe the cure mechanism.[2]
Visualizing the Crosslinking Process
The following diagrams illustrate the fundamental chemical reactions and workflows involved in the crosslinking of epoxy resins with diamines.
Caption: Experimental workflow for evaluating diamine crosslinking efficiency.
Caption: Simplified mechanism of epoxy resin crosslinking with a diamine.
Discussion
The available data suggests that the structure of the aromatic diamine significantly influences the curing kinetics and the properties of the resulting epoxy network. BAPP, with its bulky isopropylidene bridging groups, can be expected to introduce a degree of flexibility and lower the crosslinking density compared to more rigid diamines. This can affect properties like the glass transition temperature and mechanical strength.
The activation energy for the curing of DGEBA with BAPP falls within a range comparable to other amine curing agents. However, direct comparison is challenging without standardized testing conditions. For instance, the reaction of DGEBA with 4,4'-diaminostilbene (DAS) and 4,4'-diaminoazobenzene (DAAB) is noted to be slower than with other aromatic diamines, suggesting a lower reactivity of the amine groups in these specific structures.
In the context of polyimides, BAPP is utilized as a monomer for the synthesis of polymers with low dielectric constants and good thermal stability, making them suitable for applications in electronics.[5] The crosslinking in polyimides can be achieved through various methods, including the incorporation of crosslinkable diamine monomers.
Conclusion
BAPP presents itself as a viable aromatic diamine for crosslinking applications, particularly in epoxy and polyimide systems. Its unique structure with flexible linkages can be leveraged to tailor specific material properties. While direct comparative data on crosslinking efficiency with a wide range of other diamines is not extensively available in a single source, the compilation of existing research provides valuable insights. For a definitive comparison for a specific application, it is recommended to conduct head-to-head experimental evaluations under identical conditions, following the generalized protocol outlined in this guide. This will enable researchers to accurately assess the relative crosslinking efficiency and select the optimal diamine for their developmental needs.
References
Safety Operating Guide
2,2-Bis[4-(4-aminophenoxy)phenyl]propane proper disposal procedures
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), a diamino monomer commonly used in the synthesis of polyimides, is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its disposal, adhering to standard safety protocols.
I. Immediate Safety Considerations
Before handling BAPP for disposal, it is imperative to be aware of its potential hazards. The substance is classified as a skin sensitizer and may cause long-lasting harmful effects to aquatic life.[1] Some safety data sheets also indicate that it is harmful if swallowed and can cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is recommended.
II. Step-by-Step Disposal Procedure
The recommended disposal method for BAPP is to containerize the waste and arrange for collection by a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Step 1: Waste Collection
-
Carefully sweep up solid BAPP, avoiding the creation of dust.[1][3] If practical, use vacuum equipment for collection.[1]
-
For residual amounts on labware, use appropriate cleaning methods and collect the contaminated materials.
Step 2: Containerize the Waste
-
Place the collected BAPP waste into a suitable, clearly labeled, and sealable container.
-
Ensure the container is kept tightly closed to prevent any leakage or release of dust.[1][3]
Step 3: Labeling and Storage
-
Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols.
-
Store the sealed container in a designated, well-ventilated waste storage area, away from incompatible materials such as oxidizing agents.[3]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for BAPP to ensure they have all the necessary information for safe handling and disposal.
III. Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key physical and chemical properties of BAPP relevant to its handling and disposal.
| Property | Value |
| Chemical Formula | C₂₇H₂₆N₂O₂ |
| CAS Number | 13080-86-9 |
| Physical State | Solid: Powder |
| Appearance | White/Off-White |
| Melting Point | 126-128 °C |
| Hazard Classifications | Skin Sensitizer, Aquatic Chronic 4 |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
